Ala-His
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
| Record name | Alanylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Function of Ala-His Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-alanyl-L-histidine (Ala-His), a simple molecule composed of alanine (B10760859) and histidine, is emerging as a compound of interest in biochemical and pharmacological research. While extensive research has focused on related histidine-containing dipeptides such as carnosine (β-alanyl-L-histidine), the specific biological functions of this compound are less well-defined. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, particularly its role in metal ion chelation and antioxidant processes. Drawing on comparative studies with structurally similar peptides, this document outlines putative mechanisms of action, details relevant experimental protocols, and presents available quantitative data to support further investigation into the therapeutic potential of this compound.
Introduction
Histidine-containing dipeptides (HCDs) are a class of naturally occurring molecules known for their diverse physiological roles, including pH buffering, antioxidant activity, and metal ion chelation.[1][2] Carnosine, the most studied of these, has demonstrated protective effects against oxidative stress-related conditions.[3] this compound, a structurally simpler analogue, is hypothesized to share some of these properties due to the presence of the imidazole (B134444) ring in the histidine residue, which is crucial for its chemical reactivity.[4] Recent research, particularly in the context of neurodegenerative diseases like Alzheimer's, has begun to shed light on the specific contributions of this compound to cellular protection.[5][6][7] This guide synthesizes the available evidence to provide a detailed understanding of the biological functions of this compound.
Core Biological Functions
The primary biological functions attributed to this compound are its ability to chelate metal ions and its capacity to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.
Metal Ion Chelation
The imidazole ring of the histidine residue in this compound is an effective ligand for transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[8] These metals, in their free form, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly damaging hydroxyl radicals.[4] By sequestering these metal ions, this compound can prevent this radical formation.
A key study investigating the copper-binding properties of the this compound-His (AHH) peptide in the context of Alzheimer's disease used this compound (AH) as a parent compound for comparison.[5][7] The study demonstrated that while AHH was a more potent copper chelator, this compound also possessed the ability to bind copper ions.
Antioxidant Activity
The antioxidant properties of this compound are multifaceted, involving both direct scavenging of ROS and indirect antioxidant effects through metal ion chelation. The imidazole ring can directly quench free radicals.[4]
Comparative studies with other histidine-containing peptides suggest that the antioxidant capacity is a common feature of this class of molecules.[1] While direct quantitative data for this compound in various antioxidant assays is limited, its structural similarity to known antioxidants implies a potential for similar activity.
Quantitative Data
Quantitative data specifically for this compound is sparse in the literature. The following table summarizes comparative data from a study on the this compound-His peptide, which provides the most direct quantitative insights into the activity of this compound currently available.
| Parameter | This compound (AH) | This compound-His (AHH) | Notes |
| Copper (II) Binding Affinity (log K) | Weaker than AHH | Stronger than AH | The study indicates a lower affinity for this compound compared to this compound-His, though a specific value for this compound is not provided. |
| ROS Production Inhibition | Less effective than AHH | More effective than AH | Inhibition of reactive oxygen species (ROS) production in the presence of Cu(Aβ) and ascorbate. |
Table 1: Comparative Quantitative Data for this compound and this compound-His. Data is inferred from Gonzalez et al., 2022.[5][7]
Signaling Pathways
Direct signaling pathways specifically modulated by this compound have not yet been elucidated. However, based on its established roles in metal ion chelation and ROS scavenging, a putative signaling pathway can be proposed. By reducing oxidative stress, this compound could indirectly influence multiple downstream signaling cascades that are sensitive to the cellular redox state.
References
- 1. A Comparative Biochemical Study Between L-Carnosine and β-Alanine in Amelioration of Hypobaric Hypoxia-Induced Skeletal Muscle Protein Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents | Manhiani | Journal of Food Research | CCSE [ccsenet.org]
- 6. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 7. mdpi.com [mdpi.com]
- 8. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
The Core Mechanism of Action of Alanyl-L-Histidine (Ala-His): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Alanyl-L-Histidine (Ala-His) is a naturally occurring molecule composed of L-alanine and L-histidine. While less studied than its close analogue, carnosine (β-alanyl-L-histidine), this compound is involved in similar metabolic pathways and is presumed to possess comparable biochemical activities. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, with a focus on its biochemical interactions, antioxidant properties, and potential anti-inflammatory effects. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Biochemical Interactions: Synthesis and Degradation
The physiological concentration and activity of this compound are primarily governed by its synthesis and degradation by enzymes that also act on other histidine-containing dipeptides (HCDs).
Synthesis by Carnosine Synthase (CARNS1)
This compound can be synthesized by carnosine synthase (EC 6.3.2.11), the same enzyme that produces carnosine.[1] CARNS1 is an ATP-dependent ligase that catalyzes the formation of a peptide bond between an amino acid (like L-alanine or β-alanine) and L-histidine.[2][3] The synthesis of carnosine is primarily limited by the availability of β-alanine.[3][4] While CARNS1 can utilize L-alanine, the kinetics for this compound synthesis are likely less favorable compared to carnosine synthesis, due to the enzyme's higher affinity for β-alanine.[4]
Table 1: Kinetic Parameters of Carnosine Synthase for its Primary Substrates
| Substrate | Km (mM) | Species | Reference |
|---|---|---|---|
| β-alanine | 1.0 - 2.3 | --- | [4] |
| L-histidine | 0.0168 | --- |[4] |
Degradation by Carnosinase 1 (CN1)
This compound is a known substrate for human serum carnosinase 1 (CN1; EC 3.4.13.20), a dipeptidase that hydrolyzes Xaa-His dipeptides into their constituent amino acids.[5] CN1 is present in blood serum and cerebrospinal fluid and plays a crucial role in regulating the levels of HCDs.[6] The hydrolysis of this compound by CN1 breaks it down into L-alanine and L-histidine. The rate of hydrolysis for different HCDs by CN1 varies, with carnosine being one of the most rapidly hydrolyzed substrates.[5][6]
Table 2: Substrate Specificity of Human Carnosinase 1 (CN1)
| Substrate | Relative Hydrolysis Rate | Reference |
|---|---|---|
| Carnosine (β-Ala-His) | High | [5][6] |
| Anserine | ~3-fold slower than carnosine | [6] |
| Homocarnosine | <5% of carnosine hydrolysis rate | [6] |
| This compound | Substrate | [5] |
| Gly-His | Substrate |[5] |
Note: Quantitative kinetic parameters (Km, kcat) for the hydrolysis of this compound by CN1 are not consistently reported in the literature.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ala-His as a Metabolite in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-Histidine (Ala-His) is an endogenous dipeptide present in humans, arising from protein catabolism and potentially other metabolic pathways. While less studied than its analogue carnosine (β-alanyl-L-histidine), this compound is a substrate for carnosinase 1 (CN1), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound as a human metabolite, including its metabolic pathways, analytical methodologies for its quantification, and its potential physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development interested in the biology of histidine-containing dipeptides.
Introduction
This compound is a dipeptide composed of L-alanine and L-histidine. As a product of protein degradation and a substrate for the dipeptidase carnosinase 1 (CN1), this compound is situated at a nexus of protein turnover and small molecule metabolism. While research has predominantly focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic fate of this compound warrant specific investigation. The presence of the imidazole (B134444) ring from the histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar to other histidine-containing dipeptides. Understanding the metabolism and physiological concentrations of this compound is crucial for elucidating its potential roles in health and disease.
Metabolism of this compound in Humans
The metabolism of this compound in humans primarily involves its synthesis from precursor amino acids and its subsequent degradation by specific enzymes.
Biosynthesis
The precise enzymatic pathway for the direct synthesis of this compound from L-alanine and L-histidine in humans has not been definitively established. The primary candidate for dipeptide synthesis is carnosine synthase (CARNS1) , the enzyme responsible for carnosine (β-alanyl-L-histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong preference for β-alanine over α-amino acids like L-alanine. Some research suggests that carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary enzyme for this compound biosynthesis.
An alternative and likely primary source of endogenous this compound is the degradation of dietary and cellular proteins . During protein turnover, proteasomes and peptidases break down proteins into smaller peptides and constituent amino acids. This compound can be released as a dipeptide during this process.
Figure 1: Potential sources of this compound in humans.
Degradation
The primary enzyme responsible for the hydrolysis of this compound in humans is serum carnosinase 1 (CN1; EC 3.4.13.20) . CN1 is a metallopeptidase found in serum and the central nervous system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in this compound to release its constituent amino acids, L-alanine and L-histidine.
Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze carnosine at physiological pH and its activity towards this compound is not well-characterized but is presumed to be low.
Figure 2: Hydrolysis of this compound by Carnosinase 1.
Quantitative Data
To date, there is a notable lack of published data on the specific concentrations of this compound in human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine, for example, is found in high concentrations in skeletal muscle and the brain. A recent comprehensive profiling of HCDs in human tissues did not report quantifiable levels of this compound, focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This suggests that the endogenous levels of this compound are likely very low in comparison.
| Analyte | Tissue/Fluid | Concentration | Reference |
| Carnosine | Human Skeletal Muscle | ~25 µmol/kg | |
| Homocarnosine | Human CNS | High levels detected | |
| Anserine | Human Skeletal Muscle | ~40 µmol/kg | |
| N-acetylcarnosine | Human Skeletal Muscle | ~25 µmol/kg | |
| This compound | Human Tissues/Fluids | Not Quantified | - |
Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.
Experimental Protocols
The quantification of this compound in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of this compound in human plasma.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To develop and validate a method for the sensitive and specific quantification of this compound in human plasma.
Methodology:
-
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., L-Alanyl-L-[¹³C₆,¹⁵N₃]Histidine) is recommended for accurate quantification.
-
Procedure:
-
To 100 µL of human plasma, add 10 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elute this compound and the IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
-
Liquid Chromatography (LC)
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar this compound dipeptide (e.g., a silica-based column with a zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% B
-
2-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound (Precursor Ion [M+H]⁺: m/z 227.1)
-
Quantifier: m/z 227.1 > 110.1 (loss of the alanine (B10760859) residue)
-
Qualifier: m/z 227.1 > 72.1 (fragment of alanine)
-
-
Stable Isotope-Labeled IS (e.g., [¹³C₆,¹⁵N₃]His)
-
Precursor and product ions would be shifted according to the isotopic labeling.
-
-
-
Workflow Diagram:
Enzymatic Degradation of L-alanyl-L-histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alanyl-L-histidine, a dipeptide structurally related to carnosine, is a substrate for specific metallopeptidases known as carnosinases. Its enzymatic degradation yields L-alanine and L-histidine, amino acids with significant physiological roles. This technical guide provides an in-depth overview of the enzymatic hydrolysis of L-alanyl-L-histidine, focusing on the key enzymes involved, their kinetic properties, and detailed experimental protocols for studying this process. Furthermore, it explores the potential downstream signaling consequences of its degradation products, offering insights for researchers in pharmacology and drug development.
Introduction
L-alanyl-L-histidine is a dipeptide of interest due to its structural similarity to carnosine (β-alanyl-L-histidine), a molecule with known antioxidant, anti-glycation, and pH-buffering properties. The biological activity and therapeutic potential of L-alanyl-L-histidine are intrinsically linked to its stability and metabolism. Understanding the enzymatic processes that govern its degradation is therefore crucial for the development of novel therapeutics and for elucidating its physiological functions. This guide details the current knowledge on the enzymatic breakdown of L-alanyl-L-histidine, providing a foundational resource for its scientific investigation.
Principal Degrading Enzymes
The primary enzymes responsible for the hydrolysis of L-alanyl-L-histidine are members of the M20 metalloprotease family, specifically carnosinases. In humans, two main isoforms have been identified: Carnosinase 1 (CN1) and Carnosinase 2 (CN2).[1][2]
-
Carnosinase 1 (CN1; EC 3.4.13.20): Also known as serum carnosinase, CN1 is found in serum and the brain.[1][3] It exhibits a narrow substrate specificity for Xaa-His dipeptides, including L-alanyl-L-histidine.[4][5] The optimal pH for CN1 activity is in the range of 7.5 to 8.5.[4]
-
Carnosinase 2 (CN2; EC 3.4.13.18): Also referred to as cytosolic non-specific dipeptidase, CN2 is ubiquitously expressed in human tissues.[3] Its activity is dependent on the presence of metal ions, with different metal-bound forms exhibiting distinct substrate specificities. The manganese-dependent form of CN2 has a broad substrate specificity but does not efficiently hydrolyze carnosine at physiological pH.[2] However, the zinc-bound form of CN2 has been shown to catalyze the hydrolysis of several dipeptides, including L-alanyl-L-histidine.[6]
Enzymatic Degradation Pathway
The enzymatic degradation of L-alanyl-L-histidine is a hydrolytic cleavage of the peptide bond between the L-alanine and L-histidine residues. This reaction is catalyzed by carnosinases and results in the release of the constituent amino acids.
Quantitative Data on Enzymatic Activity
While specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of L-alanyl-L-histidine by human carnosinases are not extensively documented in publicly available literature, relative activity data provides valuable insights into substrate preference.
Table 1: Substrate Specificity of Human Carnosinase 1 (CN1)
| Substrate | Relative Activity (%) |
| Carnosine (β-alanyl-L-histidine) | 100 |
| L-alanyl-L-histidine | Substrate for CN1[4] |
| Glycyl-L-histidine | Substrate for CN1[4] |
| N-methylcarnosine | Substrate for CN1[4] |
| Homocarnosine | Substrate for CN1[4] |
Note: Explicit percentage of relative activity for L-alanyl-L-histidine compared to carnosine is not specified in the search results, but it is confirmed as a substrate.
Table 2: Substrate Specificity of Human Carnosinase 2 (CN2)
| Metal Ion | Substrate | Activity |
| Mn²⁺ | Various dipeptides | Active[2] |
| Carnosine | Low activity at physiological pH[7] | |
| Zn²⁺ | L-alanyl-L-histidine | Active[6] |
| Leucyl-L-histidine | Active[6] | |
| Methionyl-L-histidine | Active[6] |
Experimental Protocols
General Workflow for Determining Kinetic Parameters (Km and Vmax)
The determination of Km and Vmax for the enzymatic degradation of L-alanyl-L-histidine involves measuring the initial reaction velocity at various substrate concentrations.
Detailed Protocol for Carnosinase Activity Assay
This protocol provides a framework for measuring the degradation of L-alanyl-L-histidine by carnosinase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: Prepare a high-concentration stock of L-alanyl-L-histidine (e.g., 100 mM) in the assay buffer.
-
Enzyme Solution: Purified recombinant human Carnosinase 1 (CN1) or Carnosinase 2 (CN2). The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).
2. Reaction Setup:
-
Prepare a series of dilutions of the L-alanyl-L-histidine stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).
-
In a microcentrifuge tube, combine the assay buffer and the substrate solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
3. Initiation and Incubation:
-
Initiate the reaction by adding the enzyme solution to each tube.
-
Incubate the reactions at the optimal temperature for a predetermined time (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range of product formation.
4. Reaction Termination:
-
Stop the reaction by adding an equal volume of the cold stopping reagent (10% TCA).
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.
5. Product Quantification by HPLC:
-
Collect the supernatant for analysis.
-
Quantify the concentration of the product (L-alanine or L-histidine) using a suitable High-Performance Liquid Chromatography (HPLC) method. A common method involves pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by separation on a C18 column and fluorescence detection.[8][9]
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 40 mM, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient of mobile phase B to elute the derivatized amino acids.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Use a standard curve of known concentrations of L-alanine and L-histidine to quantify the amounts produced in the enzymatic reaction.
Downstream Signaling Pathways of Degradation Products
While direct signaling pathways for L-alanyl-L-histidine are not well-documented, its degradation products, L-alanine and L-histidine, are involved in significant cellular signaling cascades.
L-Alanine and AMPK Signaling
L-alanine has been identified as an activator of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][3][10] The activation of AMPK by L-alanine is mediated by its intracellular metabolism, which leads to an increase in the AMP/ATP ratio.[10]
This signaling cascade has implications for systemic glucose metabolism, suggesting that the degradation of L-alanyl-L-histidine could influence cellular energy homeostasis.[10]
L-Histidine and Histamine (B1213489) Signaling
L-histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine involved in numerous physiological processes, including allergic responses, gastric acid secretion, and neurotransmission.[11] The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase.[11]
Therefore, the enzymatic degradation of L-alanyl-L-histidine can contribute to the local and systemic pools of L-histidine available for histamine synthesis, potentially impacting histamine-mediated signaling pathways.
Conclusion
The enzymatic degradation of L-alanyl-L-histidine is primarily mediated by carnosinases CN1 and CN2, yielding L-alanine and L-histidine. While quantitative kinetic data for this specific dipeptide is an area for further research, the established substrate specificities and available experimental methodologies provide a solid foundation for its investigation. The physiological consequences of L-alanyl-L-histidine degradation are likely linked to the downstream signaling pathways of its constituent amino acids, L-alanine and L-histidine, which influence cellular energy metabolism and histamine-mediated responses, respectively. This guide serves as a comprehensive technical resource to facilitate further research into the metabolism and potential therapeutic applications of L-alanyl-L-histidine.
References
- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 2. mdpi.com [mdpi.com]
- 3. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Molecular Interactions of Ala-His
For researchers, scientists, and drug development professionals, understanding the molecular interactions of dipeptides like L-alanyl-L-histidine (Ala-His) is crucial for elucidating their physiological roles and therapeutic potential. While this compound does not have a specific, dedicated receptor in the classical sense, it engages in several significant molecular interactions that can be considered as potential binding events. This guide provides a comprehensive overview of these interactions, focusing on enzymatic hydrolysis, metal ion chelation, and its relationship with the well-characterized dipeptide, carnosine.
Enzymatic Hydrolysis by Carnosinases
The most defined molecular interaction of this compound is its role as a substrate for carnosinases, which are metallopeptidases belonging to the M20 family. These enzymes hydrolyze Xaa-His dipeptides, playing a key role in the metabolism of these molecules.
Two primary carnosinases have been identified in humans:
-
Carnosinase 1 (CNDP1): Found in serum and the central nervous system, CNDP1 exhibits a narrow substrate specificity for Xaa-His dipeptides. It is a homodimeric dipeptidase with maximal activity at a pH of 8.5.[1][2] this compound is a known substrate for this enzyme.[2]
-
Cytosol Nonspecific Dipeptidase (CNDP2): This enzyme is ubiquitously expressed in human tissues and has a broader substrate specificity. It requires Mn2+ for full activity and is sensitive to inhibition by bestatin.[1][2] While it can hydrolyze carnosine at a non-physiological alkaline pH of 9.5, it is less specific for Xaa-His dipeptides compared to CNDP1.[1][2]
The following table summarizes the substrate specificity of human carnosinase 1 (CNDP1).
| Substrate | Relative Activity (%) | Km (mM) |
| Carnosine (β-Ala-His) | 100 | 1.2[1] |
| Anserine (β-Ala-3-Me-His) | High | Not specified |
| This compound | Substrate | Not specified |
| Gly-His | Substrate | Not specified |
| Homocarnosine (GABA-His) | Substrate | 0.2[1] |
Experimental Protocol: Measuring Carnosinase Activity
A common method to determine carnosinase activity involves incubating the purified enzyme with the dipeptide substrate and measuring the rate of product formation (amino acids) over time.
-
Enzyme and Substrate Preparation:
-
Recombinant human CNDP1 is expressed and purified.
-
A stock solution of this compound is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.5).
-
-
Enzyme Assay:
-
The assay is initiated by adding a known concentration of CNDP1 to the this compound solution at 37°C.
-
Aliquots are taken at various time points and the reaction is stopped, typically by adding a denaturing agent like trichloroacetic acid.
-
-
Product Quantification:
-
The concentration of the liberated amino acids (alanine and histidine) is quantified. This can be achieved using methods such as high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.
-
-
Kinetic Analysis:
-
By measuring the initial reaction rates at different substrate concentrations, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics.
-
Signaling Pathway and Experimental Workflow
The enzymatic hydrolysis of this compound is a catabolic process rather than a signal-transducing event. The workflow for its analysis is depicted below.
References
An In-depth Technical Guide to Histidyl-Alanine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidyl-alanine (HA) is a dipeptide composed of the amino acids histidine and alanine. While its isomer, carnosine (β-alanyl-L-histidine), has been the subject of extensive research in neuroscience for its neuroprotective properties, L-histidyl-L-alanine remains a comparatively understudied molecule. The significant biological effects of carnosine are largely attributed to the imidazole (B134444) ring of its histidine residue, suggesting that L-histidyl-L-alanine may possess similar bioactivities.[1] This guide provides a comprehensive overview of the current understanding of histidyl-alanine, drawing from research on its constituent amino acids and its close isomer, carnosine, to lay a foundation for future investigation into its potential in neuroscience.
The primary distinction between L-histidyl-L-alanine and carnosine lies in the isoform of alanine; L-histidyl-L-alanine contains α-alanine, while carnosine contains β-alanine. This structural variance influences their three-dimensional conformation and susceptibility to enzymatic hydrolysis, which may, in turn, affect their bioavailability and biological efficacy.
This document will detail the chemical properties, synthesis, and postulated biological roles of L-histidyl-L-alanine in the central nervous system, with a focus on its potential neuroprotective mechanisms. Furthermore, it will provide detailed experimental protocols for its synthesis and in vitro evaluation, alongside a summary of relevant quantitative data from related compounds to guide future research.
Chemical Properties and Synthesis
L-histidyl-L-alanine is a dipeptide with the chemical formula C₉H₁₄N₄O₃. The presence of the imidazole side chain from histidine and the carboxyl and amino groups from both amino acids allows for a variety of chemical interactions, including hydrogen bonding and metal ion chelation.[2] The imidazole group, with a pKa near physiological pH, can act as both a proton donor and acceptor, making it a key player in many biological reactions.
Proposed Synthesis of L-Histidyl-L-Alanine
A plausible method for the synthesis of L-histidyl-L-alanine is through solid-phase peptide synthesis (SPPS). This method offers high yields and purity. A generalized protocol is provided below.
Experimental Protocol: Solid-Phase Synthesis of L-Histidyl-L-Alanine
Materials:
-
Fmoc-L-Ala-Wang resin
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Fmoc-His(Trt)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether
Procedure:
-
Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of Histidine:
-
Dissolve Fmoc-His(Trt)-OH, DCC, and HOBt in DMF.
-
Add the coupling solution to the resin along with DIPEA.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the dipeptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide.
-
Wash the peptide with cold ether.
-
Purify the crude L-histidyl-L-alanine using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.
Diagram of Proposed Synthesis Workflow
Postulated Biological Functions in Neuroscience
While direct evidence for the neurobiological roles of L-histidyl-L-alanine is lacking, the well-documented neuroprotective effects of carnosine and L-histidine provide a strong basis for postulating similar functions.
Antioxidant and Anti-inflammatory Effects
The imidazole ring of histidine is a potent scavenger of reactive oxygen species (ROS).[3] L-histidine and its derivatives have been shown to mitigate oxidative stress, a key factor in neuronal damage in various neurological conditions.[3] Furthermore, these molecules can suppress neuroinflammation by down-regulating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3] A study on a leucine-histidine dipeptide demonstrated its ability to suppress the activation of primary microglia, suggesting a role in mitigating neuroinflammation.[4]
Anti-glycation Activity
Advanced glycation end-products (AGEs) contribute to neuronal dysfunction. Carnosine is known for its anti-glycating properties, and it is plausible that L-histidyl-L-alanine shares this capability due to the presence of the reactive imidazole group.
Neuromodulation
L-histidine is a precursor to the neurotransmitter histamine, which is involved in various physiological processes in the brain.[5] Depletion of L-histidine has been shown to affect motor-related processes.[5] Additionally, exposure to histidine has been found to reduce the activity of the mTOR signaling pathway, which is involved in neurodevelopment.[6]
Potential Signaling Pathways
Based on the activities of related compounds, several signaling pathways are prime candidates for modulation by L-histidyl-L-alanine.
-
RAGE Signaling: Carnosine has been shown to reverse the increased expression of the Receptor for Advanced Glycation Endproducts (RAGE) in the hippocampus of a mouse model of Alzheimer's disease, suggesting a role in mitigating AGE-induced neuroinflammation.[2][7]
-
mTOR Signaling: Histidine has been demonstrated to inhibit mTOR activity in human cerebral organoids, impacting neurodevelopment.[6]
-
Microglial Activation Pathways: A leucine-histidine dipeptide was found to suppress microglial activation, indicating a potential to modulate neuroinflammatory pathways.[4]
Diagram of Potential Signaling Pathways for Investigation
Quantitative Data from Related Compounds
The following tables summarize quantitative data for L-histidine and carnosine from relevant studies. These values can serve as a starting point for designing experiments to investigate L-histidyl-L-alanine.
Table 1: In Vitro Neuroprotective Concentrations
| Compound | Cell Line | Stressor | Concentration | Observed Effect |
| L-Histidine | SH-SY5Y | D-galactose (200 mM) | 1 mM | Increased cell proliferation by 23.7%[1] |
| L-Carnosine | SH-SY5Y | D-galactose (200 mM) | 10 mM | Increased cell proliferation by 27.2%[1] |
Table 2: In Vivo Neuroprotective Dosing
| Compound | Animal Model | Condition | Dose | Observed Effect |
| Carnosine | Transgenic Mouse (AD) | High-Fat Diet | 5 mg/day (6 weeks) | Prevention of cognitive decline[2][7] |
| Histidyl Hydrazide | Mouse | Focal Ischemic Stroke | 20 mg/kg (IV) | Reduced brain damage and improved functional outcome[8] |
Proposed Experimental Protocols for In Vitro Research
To begin elucidating the neuroprotective potential of L-histidyl-L-alanine, in vitro studies using neuronal cell lines are recommended.
Experimental Protocol: In Vitro Neuroprotection Assay
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
-
Induce neuronal differentiation by treating the cells with 10 µM retinoic acid for 5-7 days.[1]
Neuroprotective Treatment and Assessment:
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of L-histidyl-L-alanine (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as D-galactose (e.g., 200 mM) or hydrogen peroxide (H₂O₂) for 24-48 hours.[1]
-
Assess cell viability using an MTT assay.
-
Quantify apoptosis by measuring the levels of cleaved caspase-3 using Western blotting or immunofluorescence.[1]
-
Measure neurite outgrowth using microscopy and image analysis software to assess neuronal regeneration.[9]
Diagram of Proposed In Vitro Experimental Workflow
Conclusion
L-histidyl-L-alanine represents an intriguing yet largely unexplored dipeptide in the field of neuroscience. The substantial body of evidence supporting the neuroprotective roles of its isomer, carnosine, and its constituent amino acid, L-histidine, strongly suggests that L-histidyl-L-alanine warrants further investigation. Its potential antioxidant, anti-inflammatory, and anti-glycation properties, primarily conferred by the histidine residue, make it a promising candidate for therapeutic development in neurodegenerative diseases and other neurological disorders.
The experimental protocols and comparative data presented in this guide are intended to provide a solid framework for initiating research into the biological activities of L-histidyl-L-alanine. Future studies should focus on directly comparing its efficacy to that of carnosine, elucidating its specific mechanisms of action and signaling pathways, and evaluating its potential in in vivo models of neurological disease. Such research will be crucial in determining the unique therapeutic potential of this promising dipeptide.
References
- 1. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-alanyl-L-histidine rescues cognitive deficits caused by feeding a high fat diet in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ala-His as a Building Block for Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-alanyl-L-histidine (Ala-His) is a fundamental building block in the synthesis of a wide array of biologically active peptides and peptidomimetics. Its unique structural and chemical properties, conferred by the small, neutral alanine (B10760859) residue and the versatile imidazole-containing histidine residue, make it a crucial component in the design of therapeutic peptides, including enzyme inhibitors, metal chelators, and cell-penetrating peptides. This technical guide provides a comprehensive overview of the synthesis of this compound containing peptides, focusing on both solid-phase and solution-phase methodologies. It addresses the critical challenges associated with histidine incorporation, particularly racemization, and offers detailed experimental protocols and quantitative data to aid researchers in optimizing their synthetic strategies.
Chemical Properties of this compound
L-alanyl-L-histidine is a dipeptide with the chemical formula C9H14N4O3 and a molecular weight of 226.23 g/mol .[1] The presence of the imidazole (B134444) ring in the histidine side chain (pKa ≈ 6.0) allows this compound to participate in a variety of chemical interactions, including hydrogen bonding, metal ion coordination, and acid-base catalysis. This versatility is key to the biological function of many this compound containing peptides.
Challenges in this compound Peptide Synthesis: The Histidine Problem
The primary challenge in the synthesis of peptides containing this compound, and indeed any histidine residue, is the propensity of the histidine to undergo racemization during the coupling reaction. The π-nitrogen of the imidazole side chain can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of the undesired D-enantiomer.[2] This loss of stereochemical integrity can have profound effects on the peptide's biological activity. Therefore, the selection of appropriate protecting groups for the histidine side chain and optimized coupling conditions are paramount to a successful synthesis.
Protecting Group Strategies for Histidine
To mitigate racemization and other side reactions, the imidazole side chain of histidine is typically protected during peptide synthesis. The choice of protecting group depends on the overall synthetic strategy, particularly the N-terminal protecting group (Fmoc or Boc) being employed.
-
For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): The most commonly used protecting group is the trityl (Trt) group (Fmoc-His(Trt)-OH).[3] The bulky Trt group provides steric hindrance that helps to suppress racemization. Other options include the tert-butyloxycarbonyl (Boc) group (Fmoc-His(Boc)-OH), which has been shown to reduce racemization and lead to higher purity crude peptides, and the 3-tert-butoxymethyl (3-Bum) group.[4][5]
-
For Boc-based SPPS and Solution-Phase Synthesis: The tert-butyloxycarbonyl (Boc) group (Boc-His(Boc)-OH) is a robust choice where both the α-amino and side-chain Boc groups can be removed simultaneously during the final acid cleavage step.[6] This simplifies the workflow and is effective at minimizing racemization.[6]
Quantitative Data: Racemization of Histidine Derivatives
The extent of racemization during the coupling of histidine is highly dependent on the protecting group, the coupling reagent, and the reaction conditions. The following table summarizes representative data on the percentage of D-histidine formation for various protected histidine derivatives under different coupling conditions.
| Histidine Derivative | Coupling Reagent | Base | D-isomer (%) | Reference |
| Fmoc-His(Trt)-OH | HATU | DIPEA | 5.8 | [6] |
| Fmoc-His(Boc)-OH | HATU | DIPEA | 1.5 | [6] |
| Fmoc-His(Mmt)-OH | HATU | DIPEA | 3.2 | [6] |
| Fmoc-His(π-Mbom)-OH | HATU | DIPEA | <1 | [6] |
| Z-Ala-His-Pro-OH Synthesis | ||||
| Fmoc-His(Trt)-OH | TBTU | DIPEA | High | [4] |
| Fmoc-His(3-Bum)-OH | TBTU | DIPEA | Low | [4] |
Note: Data is compiled from various sources and actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Dipeptide (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of H-Ala-His-OH on a trityl chloride resin, which allows for cleavage of the final peptide with a free C-terminal carboxyl group under mild acidic conditions.[2][7]
Materials:
-
Trityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-His(Trt)-OH
-
Fmoc-Ala-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, anhydrous
Procedure:
-
Resin Swelling and Loading of the First Amino Acid (Fmoc-His(Trt)-OH):
-
Swell the trityl chloride resin (1 g) in DCM (10 mL) for 1 hour in a reaction vessel.
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq.) in a mixture of DCM (5 mL) and DMF (2.5 mL).
-
Add DIPEA (4 eq.) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and shake the mixture for 2 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Capping of Unreacted Sites:
-
Treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes to cap any unreacted chlorotrityl groups.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF (8 mL).
-
Add DIPEA (6 eq.) and allow the mixture to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and amino acid analysis.
-
Protocol 2: Solution-Phase Synthesis of Boc-Ala-His-OMe
This protocol outlines a general procedure for the synthesis of a protected this compound dipeptide in solution using Boc and methyl ester protecting groups and a carbodiimide (B86325) coupling reagent.
Materials:
-
Boc-Ala-OH
-
H-His-OMe·2HCl (Histidine methyl ester dihydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Neutralization of Histidine Methyl Ester:
-
Dissolve H-His-OMe·2HCl (1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or TEA (2.2 eq.) dropwise and stir for 30 minutes at 0 °C.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-Ala-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH mixture, add the neutralized histidine methyl ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterize the purified Boc-Ala-His-OMe by NMR and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Hypothetical signaling pathway for an this compound containing peptide.
Applications of this compound Containing Peptides
Peptides incorporating the this compound motif have a broad range of applications in research and drug development.
-
Metal Chelation: The imidazole side chain of histidine is an effective metal chelator. Peptides containing this compound have been investigated for their ability to bind and sequester metal ions, which is relevant in the context of diseases associated with metal dyshomeostasis, such as Alzheimer's disease.[8] For instance, the dipeptide Histidine-β-Alanine has been synthesized and studied for its ability to chelate Al³⁺, Cu²⁺, Hg²⁺, and Pb²⁺.[2]
-
Anticancer and Antithrombotic Agents: Cyclic dipeptides (diketopiperazines) containing histidine, such as cyclo(His-Ala), have demonstrated biological activity. Cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines in vitro and to inhibit thrombin, suggesting potential as a cytotoxic and antithrombotic agent.[7]
-
Cell-Penetrating Peptides: The histidine residue can contribute to the endosomal escape of drug delivery vectors through the "proton sponge" effect, making this compound a valuable component in the design of cell-penetrating peptides for the delivery of therapeutic cargo into cells.
Conclusion
The synthesis of peptides containing the this compound dipeptide presents unique challenges, primarily due to the risk of histidine racemization. However, with the careful selection of protecting groups, optimized coupling reagents, and robust synthetic protocols, high-purity this compound containing peptides can be successfully prepared. This technical guide provides researchers with the foundational knowledge and detailed methodologies necessary to incorporate this versatile dipeptide building block into their synthetic targets, paving the way for the development of novel peptide-based therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why the this compound-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The role of Ala-His in protein structure and function
An In-depth Technical Guide to the Role of Ala-His in Protein Structure and Function
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The dipeptide motif Alanine-Histidine (this compound), while simple in composition, plays a multifaceted and critical role in the architecture and function of proteins. The unique combination of alanine's small, structurally neutral side chain and histidine's imidazole (B134444) group—with its near-neutral pKa, aromaticity, and potent metal-chelating ability—makes this motif a versatile component in biological systems. This guide provides a comprehensive technical overview of the structural and functional significance of the this compound moiety. It delves into its influence on protein stability, its crucial involvement in metal ion coordination and enzymatic catalysis, and its application in the design of novel therapeutics. This document synthesizes key research findings and presents quantitative data in structured tables, details essential experimental protocols for its study, and provides visual diagrams of relevant workflows and mechanisms to serve as a vital resource for professionals in the fields of biochemistry, molecular biology, and drug development.
Introduction to the this compound Motif
The primary structure of a protein, the linear sequence of its amino acids, dictates its three-dimensional fold and ultimate function.[1][2] Within these sequences, specific short motifs often serve as functional or structural hotspots. The this compound motif is a prime example, deriving its significance from the distinct properties of its constituent residues:
-
Alanine (B10760859) (Ala) : A small, nonpolar amino acid with a methyl side chain. Its simplicity and hydrophobicity make it a frequent component of alpha-helices, and it serves as a useful baseline in mutagenesis studies due to its non-reactive nature.[3]
-
Histidine (His) : An amino acid with an imidazole side chain, which has a pKa of approximately 6.0.[4] This allows it to act as both a proton donor and acceptor at physiological pH, a crucial feature for its role in enzymatic catalysis.[4][5] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with a variety of metal ions.[4][6][7]
The juxtaposition of these two residues in an this compound motif creates a functional unit where the alanine can provide structural support or appropriate spacing, allowing the histidine to engage in its diverse functional roles, from catalysis to metal binding.
Structural Roles of the this compound Motif
The presence of an this compound motif can significantly influence the local and global properties of a protein's structure and stability.
Influence on Secondary Structure and Protein Folding
Alanine has a high propensity to form α-helices, and its inclusion can help stabilize helical structures.[3] When an this compound motif is present, the alanine residue can support the formation of a stable secondary structure, positioning the functional histidine side chain in a precise orientation.
Site-directed mutagenesis studies, particularly those involving His-to-Ala mutations, are instrumental in probing the structural role of histidine. The replacement of a larger, polar histidine with a small, nonpolar alanine can reveal the contribution of the histidine residue to the protein's fold and stability. 1D and 2D ¹H NMR spectroscopy can be used to compare the wild-type protein with His-to-Ala mutants, where changes in the dispersion and resolution of backbone NH resonances can indicate impairments in protein folding.[8]
Contribution to Protein Stability
The stability of a protein is a critical determinant of its function. The substitution of histidine with alanine can have varying effects on protein stability, depending on the residue's location and interactions within the folded protein. Thermodynamic analysis of such mutations provides quantitative insights into the histidine's contribution.
Free energy simulations and experimental methods are used to calculate the change in Gibbs free energy of unfolding (ΔΔG) upon mutation. A negative ΔΔG indicates that the mutation is stabilizing, while a positive value signifies destabilization.
| Protein | Mutation | Method | ΔΔG (kcal/mol) | Effect of His→Ala Mutation | Reference |
| Human Transthyretin | His88 → Ala | Free Energy Simulation | -1.84 ± 0.86 | Stabilizing | [9] |
| Barnase | Multiple Positions | Calorimetry | -0.4 to -2.0 (relative to Gly) | Stabilizing (in internal helix positions) | [3] |
Table 1: Quantitative data on the impact of His→Ala mutations on protein stability. The data illustrates that replacing histidine with alanine can be stabilizing, often due to factors like improved packing or removal of unfavorable electrostatic interactions.
Functional Roles of the this compound Motif
The functional versatility of the this compound motif is primarily attributed to the chemical properties of the histidine side chain.
Metal Ion Coordination
A predominant function of histidine residues in proteins is the coordination of metal ions, which are essential for structural integrity and catalytic activity in a vast number of proteins.[10][11] The imidazole side chain of histidine is a highly effective ligand for transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[4][6]
In sequences containing this compound or related motifs (e.g., Asp-Ala-His), the histidine imidazole nitrogen, along with the N-terminal amine and intervening peptide nitrogens, can form a stable coordination site. For instance, the Cu(II)-transport site at the N-terminus of human serum albumin involves a NH₂-Asp-Ala-His... sequence.[7] Peptides containing multiple histidine residues, often interspersed with alanine, are very efficient metal ion chelators.[6] The this compound-His (AHH) peptide, for example, is a potent scaffold for binding and redox-silencing copper ions.[12]
| Peptide/Protein Motif | Metal Ion(s) | Coordination Details | Functional Significance | Reference(s) |
| This compound-His (AHH) | Cu²⁺ | Binds via terminal amine, His imidazoles, and deprotonated amides. | Redox silencing of copper, potential therapeutic for Alzheimer's. | [12] |
| NH₂-Asp-Ala-His... (Albumin N-terminus) | Cu²⁺ | Square planar site formed by α-amino, peptide, and imidazole nitrogens. | Copper transport in blood. | [7] |
| Poly-(His-Ala) peptides | Cu²⁺, Ni²⁺, Zn²⁺ | Multiple imidazole groups chelate the metal ion. | High-affinity metal binding, induces α-helical structure. | [6] |
| Aminopeptidase (B13392206) A | Zn²⁺ | Part of a His-Glu-Xaa-Xaa-His zinc-binding motif. | Critical for catalytic activity. | [13] |
Table 2: Examples of this compound and related motifs involved in metal ion coordination.
Enzymatic Catalysis
The ability of the histidine imidazole group to act as a general acid-base catalyst makes it a common feature in the active sites of enzymes.[4][5] In an this compound motif, the histidine can participate directly in the catalytic mechanism.
-
Proton Transfer: Histidine can shuttle protons, facilitating nucleophilic attack or stabilizing transition states. For example, in some hydrolases, a histidine residue, positioned correctly by the protein backbone, activates a water molecule for nucleophilic attack.[5]
-
Catalytic Triads: Histidine is a key component of the classic Ser-His-Asp catalytic triad (B1167595) found in many proteases. While an this compound-Asn triad has also been noted, the fundamental principle involves the histidine modulating the nucleophilicity of another residue.[7][14]
-
Metalloenzymes: In zinc-dependent metallopeptidases, a histidine within a zinc-binding motif is critical for positioning the metal ion, which in turn polarizes a substrate or activates a water molecule for catalysis. Mutation of this histidine completely abolishes enzymatic activity.[13]
Caption: General acid-base catalysis involving a histidine residue.
Methodologies for Studying the this compound Motif
A combination of synthetic, genetic, and biophysical techniques is required to fully elucidate the role of the this compound motif.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides, including those containing the this compound motif, for use in functional and structural studies.
General Protocol for Fmoc-SPPS:
-
Resin Preparation: Start with a solid support resin (e.g., Trityl chloride resin). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM).[15][16]
-
First Amino Acid Coupling: Attach the C-terminal amino acid (e.g., Fmoc-His(Trt)-OH) to the resin. This involves activating the carboxyl group and reacting it with the functional groups on the resin in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the next amino acid in the sequence (e.g., Fmoc-Ala-OH). The carboxyl group of the incoming amino acid is activated using coupling reagents (e.g., HBTU/HOBt) and reacted with the free amine on the resin-bound peptide.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product using mass spectrometry (LC-MS) and NMR.[15][16]
Genetic Manipulation: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a gene, allowing for the creation of protein variants where an this compound motif is introduced, removed, or altered (e.g., His→Ala).
Caption: Workflow for Site-Directed Mutagenesis.
Detailed Protocol Steps:
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation (e.g., changing a codon to GCT for Alanine or CAT for Histidine). The primers should anneal to the same sequence on opposite strands of the plasmid.[17]
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Phusion or KOD) to minimize secondary mutations. Use a low amount of template plasmid DNA (1-50 ng) and a reduced number of cycles (16-20) to amplify the entire plasmid.[17][18][19]
-
Reaction Mix (50 µL total):
-
5-50 ng Template Plasmid
-
125 ng Forward Primer
-
125 ng Reverse Primer
-
1 µL dNTP mix (10 mM)
-
10 µL 5x High-Fidelity Buffer
-
1 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30s
-
16-20 Cycles:
-
Denaturation: 98°C for 30s
-
Annealing: 55-68°C for 60s
-
Extension: 72°C for 60-75s per kb of plasmid length
-
-
Final Extension: 72°C for 10 min
-
-
-
Template Digestion: Following PCR, add 1 µL of the DpnI restriction enzyme directly to the reaction mix. Incubate at 37°C for 1-2 hours (or overnight). DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmids.[17][18][20]
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the DpnI-treated PCR product. Plate on selective antibiotic media.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Structural and Functional Analysis
-
X-ray Crystallography: This technique provides atomic-resolution 3D structures of proteins. To study an this compound motif, one would need to crystallize the protein and collect X-ray diffraction data. The resulting electron density map allows for the precise determination of the positions of the Ala and His residues and their interactions with surrounding atoms or bound ligands.[21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine protein structures in solution and can also provide information about protein dynamics. 2D experiments like COSY and TOCSY help identify amino acid spin systems, while ¹H-¹⁵N HSQC spectra can reveal changes in the chemical environment of backbone amides upon mutation or ligand binding, providing insight into the structural and functional consequences.[25][26][27]
-
Enzyme Inhibition Assays: To test the functional importance of an this compound motif in an enzyme, activity assays are performed on the wild-type and mutant proteins. A typical assay involves incubating the enzyme with a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) and measuring the rate of product formation. A loss of activity in the mutant protein would confirm the motif's critical role.[28]
Applications in Drug Development
The unique properties of the this compound motif make it a valuable component in the design of therapeutic peptides and peptidomimetics.
-
Enzyme Inhibitors: Peptides containing this compound can be designed to target the active sites of enzymes, particularly metalloproteases where the histidine can coordinate with the catalytic metal ion, leading to inhibition.[29]
-
Metal Chelation Therapy: The strong metal-binding capacity of His-rich peptides is being explored for therapies aimed at mitigating the toxic effects of metal dysregulation, such as in neurodegenerative diseases like Alzheimer's, where peptides like AHH can sequester and detoxify reactive copper ions.[12]
-
Cell-Penetrating Peptides (CPPs): Histidine-rich peptides, often containing alanine for structural stability, can exhibit pH-dependent membrane activity. At the lower pH of endosomes, protonation of histidine residues increases the peptide's positive charge, promoting membrane disruption and facilitating the delivery of cargo into the cytoplasm.[30][31]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proteins [www2.chemistry.msu.edu]
- 3. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]
- 7. The Design of Metal-Binding Sites in Proteins | Annual Reviews [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of alanine versus serine at position 88 of human transthyretin mutants on the protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Metal-Ion Interactions Studied by Mass Spectrometry-Based Footprinting with Isotope-Encoded Benzhydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Why the this compound-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histidine residue in the zinc-binding motif of aminopeptidase A is critical for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. bowdish.ca [bowdish.ca]
- 20. assaygenie.com [assaygenie.com]
- 21. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. proteopedia.org [proteopedia.org]
- 25. conductscience.com [conductscience.com]
- 26. users.cs.duke.edu [users.cs.duke.edu]
- 27. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Ala-His: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Alanyl-L-Histidine (Ala-His) has garnered interest within the scientific community for its potential antioxidant properties, largely attributed to the presence of the histidine residue. As a constituent of more complex and well-studied antioxidant peptides like carnosine (β-Ala-His), the fundamental antioxidant capacity of this compound itself warrants detailed investigation. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by available data on related compounds, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
The antioxidant capabilities of histidine-containing dipeptides are multifaceted, involving direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[1][2][3] The imidazole (B134444) ring of the histidine moiety is the key structural feature responsible for these activities.[1][4] This guide will delve into the established and putative mechanisms of this compound as an antioxidant, offering a valuable resource for its further exploration in drug development and nutritional science.
Core Antioxidant Mechanisms of this compound
The antioxidant action of this compound is believed to be exerted through several key mechanisms, primarily centered around the chemical properties of the histidine residue.
Radical Scavenging Activity
The imidazole ring of histidine in the this compound dipeptide can donate a hydrogen atom to neutralize various free radicals, thereby terminating damaging radical chain reactions.[1] While direct quantitative data for this compound is limited, studies on histidine and related dipeptides demonstrate scavenging activity against radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[5][6]
Metal Ion Chelation
Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The imidazole group of histidine is an effective chelator of these metal ions, forming stable complexes that prevent them from participating in redox cycling.[5][7][8] This sequestration of pro-oxidant metals is a crucial aspect of the antioxidant defense provided by histidine-containing compounds. Studies on His-Xaa dipeptides confirm the strong copper-chelating ability of the histidine residue.[5]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction that damages cell membranes and generates cytotoxic aldehydes. By scavenging initiating radicals and chelating transition metal ions, this compound is expected to inhibit lipid peroxidation.[1][2] The histidine component has been shown to be effective in inhibiting copper-promoted lipid peroxidation.[2][9]
Quantitative Antioxidant Activity Data
Direct quantitative antioxidant data for this compound is not extensively available in the current literature. However, data from structurally similar histidine-containing dipeptides, such as carnosine (β-Ala-His), and individual amino acids can provide valuable context for the expected activity of this compound. The following tables summarize available data for these related compounds.
Table 1: Radical Scavenging Activity of Related Compounds
| Compound | Assay | IC50 Value / Activity | Reference |
| Carnosine | DPPH | Not widely reported | [1] |
| Histidine | DPPH | - | [10] |
| Peptide (WNWAD) | ABTS | EC50 > 10 µM | [11] |
| Peptide (SHECN) | DPPH | 70.18 ± 4.06% inhibition | [12] |
| Peptide (SHECN) | ABTS | 88.16 ± 0.76% inhibition | [12] |
Table 2: Metal Chelating Activity of Related Compounds
| Compound | Metal Ion | IC50 Value / Activity | Reference |
| Carnosine | Fe²⁺ | - | [13] |
| Histidine | Cu²⁺ | High chelating capacity | [14] |
| Walnut Peptide | Fe²⁺ | IC50 of 4.43 mg/mL | [15] |
Table 3: Inhibition of Lipid Peroxidation by Related Compounds
| Compound | Assay System | % Inhibition / IC50 Value | Reference |
| Carnosine (3 µM) | Cu²⁺-promoted LDL oxidation | 21% inhibition of tryptophan oxidation | [2] |
| Histidine (3 µM) | Cu²⁺-promoted LDL oxidation | 36% inhibition of tryptophan oxidation | [2] |
| CA-Pro-His-NH₂ | Ferric thiocyanate (B1210189) method | Highest activity among tested peptides | [10][16] |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays suitable for evaluating the properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[1]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a series of concentrations of this compound and the positive control in a suitable solvent.
-
Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance at 734 nm.[1]
-
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate aqueous solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound and the positive control.
-
Reaction: Mix a small volume of the sample solution with the ABTS•⁺ working solution.
-
Incubation: Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Metal Chelating Activity Assay (Ferrozine Assay for Iron)
This assay determines the iron (Fe²⁺) chelating capacity of a compound. Ferrozine (B1204870) forms a magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.
-
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
This compound
-
Positive control (e.g., EDTA)
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Mix the sample solution (this compound) with a solution of FeCl₂.
-
Initiation of Reaction: Add ferrozine to initiate the color-forming reaction.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes).
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a dose-response curve.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to produce a pink-colored adduct that is measured spectrophotometrically.[1]
-
Materials:
-
Lipid source (e.g., linoleic acid, egg yolk homogenate)
-
Pro-oxidant (e.g., Fe²⁺/ascorbate)
-
This compound
-
Positive control (e.g., BHT, Trolox)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
-
-
Procedure:
-
Induction of Peroxidation: Incubate the lipid source with the pro-oxidant in the presence of different concentrations of this compound or a positive control at 37°C for a specific time (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Color Development: Add TBA solution and heat the mixture in a boiling water bath for 15-20 minutes.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a dose-response curve.[1]
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of peptides can extend beyond direct chemical interactions to the modulation of intracellular signaling pathways that control the cellular antioxidant defense system.
Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While direct evidence for this compound activating this pathway is lacking, some studies suggest that histidine-containing dipeptides like carnosine can activate Nrf2.[17][18]
Caption: The Keap1-Nrf2 signaling pathway and the putative role of this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The evaluation of the antioxidant properties of a compound like this compound typically follows a standardized workflow.
Caption: General workflow for in vitro antioxidant capacity determination.
Proposed Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is a culmination of its ability to interact with and neutralize various components of oxidative stress.
Caption: Proposed antioxidant mechanisms of the this compound dipeptide.
Conclusion
The dipeptide this compound holds promise as a natural antioxidant due to the inherent properties of its constituent histidine residue. The primary mechanisms of its antioxidant action are believed to be radical scavenging and metal ion chelation, which in turn lead to the inhibition of lipid peroxidation. While direct quantitative data for this compound is currently limited, the established protocols and data from related histidine-containing dipeptides provide a strong framework for its systematic investigation. Further research is warranted to fully elucidate the antioxidant capacity of this compound, including its potential to modulate cellular antioxidant defense pathways such as the Keap1-Nrf2 system. Such studies will be crucial for realizing the potential of this compound in the development of novel therapeutics and functional food ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of low-density lipoprotein oxidation by carnosine histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why the this compound-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer’s-Related Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a head-to-tail cyclic peptide as the Keap1-Nrf2 protein-protein interaction inhibitor with high cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Hybrid Peptide VLP-Aβ Exhibits Antioxidant Activity In Vitro and In Vivo via KEAP1-NRF2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on Alanyl-Histidine (Ala-His) and its Context in Prebiotic Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The origin of life necessitates the formation of peptides from amino acids under plausible prebiotic conditions. Small, simple molecules have long been investigated as potential catalysts for this fundamental process. The dipeptide Alanyl-Histidine (Ala-His) was once considered a promising candidate for a prebiotically feasible catalyst in peptide bond formation. However, subsequent detailed investigations have challenged this hypothesis, suggesting that while the amino acid histidine and certain histidine-containing peptides play a significant role in prebiotic chemistry, this compound itself is unlikely to be a significant catalyst for peptide bond formation in solution. This guide provides a comprehensive overview of the initial hypothesis, the subsequent scientific re-evaluation, and the broader context of histidine's role in prebiotic peptide synthesis, supported by available quantitative data and experimental protocols.
The Initial this compound Catalysis Hypothesis
The quest for the origins of the translation machinery has led to the exploration of simplified, non-ribosomal systems for peptide synthesis. It was proposed that small, amino-acylated RNAs could have been key in the genesis of protein synthesis. In this context, the dipeptide this compound was identified as a potential prebiotically feasible catalyst.[1] The initial hypothesis suggested that this compound could mediate the formation of peptide bonds between amino acids attached to RNA molecules, in the absence of the complex ribosomal machinery.[1] This positioned this compound as a possible remnant of a primordial translation system.
Re-evaluation of this compound Mediated Peptide Bond Formation
A detailed re-examination of the catalytic potential of this compound in peptide bond formation yielded results that contradict the initial hypothesis.[1] A study focusing on the putative formation of Leucyl-Leucine (Leu-Leu) dipeptides in the presence of this compound and leucine-carrying RNAs found that this compound does not catalyze significant levels of dipeptide formation in solution.[1]
The research revealed that a product is formed which can be easily mistaken for a dipeptide in the thin-layer chromatography (TLC) separation systems used in earlier work.[1] This finding suggests that the initial claims may have been based on a misinterpretation of experimental results. The current scientific consensus, based on this more recent and detailed analysis, is that the translation machinery was likely based on catalytic RNA from its inception, without a significant role for this compound as a catalyst.[1]
The Broader Role of Histidine and its Dipeptides in Prebiotic Chemistry
While the specific catalytic role of this compound in peptide bond formation has been questioned, the amino acid histidine and other histidine-containing peptides are recognized for their significance in prebiotic chemical evolution.
4.1 Catalytic Activity of Histidine: The imidazole (B134444) side chain of histidine is a versatile catalyst in modern enzymes, and it is plausible that it played a similar role in a prebiotic context.[2][3] Studies have shown that histidine can function as a simple prebiotic catalyst to enhance amino acid polymerization.[4] For instance, the presence of L- and D-histidine has been shown to dramatically increase the yield of dialanine in salt-induced peptide formation (SIPF) reactions.[5] Mineral surfaces, such as antigorite and aragonite, have been shown to stabilize histidine and promote the formation of peptide bonds.[4] Furthermore, certain transition metals, like zinc, can enhance the yield of long histidine-containing depsipeptides in dry-down reactions.[6][7]
4.2 Catalytic Activity of Histidyl-Histidine (His-His): The dipeptide Histidyl-Histidine (His-His) has been successfully synthesized under plausible prebiotic conditions and has demonstrated catalytic activity.[2][3] His-His has been shown to catalyze the prebiotic synthesis of glycyl-glycine.[2][3] It has also been tested for its enhancing effects in the dephosphorylation of dAMP, the hydrolysis of oligo(A)12, and the oligomerization of 2'3'-cAMP.[8]
4.3 Catalytic Activity of Seryl-Histidine (Ser-His): The dipeptide Seryl-Histidine (Ser-His) has been identified as a catalyst for the formation of both peptide bonds and phosphodiester bonds, making it a molecule of significant interest in origin of life research.[9] The catalytic activity of Ser-His is attributed to the complete dipeptide structure, as its derivatives or constituent amino acids alone do not show the same catalytic effect.[9]
Quantitative Data
The following tables summarize the available quantitative data from the cited literature on the formation of histidine-containing peptides and the catalytic effect of histidine.
| Reaction | Conditions | Product | Yield | Reference |
| Prebiotic Synthesis | Histidine, Cyanamide, 4-amino-5-imidazole carboxamide | Histidyl-Histidine (His-His) | Up to 14.4% | [2][3] |
| Salt-Induced Peptide Formation (SIPF) | Alanine (B10760859), NaCl, Cu(II) ions, with L- or D-histidine as catalyst | Dialanine | Dramatically increased | [5] |
| Salt-Induced Peptide Formation (SIPF) | Lysine (B10760008), NaCl, Cu(II) ions, with L- or D-histidine as catalyst | Dilysine | Markedly boosted | [5] |
| Mineral Interaction | Thermodynamic Property | Observation | Reference |
| Histidine with Antigorite | Decomposition Temperature | Increased to 272°C | [4] |
| Histidine with Aragonite | Decomposition Temperature | Increased to 275°C | [4] |
Experimental Protocols
6.1 Re-evaluation of this compound Catalyzed Dipeptide Formation (Adapted from[1])
This protocol provides a general outline of the methodology used to re-evaluate the catalytic activity of this compound.
-
Preparation of RNAs: RNAs carrying leucine (B10760876) were prepared.
-
Reaction Mixture: The reaction mixture contained the leucine-carrying RNAs, this compound, and other necessary buffer components.
-
Incubation: The mixture was incubated under conditions previously reported to promote this compound catalysis.
-
Product Analysis: The reaction products were analyzed using thin-layer chromatography (TLC) and other analytical techniques to identify and quantify the formation of dipeptides.
-
Control Experiments: Control experiments were conducted in the absence of this compound to determine the background level of dipeptide formation.
6.2 Prebiotic Synthesis of Histidyl-Histidine (Adapted from[2][3])
-
Reactants: Histidine (His), cyanamide, and 4-amino-5-imidazole carboxamide were used as starting materials.
-
Reaction Conditions: The reactants were combined under plausible prebiotic conditions (specific temperature, pH, and concentration were not detailed in the abstract).
-
Product Detection: The formation of Histidyl-Histidine (His-His) and a trace amount of His trimer was detected and quantified.
6.3 Salt-Induced Peptide Formation (SIPF) with Histidine Catalysis (Adapted from[5])
-
Reaction Medium: An aqueous solution containing sodium chloride (NaCl) and Cu(II) ions.
-
Starting Materials: Monomers of alanine or lysine.
-
Catalyst: L- or D-histidine was added to the reaction mixture.
-
Analysis: The formation of dialanine and dilysine was monitored to determine the catalytic effect of histidine.
Conclusion
The initial hypothesis proposing Alanyl-Histidine as a prebiotic catalyst for peptide bond formation represented an intriguing step towards understanding the origins of protein synthesis. However, rigorous scientific inquiry has since indicated that this compound is unlikely to have played a significant role in this capacity. The misidentification of reaction products in earlier studies highlights the importance of robust analytical methods in prebiotic chemistry research.
While the focus has shifted away from this compound, the broader investigation into the catalytic potential of histidine and its derivatives continues to be a fruitful area of research. The demonstrated catalytic activity of histidine, Histidyl-Histidine, and Seryl-Histidine, particularly in the presence of minerals and metal ions, underscores the potential for simple amino acids and peptides to act as primitive enzymes in the prebiotic world. Future research in this area will likely continue to uncover the plausible pathways that led from a collection of simple organic molecules to the complex machinery of life.
References
- 1. This compound mediated peptide bond formation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Prebiotic synthesis of histidyl-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histidine Self-assembly and Stability on Mineral Surfaces as a Model of Prebiotic Chemical Evolution: An Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The catalytic effect of L- and D-histidine on alanine and lysine peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metals enhance prebiotic depsipeptide oligomerization reactions involving histidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. The enhancement activities of histidyl-histidine in some prebiotic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cellular Uptake and Transport of Ala-His: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-alanyl-L-histidine (Ala-His), a constituent of the endogenous antioxidant carnosine (β-Ala-His), plays a significant role in various physiological processes. Its cellular uptake and subsequent transport are critical determinants of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the mechanisms governing the cellular transport of this compound, focusing on the key transporters involved, their kinetics, and the downstream signaling pathways modulated by its uptake. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Core Transport Mechanisms
The cellular uptake of this compound, like other small peptides, is primarily mediated by the proton-coupled oligopeptide transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. These transporters utilize the electrochemical proton gradient to drive the influx of di- and tripeptides into the cell. The main members of this family implicated in this compound transport are:
-
PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides.[1][2] PEPT1 is also found in other tissues, including the kidney.[3]
-
PEPT2 (SLC15A2): A high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, including the kidney, brain, and lungs.[3][4] It is primarily involved in the reabsorption of peptides from the glomerular filtrate and the transport of peptides in the central nervous system.[4]
-
PHT1 (SLC15A4): A peptide/histidine transporter that is highly expressed in immune cells and localized to lysosomal membranes.[5] It plays a role in inflammatory signaling by transporting histidine and certain di/tripeptides, including carnosine (β-Ala-His).[5]
-
PHT2 (SLC15A3): Another peptide/histidine transporter with a similar localization and function to PHT1, also found in immune cells.[6][7]
The transport process is electrogenic, meaning it is associated with a net movement of positive charge into the cell, and is dependent on a proton gradient maintained by Na+/H+ exchangers on the cell membrane.[8]
Quantitative Transport Kinetics
Direct kinetic data for the transport of this compound by specific transporters is not extensively available in the current literature. However, data from structurally similar dipeptides can provide valuable insights into the likely transport efficiency of this compound. The Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity (Vmax), is a key parameter for characterizing transporter affinity. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Cell System | Reference |
| PEPT1 | Glycylsarcosine (Gly-Sar) | 0.7 - 2.4 | 8.4 - 21.0 | Caco-2 cells | [9] |
| PEPT1 | 5-aminolevulinic acid (ALA) | 1.6 ± 0.9 | - | Xenopus oocytes | [10] |
| PEPT2 | Glycylsarcosine (Gly-Sar) | 0.428 ± 0.088 | - | MDCK cells | [6] |
| PEPT2 | D3-L-histidine | 0.0669 ± 0.0057 | - | MDCK cells | [6] |
| PHT1 | L-histidine | 0.017 | - | Xenopus oocytes | [11] |
Note: The Vmax is highly dependent on the expression level of the transporter in the experimental system and should be interpreted with caution when comparing across different studies.
Experimental Protocols
The study of this compound transport typically involves in vitro cell culture models that endogenously express or are engineered to overexpress specific peptide transporters. Commonly used cell lines include Caco-2 cells (a human colon adenocarcinoma line that differentiates to resemble small intestinal enterocytes and expresses PEPT1) and HEK293 cells (human embryonic kidney cells that are readily transfected with transporter-encoding plasmids).
Protocol 1: Dipeptide Uptake Assay in Caco-2 Cells
This protocol is designed to measure the uptake of a labeled dipeptide, such as [14C]this compound or a fluorescently tagged analogue, into Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a MES-buffered solution, pH 6.0)
-
Labeled dipeptide (e.g., [14C]this compound)
-
Unlabeled this compound and other competing dipeptides
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density. Culture for 21-28 days to allow for monolayer formation and differentiation. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Uptake Experiment: a. Wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4). b. Pre-incubate the cells with transport buffer (pH 6.0) for 15-20 minutes at 37°C to establish a proton gradient. c. Initiate the uptake by adding the transport buffer (pH 6.0) containing a range of concentrations of the labeled dipeptide to the apical chamber. For inhibition studies, include a high concentration of an unlabeled competitor. d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The linear range of uptake should be determined in preliminary experiments. e. Stop the uptake by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold transport buffer (pH 7.4).
-
Quantification: a. Lyse the cells by adding lysis buffer to each insert and incubating for at least 30 minutes. b. Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity. c. In parallel wells, determine the total protein content using a standard protein assay for normalization.
-
Data Analysis: a. Calculate the uptake rate (e.g., in nmol/mg protein/min). b. To determine the kinetic parameters, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation. c. To distinguish between transporter-mediated and passive uptake, subtract the uptake measured in the presence of a high concentration of a competitive inhibitor or at 4°C from the total uptake.[9]
Protocol 2: Transporter Overexpression and Uptake Assay in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells with a plasmid encoding a specific peptide transporter and the subsequent measurement of dipeptide uptake.
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the transporter of interest (e.g., PEPT1, PEPT2, PHT1, or PHT2) and an empty vector control.
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Uptake assay reagents as described in Protocol 1.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 24-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. For each well, dilute the plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM. b. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation. c. Add the DNA-transfection reagent complexes to the cells. d. Incubate the cells for 24-48 hours to allow for protein expression.
-
Uptake Assay: a. Wash the transfected cells twice with pre-warmed transport buffer (pH 7.4). b. Follow the uptake experiment and quantification steps as described in Protocol 1 (steps 2b-4c).
-
Data Analysis: a. Subtract the uptake measured in cells transfected with the empty vector (control) from the uptake in cells overexpressing the transporter to determine the specific transporter-mediated uptake. b. Calculate kinetic parameters (Km and Vmax) as described in Protocol 1.
Signaling Pathways and Logical Relationships
The uptake of this compound and its subsequent hydrolysis into L-alanine and L-histidine can influence key cellular signaling pathways, particularly those involved in energy sensing and metabolism.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[12] Studies have shown that the amino acid L-alanine can activate AMPK in hepatic cells.[4] This activation is thought to be mediated by an increase in the AMP/ATP ratio following the metabolism of alanine.[13] The activation of AMPK by this compound uptake would be expected to initiate a cascade of downstream events aimed at restoring cellular energy balance.
Figure 1. Proposed activation of the AMPK signaling pathway by this compound uptake and metabolism.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism.[14] The mTOR signaling pathway is typically activated by growth factors and nutrients, including amino acids. However, the activation of AMPK has an inhibitory effect on mTOR complex 1 (mTORC1).[13] Therefore, the uptake of this compound, through its activation of AMPK, may lead to the downstream inhibition of mTOR signaling.
Figure 2. Potential inhibitory effect of this compound uptake on the mTOR signaling pathway via AMPK activation.
Experimental Workflow for Kinetic Analysis
The determination of the kinetic parameters of this compound transport involves a systematic experimental workflow, from cell culture to data analysis.
Figure 3. A logical workflow for the experimental determination of this compound transport kinetics.
Conclusion
The cellular uptake and transport of this compound are complex processes mediated by a family of proton-coupled oligopeptide transporters. While direct kinetic data for this compound remains to be fully elucidated, the information available for structurally similar dipeptides, combined with established experimental protocols, provides a strong framework for its investigation. Understanding the transport mechanisms and the subsequent impact on cellular signaling pathways, such as AMPK and mTOR, is crucial for harnessing the full therapeutic potential of this compound and for the rational design of peptidomimetic drugs that can utilize these transport systems for enhanced delivery. Further research is warranted to determine the specific kinetic parameters of this compound transport by PEPT1, PEPT2, PHT1, and PHT2, which will be invaluable for the development of predictive pharmacokinetic models and for optimizing drug delivery strategies.
References
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Transport Properties of the Human Peptide/Histidine Transporter PHT2 in Transfected MDCK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of high affinity inhibitors of the H+/peptide transporter PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure–Function Analysis Reveals Amino Acid Residues of Arabidopsis Phosphate Transporter AtPHT1;1 Crucial for Its Activity [frontiersin.org]
The Emergence of Dipeptide Signaling: A Technical Guide to Investigating Ala-His as a Novel Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as a distinct class of signaling molecules with diverse physiological roles. This technical guide explores the potential of L-alanyl-L-histidine (Ala-His) as a novel signaling molecule. While research has predominantly focused on its close analog, carnosine (β-alanyl-L-histidine), the endogenous presence and enzymatic regulation of this compound suggest it may possess unique biological activities. This document provides a comprehensive framework for investigating the signaling properties of this compound, including a hypothetical signaling pathway, detailed experimental protocols for receptor identification and functional characterization, and a summary of relevant quantitative data. This guide is intended to equip researchers with the necessary tools and conceptual understanding to explore the therapeutic potential of this compound and other novel dipeptide signaling molecules.
Introduction to Dipeptide Signaling
Historically, the biological significance of dipeptides has been largely attributed to their role in nitrogen metabolism and as building blocks for protein synthesis. However, a growing body of evidence indicates that specific dipeptides can act as signaling molecules, modulating a variety of physiological processes ranging from neurotransmission and inflammation to cellular metabolism.[1][2] These small molecules can exhibit high potency and receptor specificity, making them attractive candidates for novel therapeutic development.
This compound is a dipeptide composed of L-alanine and L-histidine.[3] Its metabolism is linked to the well-characterized enzymes carnosine synthase and carnosinase (CN1). While carnosine synthase is primarily known for synthesizing carnosine from β-alanine and L-histidine, its broad substrate specificity suggests the potential for synthesis of other dipeptides.[4][5] Conversely, human carnosinase 1 (CN1), a key enzyme in the degradation of histidine-containing dipeptides, is known to hydrolyze this compound.[6][7][8] The enzymatic machinery for its synthesis and degradation points towards a regulated presence in biological systems, a hallmark of signaling molecules.
A Hypothetical Signaling Pathway for this compound
Given that many known peptide and dipeptide receptors are G-protein coupled receptors (GPCRs), we propose a hypothetical signaling pathway for this compound centered around a putative GPCR, designated as AHR (this compound Receptor).[5][9][10] Activation of AHR by this compound could initiate downstream signaling through two common second messenger systems: the adenylyl cyclase/cAMP pathway and the phospholipase C/Ca2+ pathway.
Caption: Hypothetical this compound signaling pathways via a G-protein coupled receptor.
Quantitative Data
The following tables summarize the known and estimated quantitative data for the enzymes involved in this compound metabolism. This data is crucial for understanding the lifecycle of this compound as a potential signaling molecule.
Table 1: Kinetic Parameters of Human Carnosinase 1 (CN1) with Various Dipeptide Substrates
| Substrate | Km (mM) | Relative Vmax (%) (Compared to Carnosine) | Reference(s) |
| Carnosine | 1.2 - 8.15 | 100 | [11][12] |
| Homocarnosine | 0.2 | <5 | [2][12] |
| Anserine | ~8.15 | ~33 | [2][11] |
| This compound | Est. 1-10 * | Reported as substrate | [6][8] |
| Gly-His | N/A | Reported as substrate | [6][8] |
Note: The Km for this compound is estimated based on the values for other dipeptide substrates of CN1. Precise kinetic studies are required for accurate determination.
Table 2: Substrate Specificity of Carnosine Synthase
| Substrate (β-amino acid) | Substrate (α-amino acid) | Relative Catalytic Efficiency (kcat/Km) | Reference(s) |
| β-alanine | L-histidine | 100% (Reference) | [4][5] |
| γ-aminobutyrate | L-histidine | ~5% | [4] |
| β-alanine | L-ornithine | Variable (species-dependent) | [4] |
| β-alanine | L-lysine | 5-9% | [4] |
| α-alanine | L-histidine | Not reported as a significant substrate | [5] |
Note: While direct synthesis of this compound by carnosine synthase is not prominently reported, the broad specificity of the enzyme and the existence of this compound as a CN1 substrate suggest it may be synthesized at low levels or through alternative pathways such as protein degradation.
Experimental Protocols
Investigating this compound as a signaling molecule requires a systematic approach, beginning with the identification of its receptor and followed by the characterization of its functional activity.
Receptor Identification: A Deorphanization Workflow
Since a receptor for this compound has not been identified, a "receptor deorphanization" strategy is necessary.[13][14] This involves screening a library of known orphan GPCRs for responses to this compound.
Caption: Workflow for the identification of a putative this compound receptor.
Receptor-Ligand Binding Assays
Once a candidate receptor is identified, direct binding of this compound must be confirmed and quantified.
This is a gold-standard method to determine the affinity (Kd) of a ligand for its receptor and the receptor density (Bmax).[15][16][17]
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the candidate receptor to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Saturation Binding Assay:
-
Prepare a series of dilutions of radiolabeled this compound (e.g., ³H-Ala-His).
-
In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.
-
For each concentration, prepare parallel wells containing an excess of unlabeled this compound to determine non-specific binding.
-
Incubate at a defined temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of radiolabeled this compound and fit the data to a one-site binding model to determine Kd and Bmax.
-
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates.
Protocol:
-
Chip Preparation:
-
Immobilize the purified candidate receptor protein onto the surface of an SPR sensor chip (e.g., via amine coupling).
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound in running buffer over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow running buffer without this compound over the chip to measure dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Second Messenger Functional Assays
These assays determine the downstream signaling pathways activated by this compound binding to its receptor.
This assay measures changes in intracellular cyclic AMP (cAMP) levels, indicating the involvement of Gs or Gi proteins.[8]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the candidate receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate cells with forskolin (B1673556) to induce a basal level of cAMP.
-
Add increasing concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
-
This assay measures transient increases in intracellular calcium (Ca²⁺) concentration, indicative of Gq protein activation.[3][6]
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the candidate receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer.
-
-
Measurement:
-
Use a fluorescence plate reader or a flow cytometer equipped with a fluidics system to measure the baseline fluorescence.
-
Inject increasing concentrations of this compound into the wells while continuously recording the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Generate a dose-response curve by plotting the peak fluorescence change against the log of the this compound concentration to determine the EC₅₀ value.
-
Caption: Workflow for functional characterization of this compound signaling.
Conclusion and Future Directions
The field of dipeptide signaling is ripe for exploration, and this compound presents a compelling candidate for a novel signaling molecule. Its known metabolic regulation provides a strong rationale for investigating its potential physiological roles. The hypothetical signaling pathway and detailed experimental protocols outlined in this technical guide offer a clear and structured approach for researchers to undertake this investigation.
Future research should focus on:
-
Receptor Deorphanization: Systematically screening orphan GPCRs to identify the specific receptor(s) for this compound.
-
In Vivo Studies: Following the in vitro characterization of this compound signaling, in vivo studies in animal models will be crucial to elucidate its physiological and pathophysiological significance.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to understand the structural determinants of receptor binding and activation, which will be vital for the development of therapeutic agents.
By systematically applying the methodologies described herein, the scientific community can unlock the potential of this compound and other dipeptides as a new class of signaling molecules, paving the way for innovative therapeutic strategies.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. State of the Art in the Development of Human Serum Carnosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Substrate Recognition Mechanism of the Putative Yeast Carnosine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. morelife.org [morelife.org]
- 12. Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Frontiers | Association Between Serum Carnosinase Concentration and Activity and Renal Function Impairment in a Type-2 Diabetes Cohort [frontiersin.org]
The Effect of Alanyl-L-Histidine (Ala-His) on Gene Expression: An In-depth Technical Guide
Disclaimer: Direct scientific evidence detailing the specific effects of the dipeptide Alanyl-L-Histidine (Ala-His) on gene expression is currently limited in publicly available research. This guide, therefore, draws upon findings from studies on the closely related and naturally occurring dipeptide, Carnosine (β-alanyl-L-histidine), as well as the individual amino acids L-Alanine and L-Histidine. The information presented herein is intended to provide a foundational understanding and potential avenues for research into the bioactivity of this compound for researchers, scientists, and drug development professionals. The structural difference between this compound and Carnosine (the position of the amino group on the alanine (B10760859) residue) may lead to different biological activities.
Introduction
Small peptides are increasingly recognized for their potential to modulate cellular processes, including the intricate regulation of gene expression. Alanyl-L-Histidine (this compound) is a dipeptide composed of the amino acids L-Alanine and L-Histidine. While research on this compound is not extensive, the well-documented bioactivities of its analogue, Carnosine, suggest that this compound may also possess significant biological effects, potentially influencing signaling pathways that govern gene transcription. This guide explores the potential mechanisms by which this compound could impact gene expression, based on the current understanding of related molecules.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of Carnosine and its constituent amino acids, this compound may influence gene expression through several key signaling pathways, primarily related to cellular stress responses and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification genes.
Carnosine has been shown to activate the Nrf2 pathway, providing a basis to hypothesize a similar role for this compound.[1][2] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Key Target Genes of the Nrf2 Pathway Potentially Influenced by this compound:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant.
-
Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous compounds.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia). It controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
Studies on Carnosine have shown that it can modulate HIF-1α levels. In some contexts, Carnosine has been found to decrease HIF-1α expression and its transcriptional activity, while in others, it has been observed to increase HIF-1α protein levels and the expression of its target genes.[3][4][5][6] This suggests that the effect may be cell-type and context-dependent.
Key Target Genes of the HIF-1α Pathway Potentially Influenced by this compound:
-
Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.
-
Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into cells.
-
Carbonic Anhydrase IX (CA9): Involved in pH regulation in hypoxic tumors.
-
Insulin-like Growth Factor Binding Protein 1 (IGFBP1): Modulates the activity of insulin-like growth factors.
Quantitative Data on Gene Expression (from Carnosine and related studies)
The following tables summarize quantitative data from studies on Carnosine and its precursors, which may serve as a reference for potential studies on this compound.
Table 1: Effect of Carnosine on HIF-1α and its Target Gene Expression in Hypoxic HeLa Cells [3]
| Gene | Treatment | Fold Change in mRNA Expression (vs. Hypoxic Control) |
| HIF-1α | 20 mM Carnosine | ~1.5 |
| VEGF | 20 mM Carnosine | ~1.8 |
| GLUT-1 | 20 mM Carnosine | ~1.7 |
| VBP1 | 20 mM Carnosine | ~0.6 |
Table 2: Effect of Carnosine on Nrf2 and its Target Gene Expression in tBHP-induced Senescent Cells [7]
| Gene | Treatment | Relative mRNA Expression (vs. Senescent Control) |
| Nrf2 | Carnosine | Significantly Decreased |
| HO-1 | Carnosine | Significantly Decreased |
| NQO1 | Carnosine | Significantly Decreased |
Table 3: Effect of β-alanine Supplementation on Carnosine-related Gene Expression in Mouse Muscle [8]
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |
| TauT | β-alanine | Increased |
| CARNS | β-alanine | Increased |
| ABAT | β-alanine | Increased |
Experimental Protocols
Detailed experimental protocols for investigating the effect of this compound on gene expression are not currently available. The following are generalized protocols that can be adapted for this purpose.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HCT-116, or a relevant primary cell line) in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 mM). A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
RNA Extraction and Quantification
-
RNA Isolation: Extract total RNA from the harvested cells using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN); a RIN value ≥ 7 is generally recommended for downstream applications like RNA-seq.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves rRNA depletion or poly(A) selection, RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The bioinformatics workflow includes:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the control and this compound treated groups.[9][10][11]
-
Conclusion and Future Directions
While direct evidence for the effect of this compound on gene expression is lacking, the known activities of the related dipeptide Carnosine provide a strong rationale for investigating its potential in this area. Future research should focus on directly assessing the impact of this compound on global gene expression profiles using techniques like RNA-seq in various cell models. Elucidating the specific signaling pathways modulated by this compound and identifying its direct molecular targets will be crucial for understanding its biological functions and exploring its therapeutic potential. The experimental frameworks and hypothesized pathways presented in this guide offer a starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-proliferative effect of L-carnosine correlates with a decreased expression of hypoxia inducible factor 1 alpha in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine decreases IGFBP1 production in db/db mice through suppression of HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-carnosine and verapamil inhibit hypoxia-induced expression of hypoxia inducible factor (HIF-1 alpha) in H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Carnosine alleviates oxidative stress to prevent cellular senescence by regulating Nrf2/HO-1 pathway: a promising anti-aging strategy for oral mucosa [frontiersin.org]
- 8. Gene expression of carnosine-related enzymes and transporters in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Ala-His with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the dipeptide L-alanyl-L-histidine (Ala-His) and various metal ions. Due to a scarcity of published data specifically for the this compound dipeptide, this guide also incorporates relevant data from studies on peptides containing the this compound motif and its constituent amino acids, L-alanine and L-histidine, to provide a thorough understanding of the potential binding characteristics. The guide details the coordination chemistry, thermodynamics, and experimental methodologies used to study these interactions, making it a valuable resource for researchers in drug development and related scientific fields.
Introduction to this compound and Metal Ion Interactions
The dipeptide L-alanyl-L-histidine is composed of an L-alanine residue and an L-histidine residue. The histidine residue, with its imidazole (B134444) side chain, is a primary site for metal ion coordination in many biological systems. The N-terminal amino group and the carboxyl group of the dipeptide also provide potential coordination sites. Understanding the interaction of this compound with metal ions is crucial for elucidating the role of similar dipeptide motifs in larger proteins and for the design of novel therapeutic agents that target metalloproteins or utilize metal chelation.
The primary metal ions of interest in biological systems that interact with histidine-containing peptides include copper(II), zinc(II), and nickel(II). The coordination of these metal ions can influence the structure, stability, and function of peptides and proteins.
Quantitative Data on this compound and Related Peptide-Metal Ion Interactions
Quantitative data on the binding of metal ions to the specific dipeptide this compound is limited in the available scientific literature. However, valuable insights can be drawn from studies on peptides that incorporate the this compound sequence and from the individual amino acids. The following tables summarize key thermodynamic and stability constant data for the interaction of Cu(II), Zn(II), and Ni(II) with relevant peptides and amino acids.
Table 1: Thermodynamic Parameters for Cu(II) Interaction with a DAHK Peptide
| Parameter | Value | Conditions | Reference |
| Conditional Dissociation Constant (Kd) | 2.6 ± 0.4 x 10⁻¹⁴ M | pH 7.4, 80 mM HEPES buffer, 303K | [1][2] |
| Gibbs Free Energy (ΔG) | - | Corrected for glycine (B1666218) and buffer contributions at pH 7.4 | [1][2] |
| Enthalpy (ΔH) | - | Corrected for glycine and buffer contributions at pH 7.4 | [1][2] |
| Entropy (ΔS) | - | Corrected for glycine and buffer contributions at pH 7.4 | [1][2] |
Note: The data above is for the tetrapeptide Asp-Ala-His-Lys (DAHK) and serves as a proxy for the this compound motif's contribution to copper binding.
Table 2: Stability Constants for Ni(II) Complexes with Histidine-Containing Peptides and Amino Acids
| Ligand | Complex | Log β | Conditions | Reference |
| His | Ni(His) | - | - | [3] |
| His | Ni(His)₂ | - | pH > 5, octahedral coordination | [3] |
| Hexahistidine | Ni(His₆)H | - | pH 4, octahedral geometry | [3] |
| Hexahistidine | Ni(His₆) | - | Square planar geometry | [3] |
| Glycine | Ni(Gly)⁺ | - | 1.0 mol·dm⁻³ NaCl at 25 °C | [4] |
| α-Alanine | Ni(α-Ala)⁺ | - | 1.0 mol·dm⁻³ NaCl at 25 °C | [4] |
| Proline | Ni(Pro)⁺ | - | 1.0 mol·dm⁻³ NaCl at 25 °C | [4] |
| β-Alanine | Ni(β-Ala)⁺ | - | 1.0 mol·dm⁻³ NaCl at 25 °C | [4] |
Note: Log β represents the overall stability constant. Specific values were not provided in the abstract but the formation of these complexes was reported.
Table 3: Stability Constants for Zn(II) Complexes with Amino Acids
| Ligand | Complex | Log K₁ | Log K₂ | Conditions | Reference |
| Glycine | Zn(Gly)⁺, Zn(Gly)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
| α-Alanine | Zn(α-Ala)⁺, Zn(α-Ala)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
| L-Leucine | Zn(L-Leu)⁺, Zn(L-Leu)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
| L-Valine | Zn(L-Val)⁺, Zn(L-Val)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
| L-Asparagine | Zn(L-Asn)⁺, Zn(L-Asn)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
| L-Glutamine | Zn(L-Gln)⁺, Zn(L-Gln)₂ | - | - | pH = 7.30 ± 0.01, µ = 1.0 M NaClO₄ at 25℃ and 35℃ | [5] |
Note: The study reported the formation of these complexes and that stability constants varied from 1.91 to 11.50, but did not provide specific values for each complex in the abstract.
Coordination Chemistry
The interaction of metal ions with this compound is expected to primarily involve the imidazole ring of the histidine residue, which is a strong coordinating ligand. Other potential coordination sites include the N-terminal amino group, the peptide backbone amide nitrogen (which can be deprotonated at higher pH), and the C-terminal carboxyl group. The coordination geometry will depend on the specific metal ion, the pH of the solution, and the metal-to-ligand ratio.
-
Copper(II): Cu(II) ions typically form square planar or distorted octahedral complexes. With histidine-containing peptides, Cu(II) can coordinate through the imidazole nitrogen, the N-terminal amino group, and one or two deprotonated amide nitrogens of the peptide backbone, forming a highly stable complex.
-
Zinc(II): Zn(II) ions generally favor tetrahedral or octahedral coordination geometries. With histidine, Zn(II) can coordinate to the imidazole nitrogen and the amino group. In a 1:2 metal-to-ligand ratio, two histidine molecules can coordinate to a single Zn(II) ion.[6]
-
Nickel(II): Ni(II) can adopt various coordination geometries, including octahedral and square planar. Similar to Cu(II), Ni(II) can coordinate to the imidazole nitrogen and deprotonated amide nitrogens of peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with metal ions.
Potentiometric Titration
Potentiometric titration is a classical method to determine the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion as a strong base is added.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in deionized water.
-
Prepare stock solutions of the metal salts (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration (e.g., 10 mM) in deionized water.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for initial pH adjustment.
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Titration Procedure:
-
In a thermostated titration vessel (e.g., at 25 °C), place a known volume of a solution containing this compound, the metal ion, the strong acid, and the background electrolyte. A typical starting solution might contain 1 mM this compound, 0.5 mM metal salt, and 2 mM HCl in 0.1 M KNO₃.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Bubble an inert gas (e.g., argon or nitrogen) through the solution to exclude atmospheric CO₂.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).
-
Perform a separate titration of the ligand (this compound) in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of NaOH added to obtain the titration curve.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software refines the stability constants of the metal-ligand complexes by fitting the experimental data to a model that includes all relevant species in solution (protonated ligand, free metal ion, metal-hydroxo species, and various metal-ligand complexes).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (in the sample cell) and a solution of the metal salt (in the injection syringe) in the same buffer (e.g., 50 mM HEPES, pH 7.4, with 150 mM NaCl). It is critical that the buffer is identical in both solutions to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent air bubbles in the calorimeter.
-
Typical concentrations are 0.1-0.5 mM this compound in the cell and 1-5 mM metal salt in the syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2-10 µL each) of the metal salt solution into the this compound solution.
-
Allow sufficient time between injections (e.g., 120-180 seconds) for the system to return to thermal equilibrium.
-
Perform a control experiment by injecting the metal salt solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain a plot of heat change per mole of injectant versus the molar ratio of metal to peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This will yield the values for Kₐ, ΔH, and n.
-
Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the binding site of a metal ion on this compound through chemical shift perturbation studies.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled this compound (if available, for 2D ¹H-¹⁵N HSQC experiments) or unlabeled this compound (for 1D ¹H NMR) in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, in 90% H₂O/10% D₂O). A typical peptide concentration is 0.1-1.0 mM.
-
Prepare a concentrated stock solution of the diamagnetic metal ion of interest (e.g., ZnCl₂). Paramagnetic metal ions like Cu(II) and Ni(II) can cause significant line broadening and may require specialized techniques.
-
-
NMR Titration:
-
Acquire a reference spectrum (e.g., a 2D ¹H-¹⁵N HSQC or 1D ¹H spectrum) of the this compound solution.
-
Add small aliquots of the metal ion stock solution to the NMR tube containing the this compound solution.
-
Acquire a spectrum after each addition.
-
Continue the titration until the chemical shifts of the affected resonances no longer change, indicating saturation of the binding site.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the resonances that show significant chemical shift changes upon metal binding.
-
For 2D spectra, calculate the combined chemical shift perturbation (CSP) for each affected residue using the following equation: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.1-0.2).
-
Plot the CSP values against the amino acid sequence to identify the residues most affected by metal binding.
-
The dissociation constant (Kd) can be estimated by fitting the chemical shift changes as a function of the metal ion concentration to a binding isotherm.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly electrospray ionization (ESI-MS), can be used to determine the stoichiometry of this compound-metal complexes.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10 µM) in a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0).
-
Prepare a solution of the metal salt (e.g., 10 µM) in the same buffer.
-
Mix the this compound and metal solutions in the desired molar ratio (e.g., 1:1).
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Use gentle source conditions (e.g., low capillary voltage and temperature) to preserve the non-covalent metal-peptide complex.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the free this compound peptide and the this compound-metal complex. The m/z of the complex will be the sum of the mass of the peptide, the mass of the metal ion, and the mass of any adducted ions, divided by the charge state.
-
The relative intensities of the peaks for the free peptide and the complex can provide a qualitative measure of the binding affinity, although care must be taken as ionization efficiencies can differ.
-
Conclusion
The interaction of the dipeptide this compound with metal ions is a fundamental aspect of bioinorganic chemistry with implications for drug development and our understanding of metalloprotein function. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from related peptides and the constituent amino acids provides a strong basis for predicting its behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and characterize the coordination chemistry and thermodynamics of this compound-metal ion interactions. Future studies focusing specifically on this dipeptide are needed to build a more complete and quantitative picture of its metal-binding properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of Ni(II) ions to hexahistidine as a model system of the interaction between nickel and His-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 6. Thermodynamic surprises of Cu(II)–amylin analogue complexes in membrane mimicking solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Ala-His: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide L-alanyl-L-histidine (Ala-His) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the production of peptides by building the amino acid chain on a solid resin support.[1][2] This protocol outlines the key steps, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the resin. Particular attention is given to the challenges associated with histidine incorporation, such as the risk of racemization, and strategies to mitigate this side reaction.[3][4][5][6][7] The provided methodologies and data aim to equip researchers with the necessary information to successfully synthesize this compound for various research and development applications.
Introduction
The dipeptide this compound is a subject of interest in various biochemical and pharmaceutical studies. Solid-phase peptide synthesis (SPPS) is the preferred method for its chemical synthesis due to its efficiency and the ease of purification of intermediates.[1][2] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support.[2] The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[6]
The synthesis of histidine-containing peptides requires special consideration due to the basicity of the imidazole (B134444) side chain, which can catalyze racemization during the coupling step.[3][6] The use of a trityl (Trt) protecting group on the imidazole nitrogen of histidine, as in Fmoc-His(Trt)-OH, is a standard method to minimize this and other side reactions.[3][4] This protocol will detail the synthesis of this compound starting with the loading of Fmoc-His(Trt)-OH onto a 2-chlorotrityl chloride (2-CTC) resin, followed by the coupling of Fmoc-Ala-OH.
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 2-Chlorotrityl chloride (2-CTC) resin | Various | 1.0-1.6 mmol/g loading |
| Fmoc-His(Trt)-OH | Various | Peptide synthesis grade |
| Fmoc-Ala-OH | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, peptide synthesis grade |
| Dichloromethane (DCM) | Various | Anhydrous, peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Reagent grade |
| HBTU (HATU or TBTU can also be used) | Various | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl ether | Various | Anhydrous, reagent grade |
Table 2: Key Experimental Parameters
| Parameter | Value/Condition | Notes |
| Resin Loading | ||
| Fmoc-His(Trt)-OH | 2 equivalents (relative to resin capacity) | Minimizes racemization during loading.[1] |
| DIEA | 4 equivalents (relative to resin capacity) | |
| Reaction Time | 2 hours | |
| Fmoc Deprotection | ||
| Reagent | 20% Piperidine in DMF | |
| Treatment | 2 x 10 minutes | |
| Amino Acid Coupling | ||
| Fmoc-Ala-OH | 3-4 equivalents | |
| HBTU | 3-3.9 equivalents | |
| DIEA | 6-8 equivalents | |
| Coupling Time | 1-2 hours | Can be extended for difficult couplings.[8] |
| Cleavage | ||
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | [9] |
| Reaction Time | 2-3 hours | [9] |
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid (Fmoc-His(Trt)-OH)
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.1 mmol/g) in DMF (10 mL) for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve Fmoc-His(Trt)-OH (2 eq, 2.2 mmol) and DIEA (4 eq, 4.4 mmol) in DMF (10 mL).
-
Add the amino acid solution to the resin and shake the mixture for 2 hours at room temperature.[1]
-
To cap any remaining reactive sites, add methanol (B129727) (1 mL) and shake for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Shake for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Coupling of the Second Amino Acid (Fmoc-Ala-OH)
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq, 3.3 mmol) and HBTU (2.9 eq, 3.2 mmol) in a minimal amount of DMF.
-
Add DIEA (6 eq, 6.6 mmol) to the solution and pre-activate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test.[11] If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.
-
Drain the solution and wash the resin with DMF (3 x 10 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in section 2.
Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.[9][10]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.[9] The resin may turn yellow due to the release of the trityl cation.[12]
-
Stir the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.[9]
Caption: Cleavage and deprotection of the this compound peptide.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.[9][10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[9][10]
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
Conclusion
This protocol provides a comprehensive guide for the solid-phase synthesis of the dipeptide this compound using Fmoc chemistry. By following the detailed steps for resin loading, coupling, deprotection, and cleavage, researchers can efficiently produce this dipeptide. Careful attention to the specific requirements for handling histidine, particularly the use of the Trt side-chain protecting group and appropriate coupling conditions, is crucial for minimizing racemization and achieving a high-purity product. The provided workflow and tabulated data serve as a valuable resource for scientists engaged in peptide synthesis for research and drug development.
References
- 1. scielo.br [scielo.br]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ala-His by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine-Histidine (Ala-His) is a dipeptide with significant interest in various research and pharmaceutical applications. Its purification is a critical step to ensure the accuracy and reliability of subsequent experiments and formulations. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides like this compound. This method separates molecules based on their hydrophobicity, offering high resolution and purity.[1]
This application note provides a detailed protocol for the purification of this compound using RP-HPLC, including instrument conditions, mobile phase preparation, and a step-by-step guide from sample preparation to fraction collection and analysis.
Principle of Separation
In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For peptide separations, a C18 column is a standard choice, providing a hydrophobic surface for interaction.[1] The separation of this compound is achieved by eluting the sample with a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. TFA protonates the free amino and carboxyl groups of the dipeptide, which improves peak shape and resolution.[1][2] As the concentration of acetonitrile (B52724) in the mobile phase increases, the hydrophobic this compound dipeptide desorbs from the stationary phase and elutes from the column.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the successful purification of this compound.
Materials and Equipment
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm). The choice of column dimensions will depend on the amount of sample to be purified.
-
-
Chemicals and Reagents:
-
Crude this compound dipeptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
-
Other:
-
0.22 µm syringe filters
-
Vials for sample and fraction collection
-
Lyophilizer (for peptide recovery)
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Sample Preparation
-
Dissolve the crude this compound sample in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Injection: Inject the prepared this compound sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution and Fraction Collection: Elute the bound peptide using a linear gradient of Mobile Phase B. Monitor the elution profile at 210-220 nm, which is the characteristic absorbance wavelength for the peptide bond.[1] Collect fractions corresponding to the main peak. A typical gradient is outlined in the data tables below.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the purified peptide as a powder.
Data Presentation
The following tables summarize the HPLC conditions and expected results for the purification of this compound.
Table 1: HPLC Instrumentation and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC with Gradient Pump and UV Detector |
| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |
| Detector Wavelength | 210-220 nm |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
Table 2: Gradient Elution Program for this compound Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Table 3: Representative Quantitative Data for this compound Purification
| Parameter | Value |
| Crude Sample Purity | ~75% |
| Injection Volume | 5 mL |
| Expected Retention Time | 15-20 minutes |
| Purity of Collected Fraction | >98% |
| Overall Recovery | >85% |
Note: Retention time, purity, and recovery are dependent on the specific crude sample and HPLC system and may require optimization.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound by RP-HPLC.
Logical Relationship of RP-HPLC Purification Parameters
Caption: Key parameters influencing this compound RP-HPLC purification.
References
Application Note: Characterization of the Dipeptide Ala-His Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide L-Alanyl-L-histidine (Ala-His) is a naturally occurring molecule that plays various roles in biological systems. Accurate and reliable characterization of such small peptides is crucial for research in areas including metabolomics, drug discovery, and diagnostics. Mass spectrometry (MS) is a powerful analytical technique for the characterization of peptides, providing information on molecular weight and structure through fragmentation analysis.[1][2] This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes electrospray ionization (ESI) to generate gas-phase ions of this compound, which are subsequently analyzed by tandem mass spectrometry (MS/MS).[3] In the MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected as the precursor ion and subjected to collision-induced dissociation (CID).[1][4] The resulting fragment ions, primarily b and y ions, provide structural information that confirms the amino acid sequence of the dipeptide.[5][6]
Experimental Protocols
1. Sample Preparation
-
Materials:
-
L-Alanyl-L-histidine (this compound) standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
-
For quantitative analysis, prepare a series of calibration standards by serial dilution of the working standard to cover the desired concentration range.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient appropriate for the elution of the polar dipeptide. A typical starting point is 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, at instrument-specific optimal settings.
-
MS1 Scan: Scan for the protonated precursor ion of this compound ([M+H]⁺).
-
MS/MS Scan: Select the precursor ion and perform CID. Acquire product ion spectra.
-
Data Presentation
Quantitative Data for this compound
The monoisotopic molecular weight of this compound is 226.10659 Da.[7][8] The expected protonated precursor ion ([M+H]⁺) will have a theoretical m/z of 227.11387.
| Ion Type | Theoretical m/z | Observed m/z (Example) | Fragment |
| Precursor Ion [M+H]⁺ | 227.11387 | 227.1139 | This compound |
| b₁ ion | 72.04449 | 72.0445 | Ala |
| y₁ ion | 156.07675 | 156.0768 | His |
Note: Observed m/z values are hypothetical and may vary slightly depending on the instrument calibration and resolution.
Visualizations
Experimental Workflow
Fragmentation Pathway of this compound
References
- 1. Dipeptide Masses [prospector.ucsf.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabloanalytical.com [diabloanalytical.com]
- 7. mcdb.ca [mcdb.ca]
- 8. This compound | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Ala-His using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural characterization of peptides. This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural elucidation of the dipeptide L-alanyl-L-histidine (Ala-His). Included are comprehensive experimental protocols for sample preparation and for conducting key NMR experiments such as ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY. Quantitative NMR data, including chemical shifts and coupling constants, are summarized in tabular format to facilitate interpretation and serve as a reference. Additionally, workflows and logical relationships in the structural elucidation process are illustrated using diagrams generated with the Graphviz DOT language.
Introduction to NMR Spectroscopy for Peptide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution.[1] For peptides like this compound, NMR is instrumental in determining the primary sequence, three-dimensional conformation, and intermolecular interactions.[2][3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a suite of NMR experiments can be employed to piece together the molecular puzzle.
One-dimensional (1D) ¹H NMR provides initial information on the types and number of protons present, while 1D ¹³C NMR reveals the carbon backbone.[3][4] However, for unambiguous assignment and detailed structural insights, two-dimensional (2D) NMR experiments are essential. These experiments correlate signals from different nuclei, providing connectivity and spatial proximity information.[3]
Key 2D NMR Experiments for this compound Structural Elucidation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[5] This is crucial for identifying adjacent protons within an amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbons based on their attached protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between ¹H and ¹³C nuclei. This is particularly useful for connecting different amino acid residues across the peptide bond and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (through-space interactions), irrespective of their through-bond connectivity. This is the primary method for determining the 3D conformation of the peptide.[1]
Structure of L-alanyl-L-histidine (this compound)
This compound is a dipeptide composed of an alanine (B10760859) residue at the N-terminus and a histidine residue at the C-terminus, linked by a peptide bond. Understanding its chemical structure is fundamental to interpreting its NMR spectra.
Chemical Structure:
Atom Numbering for NMR Assignment:
To systematically assign NMR signals, a standardized numbering scheme is used.
-
Alanine Residue (Ala):
-
N-terminal amine protons (H₂N)
-
Alpha-proton (Hα)
-
Alpha-carbon (Cα)
-
Beta-protons (Hβ, methyl group)
-
Beta-carbon (Cβ, methyl group)
-
Carbonyl carbon (C')
-
-
Histidine Residue (His):
-
Amide proton (NH)
-
Alpha-proton (Hα)
-
Alpha-carbon (Cα)
-
Beta-protons (Hβ)
-
Beta-carbon (Cβ)
-
Gamma-carbon (Cγ, imidazole (B134444) ring)
-
Delta-2 proton (Hδ2, imidazole ring)
-
Delta-2 carbon (Cδ2, imidazole ring)
-
Epsilon-1 proton (Hε1, imidazole ring)
-
Epsilon-1 carbon (Cε1, imidazole ring)
-
Carbonyl carbon (C')
-
C-terminal hydroxyl proton (OH)
-
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large, overwhelming signal from ¹H in the solvent.
-
pH Adjustment: The chemical shifts of protons on the histidine imidazole ring and the terminal amine and carboxyl groups are pH-dependent. Adjust the pH of the sample to a desired value (e.g., physiological pH 7.4) using small additions of DCl or NaOD. Record the final pD value (pD = pH + 0.4).
-
Internal Standard: Add a small amount of a reference compound, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), to the sample. The methyl signal of the standard is set to 0.00 ppm to reference the ¹H NMR spectrum.
-
Transfer to NMR Tube: Filter the final solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12 ppm (centered around 4.7 ppm).
-
Acquisition Time (AQ): ~3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64.
-
-
¹³C Experiment:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).
-
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: 12 ppm.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
HSQC Experiment:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): 12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 180 ppm.
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
HMBC Experiment:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): 12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 200 ppm.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 32-64 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: 12 ppm.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Mixing Time (d8): 500-800 ms (B15284909) (optimized for a small molecule like a dipeptide).
Data Presentation and Interpretation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound in D₂O at a neutral pD. Note that these values are illustrative and can vary slightly depending on the exact pD, temperature, and concentration.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| Alanine Residue | |||
| Hα | ~4.15 | Quartet | J(Hα, Hβ) ≈ 7.2 |
| Hβ | ~1.45 | Doublet | J(Hβ, Hα) ≈ 7.2 |
| Histidine Residue | |||
| Hα | ~4.50 | Doublet of Doublets | J(Hα, Hβa) ≈ 8.5, J(Hα, Hβb) ≈ 5.0 |
| Hβa | ~3.20 | Doublet of Doublets | J(Hβa, Hβb) ≈ 15.0, J(Hβa, Hα) ≈ 8.5 |
| Hβb | ~3.10 | Doublet of Doublets | J(Hβb, Hβa) ≈ 15.0, J(Hβb, Hα) ≈ 5.0 |
| Hδ2 | ~7.15 | Singlet | |
| Hε1 | ~7.90 | Singlet |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Alanine Residue | |
| Cα | ~52.5 |
| Cβ | ~18.0 |
| C' (Carbonyl) | ~175.0 |
| Histidine Residue | |
| Cα | ~55.0 |
| Cβ | ~29.0 |
| C' (Carbonyl) | ~178.0 |
| Cγ | ~135.0 |
| Cδ2 | ~120.0 |
| Cε1 | ~138.0 |
Visualization of Workflows and Logic
The process of NMR-based structural elucidation follows a logical progression from simple 1D experiments to more complex 2D correlations. These workflows can be visualized using Graphviz.
Caption: Experimental workflow for NMR structural elucidation.
Caption: Logical relationships in 2D NMR data interpretation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural assignment of the dipeptide this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the data from COSY, HSQC, HMBC, and NOESY experiments, researchers can confidently determine the primary sequence and gain insights into the conformational preferences of this and other similar short peptides. The quantitative data and workflows presented herein serve as a practical guide for scientists in academia and the pharmaceutical industry.
References
Application Notes: Quantitative Analysis of Ala-His in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Alanyl-L-Histidine (Ala-His) is a dipeptide composed of the amino acids alanine (B10760859) and histidine. As a product of protein metabolism, its concentration in biological fluids and tissues can provide insights into various physiological and pathological states. Accurate quantification of this compound is crucial for understanding its metabolic role and for biomarker discovery. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, specificity, and throughput. These notes provide a comprehensive protocol for the robust quantification of this compound in biological matrices such as plasma and serum.
Biological Context & Significance
This compound is a component of the broader pool of small peptides and amino acids that are essential for cellular function. Skeletal muscle serves as the primary reservoir for amino acids, which are released during protein catabolism.[1] These amino acids, including alanine and histidine, can be utilized for the synthesis of dipeptides like this compound or other critical molecules. While the dipeptide carnosine (β-alanyl-L-histidine) is more extensively studied for its roles as an intracellular pH buffer and antioxidant, this compound is a structurally related metabolite whose precise biological functions are still under investigation.[2][3][4][5] Quantifying this compound can help elucidate its relationship with muscle metabolism, nutritional status, and various disease states.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the direct quantification of this compound in human plasma or serum without derivatization.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Chemicals: this compound analytical standard, stable isotope-labeled this compound (internal standard, IS), Sulfosalicylic Acid (SSA).
-
Biological Matrix: Human plasma/serum (collected with appropriate anticoagulant, e.g., EDTA).
Sample Preparation: Protein Precipitation
Protein precipitation is a critical step to remove high-abundance proteins that can interfere with the analysis.[6]
-
Thaw frozen plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown).
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[6]
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Add 450 µL of the internal standard solution (prepared in the initial mobile phase, e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
|---|---|
| Column | HILIC or Mixed-Mode Column (e.g., Intrada Amino Acid, 50x3 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3500 V[6] |
| Source Temp. | 400°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for this compound Quantification Note: These values should be optimized via infusion of the analytical standard on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 227.1 | 110.1 (Histidine immonium ion) | 100 | 25 |
| This compound (Quantifier) | 227.1 | 72.1 (Alanine immonium ion) | 100 | 22 |
| IS (e.g., ¹³C₉,¹⁵N₄-Ala-His) | 240.1 | 118.1 | 100 | 25 |
Method Validation
The analytical method should be validated to ensure reliability and accuracy. Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy.[6] | Signal-to-Noise > 10; Precision <20% CV; Accuracy ±20% of nominal value.[6] |
| Precision (Intra- & Inter-day) | The closeness of agreement between a series of measurements. | <15% CV (Coefficient of Variation) |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solutions. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Stability | Analyte stability in the biological matrix under different storage and processing conditions. | Freeze-thaw, short-term, and long-term stability within ±15% of initial concentration. |
Conclusion
This application note provides a robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The detailed protocol for sample preparation and the specified instrumental parameters offer a strong starting point for researchers. Proper method validation is essential to ensure that the generated data is accurate, precise, and reliable for applications in clinical research and drug development.
References
- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
Application Note and Protocol for the Derivatization of Alanyl-Histidine (Ala-His) for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biomolecules, including the dipeptide Alanyl-Histidine (Ala-His), are non-volatile due to their polar functional groups.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies these polar groups to increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[3][4] This application note provides a detailed protocol for the derivatization of this compound for GC-MS analysis, focusing on two common and effective methods: silylation and a two-step acylation/esterification.
This compound is a dipeptide with multiple active hydrogens in its structure (a primary amine, a carboxylic acid, and the imidazole (B134444) ring of the histidine residue) that require derivatization. The choice of derivatization reagent is critical for achieving complete and reproducible derivatization, leading to reliable qualitative and quantitative results. This document outlines the necessary reagents, step-by-step protocols, and expected outcomes for the successful GC-MS analysis of this compound.
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to replace the active hydrogens on its functional groups with nonpolar moieties.[5] The most common approaches for amino acids and peptides are silylation and acylation/alkylation.[1][6]
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][7] Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common choices.[5][8][9] MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[5]
-
Acylation and Esterification: This two-step approach first involves the esterification of the carboxylic acid group, followed by the acylation of the amino and imidazole groups. Acylating reagents such as anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) or acyl halides are used to introduce acyl groups.[7][10] This method can produce stable and volatile derivatives.
Experimental Protocols
General Sample Preparation (Prior to Derivatization)
Accurate and reproducible results begin with proper sample preparation. Biological samples containing this compound often require extraction and purification to remove interfering substances. A generic protocol for sample drying is provided below, which is a critical step, especially for silylation reactions that are sensitive to moisture.[5][11]
-
Sample Aliquoting: Transfer a known volume or weight of the sample containing this compound into a reaction vial.
-
Drying: Completely dry the sample. This can be achieved by:
-
Evaporation under a gentle stream of nitrogen.
-
Lyophilization (freeze-drying).
-
Using a vacuum centrifuge.
-
-
Ensure the sample is completely free of water before adding the derivatization reagents.[11]
Protocol 1: Silylation using MTBSTFA
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound.
Reagents and Materials:
-
Dried this compound sample or standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried sample in a reaction vial, add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.[5]
-
Securely cap the vial and vortex briefly to ensure the sample is fully dissolved.
-
Heat the mixture at 100°C for 4 hours to facilitate complete derivatization.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Two-Step Esterification and Acylation
This protocol involves the esterification of the carboxylic acid group followed by acylation of the amino and imidazole groups.
Reagents and Materials:
-
Dried this compound sample or standard
-
3 N Butanolic HCl (for esterification)
-
Trifluoroacetic anhydride (TFAA) (for acylation)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
Step 1: Esterification
-
To the dried sample, add 200 µL of 3 N Butanolic HCl.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried, esterified sample, add 100 µL of anhydrous dichloromethane and 50 µL of TFAA.
-
Cap the vial and heat at 100°C for 15 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC-MS injection.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5, HP-5MS), is recommended.[8][12] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Injector | Split/splitless injector at 250°C.[12] A splitless injection is often used for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[13] |
| Oven Program | Initial temperature of 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12][13] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV.[13] |
| Mass Scan Range | 50-650 amu. |
Data Presentation
Table 1: Expected Performance of Amino Acid Derivatization for GC-MS Analysis
| Parameter | Silylation (TMS/TBDMS) | Alkylation/Acylation (e.g., MCF) | Reference |
| Reproducibility (RSD) | Intermediate variability (can be <10% with care) | Generally better reproducibility (<10%) | [1][2] |
| Derivative Stability | TMS derivatives are moisture-sensitive; TBDMS are more stable.[5] | Generally stable. | [7] |
| Reaction Conditions | Requires anhydrous conditions.[1] | Can be more robust to residual moisture. | [1] |
| Dynamic Range | Can be wide, but may be affected by reagent artifacts. | Often provides a wide dynamic and linear range. | [1] |
Visualizations
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: Chemical derivatization reactions of this compound.
Conclusion
The derivatization of this compound is an essential step for its analysis by GC-MS. Both silylation with MTBSTFA and a two-step esterification/acylation protocol are effective methods for increasing the volatility and thermal stability of this dipeptide. The choice of method may depend on the sample matrix, available instrumentation, and desired analytical performance. The protocols and information provided in this application note serve as a comprehensive guide for researchers to successfully derivatize this compound and obtain reliable and reproducible GC-MS data. It is always recommended to optimize the derivatization and GC-MS conditions for your specific application and to use an internal standard for accurate quantification.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. youtube.com [youtube.com]
- 12. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Coupling Ala-His to a Protein Carrier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods for the covalent coupling of the dipeptide L-Alanyl-L-Histidine (Ala-His) to a larger protein carrier. Such conjugates are frequently synthesized to generate immunogens for antibody production, where the peptide acts as a hapten. The choice of coupling chemistry is critical and depends on the available functional groups on the peptide and the desired orientation of the peptide on the carrier protein.
This document outlines two primary methods for conjugating this compound:
-
Carbodiimide (EDC/NHS) Coupling: This method can be tailored to target either the C-terminal carboxyl group or the N-terminal amino group of this compound.
-
Glutaraldehyde (B144438) Coupling: This method primarily targets the N-terminal amino group of this compound.
Method 1: Two-Step Carbodiimide (EDC/NHS) Coupling
This is a widely used method that forms a stable amide bond. A two-step process is recommended to minimize polymerization of the carrier protein.[1][2] In this protocol, the carboxyl groups on the carrier protein (e.g., from aspartic and glutamic acid residues) are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). The activated carrier is then reacted with the N-terminal primary amine of this compound.
Data Presentation: Quantitative Parameters for Two-Step EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Carrier Protein | Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) | KLH is more immunogenic but less soluble than BSA.[3] |
| This compound:Carrier Molar Ratio | 20:1 to 50:1 | A molar excess of peptide ensures efficient coupling to the activated sites on the carrier. |
| EDC:Carrier Molar Ratio | 10:1 | A 10-fold molar excess of EDC to the protein is a common starting point.[4] |
| Sulfo-NHS:Carrier Molar Ratio | 25:1 | Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.[1] |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | EDC activation is most efficient at a slightly acidic pH.[2][5] |
| Coupling Buffer | PBS, pH 7.2-8.0 | The reaction with primary amines is more efficient at a neutral to slightly basic pH.[2][5] |
| Activation Time & Temp. | 15-30 minutes at Room Temperature | |
| Coupling Time & Temp. | 2 hours at Room Temperature or Overnight at 4°C | |
| Quenching Reagent | 50 mM Glycine, Hydroxylamine, or Tris | Blocks unreacted active sites on the carrier protein. |
Experimental Protocol: Two-Step EDC/NHS Coupling of this compound
Materials:
-
This compound dipeptide
-
Carrier protein (e.g., BSA, KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg BSA) in 2 mL of Activation Buffer.
-
Activation of Carrier Protein:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the carrier protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove excess and non-reacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.
-
-
Peptide Conjugation:
-
Dissolve this compound in the Coupling Buffer to a desired concentration.
-
Immediately add the this compound solution to the activated carrier protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to block any remaining active Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted peptide and byproducts by dialysis against PBS or by using a desalting column.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., via BCA assay) and the degree of peptide conjugation (see Characterization section).
-
Store the conjugate in aliquots at -20°C or -80°C.
-
Visualization: Two-Step EDC/NHS Coupling Workflow
Caption: Two-step EDC/NHS coupling workflow.
Method 2: Glutaraldehyde Coupling
Glutaraldehyde is a homobifunctional crosslinker that reacts primarily with amino groups (the N-terminus and the ε-amino group of lysine).[6] A one-step method involves mixing the carrier protein, peptide, and glutaraldehyde together. However, a two-step method, where the carrier protein is first "activated" with glutaraldehyde, is preferred to reduce carrier-carrier crosslinking.[7]
Data Presentation: Quantitative Parameters for Two-Step Glutaraldehyde Coupling
| Parameter | Recommended Value | Notes |
| Carrier Protein | Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) | Carrier should have sufficient lysine (B10760008) residues. |
| This compound:Carrier Molar Ratio | 20:1 to 40:1 | A molar excess of peptide drives the reaction towards peptide-carrier conjugation. |
| Glutaraldehyde Concentration | 0.05% - 0.1% (v/v) | Concentration may need optimization based on the carrier protein. |
| Activation Buffer | Phosphate Buffer (0.1 M, pH 6.8) | |
| Coupling Buffer | Carbonate-Bicarbonate Buffer (0.1 M, pH 9.6) or Borate Buffer (0.2 M, pH 8.5) | A basic pH facilitates the Schiff base formation. |
| Activation Time & Temp. | 2 hours at Room Temperature | |
| Coupling Time & Temp. | Overnight at 4°C | |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) | To stabilize the Schiff base to a secondary amine bond. |
| Quenching Reagent | 1 M Glycine or Tris | To quench unreacted glutaraldehyde. |
Experimental Protocol: Two-Step Glutaraldehyde Coupling of this compound
Materials:
-
This compound dipeptide
-
Carrier protein (e.g., KLH)
-
Glutaraldehyde (25% aqueous solution)
-
Activation Buffer: 0.1 M Sodium Phosphate, pH 6.8
-
Coupling Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Sodium Borohydride (NaBH₄)
-
Quenching Buffer: 1 M Glycine
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 5 mg KLH) in 1 mL of Activation Buffer.
-
Activation of Carrier Protein:
-
Add glutaraldehyde to the protein solution to a final concentration of 0.1%.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Glutaraldehyde:
-
Remove excess glutaraldehyde by extensive dialysis against Activation Buffer or by using a desalting column.
-
-
Peptide Conjugation:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated carrier protein.
-
Incubate overnight at 4°C with gentle mixing. This allows for the formation of a Schiff base.
-
-
Reduction of Schiff Base:
-
Add freshly prepared NaBH₄ solution (4 mg/mL in water) to a final concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to reduce the Schiff base to a stable secondary amine linkage.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 100 mM to quench any remaining reactive aldehyde groups.
-
Purify the conjugate by extensive dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the protein concentration and degree of conjugation.
-
Store the conjugate in aliquots at -20°C or -80°C.
-
Visualization: Glutaraldehyde Coupling Workflow
Caption: Two-step glutaraldehyde coupling workflow.
Characterization of this compound-Protein Conjugate
Accurate characterization of the conjugate is essential to ensure reproducibility and to understand its immunological properties.
1. Determination of Protein Concentration: Standard protein assays like the Bicinchoninic acid (BCA) assay or Bradford assay can be used. It is important to use the unconjugated carrier protein as the standard.
2. Quantification of Peptide Conjugation Ratio: The molar substitution ratio (MSR), or the number of peptide molecules per carrier protein molecule, can be determined by several methods:
-
Amino Acid Analysis (AAA): This is a highly accurate method. By hydrolyzing the conjugate and quantifying the amino acids, the ratio of Ala or His to an amino acid unique to the carrier protein can be used to calculate the MSR.[8]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): The increase in molecular weight of the carrier protein after conjugation can be used to estimate the number of attached peptides.[9]
-
HPLC: Reverse-phase HPLC can sometimes be used to separate the conjugate from the unconjugated protein, and the peak areas can be used for quantification.[10]
Important Considerations
-
This compound Purity: Ensure the this compound dipeptide is of high purity and free from contaminating primary amines or carboxylates.
-
Buffer Selection: Avoid buffers containing primary amines (like Tris or glycine) during the EDC/NHS coupling steps as they will compete with the reaction.[2]
-
Histidine Reactivity: The imidazole (B134444) side chain of histidine is generally less reactive than primary amines under the conditions described. However, at a slightly acidic pH for EDC coupling, the imidazole ring (pKa ~6.0) is partially protonated, reducing its nucleophilicity. In the glutaraldehyde reaction at basic pH, the primary N-terminal amine of this compound will be the main reaction site.
-
Solubility: KLH and its conjugates can be poorly soluble. Handle gently and avoid vigorous vortexing to prevent aggregation. If precipitation occurs, it may be necessary to adjust the buffer composition or the molar ratios of reactants.[11]
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. manuals.plus [manuals.plus]
- 3. jpt.com [jpt.com]
- 4. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Use of glutaraldehyde as a coupling agent for proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
Revolutionizing Cell Culture with Ala-His Dipeptide Supplementation: A Guide for Researchers
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 4. mdpi.com [mdpi.com]
- 5. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application of Ala-His in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Alanine-Histidine (Ala-His) is an emerging linker molecule in the design of advanced drug delivery systems, particularly for targeted therapies such as antibody-drug conjugates (ADCs) and pH-responsive nanoparticles. The unique properties of its constituent amino acids—the small, non-polar alanine (B10760859) and the imidazole-containing histidine—offer a versatile platform for controlled drug release. Alanine can provide a stable linkage susceptible to enzymatic cleavage by certain proteases, while the histidine residue's imidazole (B134444) side chain (pKa ≈ 6.0) imparts a pH-sensitive character to the drug delivery system. This allows for enhanced drug release in the acidic microenvironments of tumors or within endosomal and lysosomal compartments of cancer cells.[1][2][3]
These application notes provide an overview of the utility of the this compound dipeptide as a linker in drug delivery systems and offer detailed protocols for the synthesis, characterization, and evaluation of this compound-drug conjugates.
Key Applications of this compound Linkers
-
pH-Sensitive Drug Release: The protonation of the histidine imidazole ring in acidic environments (pH < 6.5) can trigger conformational changes in the linker or the carrier, leading to the release of the conjugated drug.[1][3] This is particularly advantageous for targeting solid tumors, which often exhibit a slightly acidic extracellular pH, and for facilitating drug release upon internalization into acidic endosomes and lysosomes.[1][2]
-
Enzymatic Cleavage: Dipeptide linkers are recognized substrates for lysosomal proteases, such as cathepsins and legumain, which are often overexpressed in tumor cells.[4][5] While Val-Cit and Val-Ala are the most studied dipeptide linkers for cathepsin B-mediated cleavage, the potential for this compound to be cleaved by specific lysosomal proteases offers a pathway for intracellular drug release.[6][7] For instance, legumain, an asparaginyl endopeptidase, shows preference for certain amino acid sequences, and while Ala-Ala-Asn is a known substrate, the exploration of other dipeptides like this compound is a subject of ongoing research.[4][8]
-
Enhanced Hydrophilicity: The inclusion of the relatively polar histidine residue can improve the hydrophilicity of the linker-payload complex. This can be beneficial in preventing aggregation of antibody-drug conjugates, especially those with high drug-to-antibody ratios (DARs).[9][10]
Data Presentation
While specific quantitative data for this compound linkers is still emerging in the literature, the following tables provide a comparative overview of properties for commonly used dipeptide linkers in ADCs, which can serve as a benchmark for the development and evaluation of this compound based systems.
Table 1: Physicochemical Properties of Common Dipeptide Linkers
| Dipeptide Linker | Key Feature | Advantage | Potential Application with this compound |
| Val-Cit | Cathepsin B cleavable | Well-established, good plasma stability | This compound could offer alternative enzyme cleavage specificity. |
| Val-Ala | Cathepsin B cleavable | Lower hydrophobicity than Val-Cit, less aggregation at high DAR.[10] | This compound may provide a balance of hydrophilicity and enzymatic susceptibility. |
| Ala-Ala | Cathepsin B cleavable | Low aggregation potential, allows for high drug loading.[5][9] | Provides a baseline for the contribution of the Ala residue in enzymatic recognition. |
Table 2: In Vitro Stability and Cleavage of Dipeptide Linkers (Comparative)
| Dipeptide Linker | Stability in Human Plasma | Cleavage by Cathepsin B | Reference |
| Val-Cit | High | Efficient | [5][11] |
| Val-Ala | High | Efficient | [6][12] |
| Ala-Ala | High | Moderate | [5][9] |
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-drug conjugates.
Protocol 1: Synthesis of this compound-Drug Conjugate
This protocol describes the synthesis of a maleimide-functionalized this compound linker payload, which can then be conjugated to a thiol-containing targeting moiety, such as a reduced antibody.
Materials:
-
Fmoc-His(Trt)-OH
-
Fmoc-Ala-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Maleimidocaproic acid
-
Drug with a free amine group
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of this compound: a. Swell the 2-chlorotrityl chloride resin in DCM. b. Couple Fmoc-His(Trt)-OH to the resin using DIC and DIPEA in DCM. c. Wash the resin with DMF. d. Remove the Fmoc protecting group using 20% piperidine in DMF. e. Wash the resin with DMF. f. Couple Fmoc-Ala-OH using HBTU and DIPEA in DMF. g. Wash the resin with DMF and DCM.
-
Conjugation of Maleimidocaproic Acid: a. Remove the Fmoc group from the N-terminal alanine. b. Couple maleimidocaproic acid to the N-terminus of the dipeptide using HBTU and DIPEA in DMF.
-
Cleavage from Resin: a. Wash the resin with DCM. b. Cleave the peptide from the resin and remove the side-chain protecting group using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation. d. Purify the maleimide-Ala-His linker by reverse-phase HPLC.
-
Drug Conjugation: a. Activate the carboxylic acid of the purified linker using HBTU and DIPEA. b. Add the amine-containing drug to the activated linker and stir at room temperature. c. Monitor the reaction by LC-MS. d. Purify the final maleimide-Ala-His-drug payload by reverse-phase HPLC.
Protocol 2: Conjugation to a Monoclonal Antibody (ADC Synthesis)
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-Ala-His-drug payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction: a. Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds. b. Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Conjugation: a. Dissolve the maleimide-Ala-His-drug payload in DMSO to prepare a stock solution. b. Add the payload solution to the reduced antibody solution at a 5-10 fold molar excess. c. Incubate the reaction for 1 hour at room temperature.
-
Purification: a. Remove the unreacted payload and organic solvent by size-exclusion chromatography or tangential flow filtration. b. Concentrate the purified ADC to the desired concentration.
Protocol 3: Characterization of the this compound ADC
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug. Calculate the DAR using the Beer-Lambert law. b. Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species to determine the distribution and average DAR. c. Mass Spectrometry (MS): Determine the exact mass of the intact or reduced ADC to calculate the DAR.
-
Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC): Assess the percentage of monomer, aggregate, and fragment in the ADC preparation.
-
In Vitro Stability: a. Incubate the ADC in human plasma at 37°C for various time points. b. Analyze the samples by ELISA to measure the amount of conjugated drug remaining on the antibody over time.
Protocol 4: In Vitro Drug Release Study
Procedure:
-
pH-Dependent Release: a. Incubate the this compound-drug conjugate (or ADC) in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5). b. At various time points, separate the released drug from the conjugate using a suitable method (e.g., dialysis, ultrafiltration).[13] c. Quantify the released drug by HPLC or LC-MS.
-
Enzymatic Release: a. Incubate the ADC with purified cathepsin B or legumain, or with lysosomal extracts, at their optimal pH. b. At various time points, quench the reaction and analyze the release of the drug by HPLC or LC-MS.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of an this compound ADC.
Caption: Mechanism of action for an this compound ADC leading to targeted cell death.
References
- 1. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Radiolabeling Ala-His with Technetium-99m for In Vivo Studies
Application Note & Protocol: AN-P017
Introduction
Radiolabeled peptides are critical tools in molecular imaging and targeted radiotherapy. Technetium-99m (⁹⁹mTc), with its favorable physical properties (140 keV gamma emission, 6-hour half-life), is a widely used radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. This document provides a detailed protocol for the radiolabeling of the dipeptide L-Alanyl-L-Histidine (Ala-His) for preclinical in vivo studies.
The strategy employed is a robust, indirect labeling method. This involves a two-part process: first, the covalent attachment of a bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), to the N-terminus of the this compound peptide. Second, the stable coordination of reduced ⁹⁹mTc by the HYNIC-peptide conjugate, facilitated by a coligand system (Tricine/EDDA). This approach ensures a stable radiolabel that can be used for subsequent in vivo evaluation.
Materials and Reagents
All reagents should be of high purity (≥95%) and handled according to standard laboratory safety procedures. Water should be of high purity (e.g., Milli-Q or WFI).
| Reagent/Material | Supplier | Grade | Notes |
| L-Alanyl-L-Histidine (this compound) | e.g., Sigma-Aldrich | Peptide synthesis grade | |
| S-HYNIC-NHS ester | e.g., ABX GmbH | ≥95% | Store desiccated at -20°C |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Anhydrous | |
| Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous | |
| Diethyl ether | e.g., Fisher Scientific | ACS Grade | For precipitation |
| Sodium Pertechnetate (B1241340) ([⁹⁹mTc]NaTcO₄) | From ⁹⁹Mo/⁹⁹mTc generator | Eluate | USP grade |
| Tricine | e.g., Sigma-Aldrich | ≥99% | |
| Ethylenediamine-N,N'-diacetic acid (EDDA) | e.g., Sigma-Aldrich | ≥98% | |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | e.g., Sigma-Aldrich | ACS reagent grade | Prepare fresh |
| Hydrochloric Acid (HCl) | e.g., Sigma-Aldrich | ACS reagent grade | |
| Sodium Hydroxide (NaOH) | e.g., Sigma-Aldrich | ACS reagent grade | |
| Saline, 0.9% (w/v) | e.g., Baxter | Sterile, USP | |
| C18 Sep-Pak Light Cartridges | Waters | For purification | |
| ITLC-SG Strips | Agilent Technologies | For Radio-TLC | |
| HPLC System with Radio-detector | e.g., Agilent, Waters | C18 column |
Experimental Protocols
This procedure is divided into three main parts:
-
Part A: Conjugation of HYNIC to this compound peptide.
-
Part B: Radiolabeling of HYNIC-Ala-His with ⁹⁹mTc.
-
Part C: Quality Control of [⁹⁹mTc]Tc-HYNIC-Ala-His.
Part A: Conjugation of S-HYNIC-NHS to this compound
This step involves the reaction of the N-hydroxysuccinimide (NHS) ester of HYNIC with the primary amine at the N-terminus of this compound.
Protocol Steps:
-
Peptide Dissolution: Dissolve this compound (10 mg, ~41.6 µmol) in 1 mL of anhydrous DMF.
-
Base Addition: Add DIPEA (14.5 µL, ~83.2 µmol, 2 eq.) to the peptide solution to deprotonate the N-terminal amine.
-
HYNIC-NHS Dissolution: In a separate vial, dissolve S-HYNIC-NHS ester (13.4 mg, ~41.6 µmol, 1 eq.) in 0.5 mL of anhydrous DMF.
-
Conjugation Reaction: Add the S-HYNIC-NHS solution dropwise to the stirring this compound solution.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.
-
Precipitation: Precipitate the crude HYNIC-Ala-His conjugate by adding the reaction mixture to 20 mL of cold diethyl ether.
-
Purification: The conjugate should be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Table 1: Reagents for HYNIC Conjugation | |
| Component | Amount |
| This compound | 10 mg |
| S-HYNIC-NHS ester | 13.4 mg |
| Anhydrous DMF | 1.5 mL |
| DIPEA | 14.5 µL |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
Part B: Radiolabeling of HYNIC-Ala-His with ⁹⁹mTc
This protocol uses a Tricine/EDDA coligand system for stable chelation of ⁹⁹mTc.[1][2]
Reagent Preparation:
-
Stannous Chloride Solution: Prepare a fresh solution of SnCl₂·2H₂O (10 mg/mL) in 0.1 M HCl.
-
Coligand Solution: Prepare a solution containing Tricine (60 mg) and EDDA (30 mg) in 3 mL of 0.2 M phosphate (B84403) buffer, adjusting the pH to 7.0 with 0.1 M NaOH.
Protocol Steps:
-
Reaction Vial Preparation: To a sterile, nitrogen-purged reaction vial, add 100 µg of lyophilized HYNIC-Ala-His conjugate.
-
Coligand Addition: Add 500 µL of the Tricine/EDDA coligand solution to the vial.
-
Technetium Addition: Add 1-2 mCi (~37-74 MBq) of [⁹⁹mTc]NaTcO₄ eluate in a volume of 100-500 µL.
-
Reduction: Add 20 µL of the freshly prepared stannous chloride solution to initiate the reduction of technetium.
-
Incubation: Gently mix the solution and incubate in a lead-shielded dry bath at 95°C for 20 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature for 10 minutes.
-
Purification (Optional but Recommended): Purify the radiolabeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol (B145695) and water. Elute the final product with a 50:50 ethanol:saline solution.[3]
| Table 2: Reagents for ⁹⁹mTc Labeling Reaction | |
| Component | Amount/Volume |
| HYNIC-Ala-His | 100 µg |
| Tricine/EDDA Solution | 500 µL |
| [⁹⁹mTc]NaTcO₄ Activity | 1-2 mCi (37-74 MBq) |
| SnCl₂ Solution (10 mg/mL) | 20 µL |
| Incubation Time | 20 min |
| Incubation Temperature | 95 °C |
Part C: Quality Control
Quality control is essential to ensure the radiochemical purity and stability of the final product before in vivo use.[4][5]
1. Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (Saline): 0.9% NaCl solution. In this system, [⁹⁹mTc]Tc-HYNIC-Ala-His and reduced/hydrolyzed ⁹⁹mTc (⁹⁹mTcO₂) remain at the origin (Rf=0.0), while free pertechnetate ([⁹⁹mTc]TcO₄⁻) moves with the solvent front (Rf=1.0).
-
Mobile Phase 2 (Acetone): 100% Acetone. In this system, [⁹⁹mTc]Tc-HYNIC-Ala-His and ⁹⁹mTcO₂ remain at the origin (Rf=0.0), while [⁹⁹mTc]TcO₄⁻ moves with the solvent front (Rf=1.0).
-
Calculation: % [⁹⁹mTc]Tc-HYNIC-Ala-His = 100% - (% [⁹⁹mTc]TcO₄⁻) - (% ⁹⁹mTcO₂) The RCP should ideally be >95%.
2. In Vitro Stability:
-
Incubate the final radiolabeled product in human or mouse serum at 37°C.[6]
-
At various time points (e.g., 1, 4, and 24 hours), analyze aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.[2][7]
| Table 3: Quality Control Acceptance Criteria | |
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 6.5 - 7.5 |
| Radiochemical Purity (RCP) | ≥ 95% |
| In Vitro Serum Stability (4h @ 37°C) | ≥ 90% intact product |
Visualized Workflows
Caption: Workflow for the synthesis, radiolabeling, and quality control of [⁹⁹mTc]Tc-HYNIC-Ala-His.
Caption: Chelation of reduced ⁹⁹mTc by the HYNIC-Ala-His conjugate and coligands.
References
- 1. 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent | Trends in Peptide and Protein Sciences [journals.sbmu.ac.ir]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. ijrr.com [ijrr.com]
- 6. benchchem.com [benchchem.com]
- 7. 99mTc-HYNIC-D4 Peptide: A New Small Radiolabeled Peptide for Non Small Cell Lung Tumor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ala-His in Enzymatic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Alanine-Histidine (Ala-His) is a valuable substrate for the development of enzymatic assays targeting specific peptidases. Its structure, featuring an N-terminal alanine (B10760859) residue, makes it a substrate for aminopeptidases, while the penultimate alanine also allows for cleavage by dipeptidyl peptidases. This application note provides detailed protocols for the use of this compound in enzymatic assays for two key enzymes: Aminopeptidase (B13392206) N (APN, also known as CD13) and Dipeptidyl Peptidase IV (DPP-IV).
Aminopeptidase N is a zinc-dependent metalloprotease with broad substrate specificity, playing crucial roles in peptide metabolism, angiogenesis, and tumor cell invasion.[1][2][3][4] DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides and is a key regulator of incretin (B1656795) hormones, making it a major therapeutic target in type 2 diabetes.[5][6]
These protocols are designed to provide a framework for researchers to characterize the activity of these enzymes and to screen for potential inhibitors using this compound as a substrate.
Principle of the Assays
The enzymatic cleavage of the this compound dipeptide by either Aminopeptidase N or Dipeptidyl Peptidase IV results in the release of free Alanine and Histidine. The rate of this reaction can be monitored by quantifying the formation of these products over time. This can be achieved through various analytical techniques, most commonly through a coupled enzyme assay that leads to a change in absorbance or fluorescence.
A common method involves a coupled-enzyme assay where the product, L-Alanine, is utilized by L-Alanine Dehydrogenase (AlaDH). In the presence of NAD+, AlaDH catalyzes the oxidative deamination of alanine to pyruvate (B1213749) and ammonia, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.
Data Presentation
While direct kinetic parameters for this compound with Aminopeptidase N and Dipeptidyl Peptidase IV are not extensively reported in the literature, the following tables provide kinetic data for common substrates of these enzymes to serve as a reference. Researchers can determine the specific Km and Vmax for this compound by following the detailed protocols provided in this document.
Table 1: Kinetic Parameters for Common Aminopeptidase N Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Enzyme Source | Reference |
| Lys-Phe-(Gly)4 | 0.2-0.6 | Not specified | Lactococcus lactis | [7] |
| Alanine-p-nitroanilide | Not specified | Not specified | Human Nasal Mucosa | [8] |
| Leucine-p-nitroanilide | Not specified | Not specified | Streptomyces septatus | [9] |
Table 2: Kinetic Parameters for Common Dipeptidyl Peptidase IV Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Enzyme Source | Reference |
| GIP (Gastric Inhibitory Polypeptide) | 4-34 | 0.6-3.8 | Human Placenta | [10] |
| GLP-1(7-36)amide | 4-34 | 0.6-3.8 | Human Placenta | [10] |
| PHM (Peptide Histidine Methionine) | 4-34 | 0.6-3.8 | Human Placenta | [10] |
| Gly-Pro-pNA | ~200-400 | Not specified | Recombinant Human | [11] |
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate the relevant signaling pathways and the general experimental workflow for an enzymatic assay using this compound.
DPP-IV role in glucose homeostasis.
Multifaceted roles of Aminopeptidase N.
General workflow for this compound enzymatic assay.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Aminopeptidase N (APN) Activity using this compound
This protocol is adapted from methods using chromogenic substrates and a coupled-enzyme system.
Materials and Reagents:
-
Purified human Aminopeptidase N (or cell lysate/serum sample)
-
This compound dipeptide (substrate)
-
L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis
-
β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD+)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
-
NAD+ Stock Solution: Prepare a 50 mM stock solution of NAD+ in deionized water.
-
AlaDH Solution: Prepare a solution of AlaDH at 10 units/mL in assay buffer.
-
APN Enzyme Solution: Prepare a stock solution of APN at a suitable concentration (e.g., 1 µg/mL) in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Set up the reaction in a 96-well microplate with a final volume of 200 µL per well.
-
For each reaction, add the following components in order:
-
140 µL Assay Buffer
-
20 µL NAD+ Stock Solution (final concentration 5 mM)
-
10 µL AlaDH Solution (final concentration 0.5 units/mL)
-
10 µL of various concentrations of this compound (to determine Km, typically ranging from 0.1 to 10 times the expected Km). For a single point assay, a concentration of 10 mM can be used.
-
10 µL of sample (e.g., purified APN, cell lysate, or serum). For the blank, add 10 µL of assay buffer instead of the enzyme.
-
-
Initiate the reaction by adding 10 µL of the APN enzyme solution.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine Km and Vmax, plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Continuous Fluorometric Assay for Dipeptidyl Peptidase IV (DPP-IV) Activity using this compound
This protocol is an adaptation of existing fluorometric assays for DPP-IV.[1][12][13][14][15]
Materials and Reagents:
-
Purified human Dipeptidyl Peptidase IV (or cell lysate/serum sample)
-
This compound dipeptide (substrate)
-
L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis
-
Diaphorase
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) for standard curve (optional)
-
HEPES buffer (100 mM, pH 7.5) containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorometer with excitation at ~530-560 nm and emission at ~590 nm.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
-
Detection Reagent Mix: Prepare a stock solution containing 10 units/mL AlaDH, 1 unit/mL diaphorase, and 100 µM resazurin in assay buffer. This solution should be protected from light.
-
NAD+ Solution: Prepare a 50 mM stock solution of NAD+ in deionized water.
-
DPP-IV Enzyme Solution: Prepare a stock solution of DPP-IV at a suitable concentration (e.g., 50 pM) in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Set up the reaction in a 96-well black microplate with a final volume of 100 µL per well.
-
For each reaction, add the following components in order:
-
50 µL Assay Buffer
-
10 µL of various concentrations of this compound.
-
10 µL NAD+ Solution (final concentration 5 mM).
-
20 µL Detection Reagent Mix.
-
For the blank, add 10 µL of assay buffer instead of the enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the DPP-IV enzyme solution.
-
Immediately place the microplate in a fluorometer pre-warmed to 37°C.
-
Monitor the increase in fluorescence (Ex/Em = 540/590 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve.
-
A standard curve of resorufin (B1680543) or NADH can be used to convert the fluorescence units to the amount of product formed.
-
Determine Km and Vmax by plotting the initial velocities against the this compound concentrations and fitting to the Michaelis-Menten equation.
-
Conclusion
The protocols outlined in this application note provide a robust framework for utilizing this compound as a substrate in the development of enzymatic assays for Aminopeptidase N and Dipeptidyl Peptidase IV. These assays can be readily adapted for high-throughput screening of potential inhibitors and for the detailed kinetic characterization of these important enzymes. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures, facilitating a deeper understanding for researchers in the field of drug discovery and development.
References
- 1. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. structure.umn.edu [structure.umn.edu]
- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the substrate specificity of aminopeptidase N from Lactococcus lactis subsp. cremoris Wg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopeptidase activity in human nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. abcam.cn [abcam.cn]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Synthesis and Evaluation of Ala-His Analogs with Modified Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine-Histidine (Ala-His) dipeptides and their analogs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The unique properties of the histidine imidazole (B134444) side chain, including its role in catalysis and metal ion chelation, make it a key target for modification to enhance therapeutic potential. Modifications to the this compound backbone or side chains can lead to analogs with improved stability, bioavailability, and specific biological activities, such as antimicrobial or enzyme inhibitory functions.
This document provides detailed protocols for the synthesis, purification, and characterization of this compound analogs with a focus on modifications to the histidine residue. As a case study, we will detail the synthesis of a Trp-His analog with a modified histidine ring, which has demonstrated significant antifungal activity. Furthermore, protocols for evaluating the biological activity of these analogs are provided, alongside a discussion of potential downstream signaling pathways that may be affected.
Data Presentation
Table 1: Antifungal Activity of Ring-Modified Trp-His Analogs against C. neoformans
| Compound ID | Modification on Histidine Ring | IC50 (µg/mL)[1] | MIC (µg/mL)[1] |
| 10d | 1-(3,5-di-tert-butylbenzyl)-5-iodo | 2.20 | 4.01 |
| 10o | 1-(2-iodophenyl)-5-iodo | 2.52 | 4.59 |
| Amphotericin B (Standard) | - | - | - |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Ring-Modified Trp-His Analog
This protocol details the manual solid-phase peptide synthesis (SPPS) of a Trp-His analog with a modified histidine residue, based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-Trp(Boc)-OH
-
Custom-synthesized Fmoc-His(1-(3,5-di-tert-butylbenzyl)-5-iodo)-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-His(modified)-OH):
-
In a separate vial, dissolve Fmoc-His(1-(3,5-di-tert-butylbenzyl)-5-iodo)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling completion using a Kaiser test.
-
-
Second Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Repeat the Fmoc deprotection step (Step 2).
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling completion using a Kaiser test.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Characterization of the Synthesized Analog
1. RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Outcome: Assess the purity of the lyophilized peptide.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid) and infuse into the mass spectrometer.
-
Outcome: Confirm the molecular weight of the synthesized peptide analog.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Procedure: Dissolve the peptide in the chosen solvent and acquire the spectra on a high-field NMR spectrometer.
-
Outcome: Confirm the structure of the peptide analog, including the presence of the modifications.
Protocol 3: Antifungal Activity Assay (MIC and IC50 Determination)
This protocol is for determining the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a fungal strain like Cryptococcus neoformans.
Materials:
-
Synthesized peptide analogs.
-
Cryptococcus neoformans strain.
-
Sabouraud Dextrose Broth (SDB).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. neoformans in SDB overnight at 30°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in SDB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control (fungus without peptide) and a negative control (broth only).
-
Incubate the plate at 30°C for 24-48 hours.
-
-
Determination of MIC and IC50:
-
MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the fungus is observed.
-
IC50: Measure the optical density (OD) at 600 nm using a plate reader. The IC50 is the concentration of the peptide that inhibits 50% of the fungal growth compared to the positive control.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Plausible MAPK signaling pathway activation.
Discussion
The synthesis of this compound analogs with modified residues offers a promising avenue for the development of novel therapeutic agents. The protocols outlined above provide a robust framework for the solid-phase synthesis of such analogs, their subsequent purification, and comprehensive characterization. The case study of a ring-modified Trp-His analog highlights the potential to significantly enhance biological activity, in this instance, antifungal potency.
The observed antifungal activity of the modified dipeptide, which involves cell membrane disruption, likely triggers a cascade of intracellular events leading to cell death. One such plausible mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Membrane stress can activate a series of protein kinases (MAPKKK, MAPKK, and MAPK), which in turn phosphorylate downstream targets, including transcription factors that regulate processes such as apoptosis. Further investigation into the specific signaling pathways modulated by these this compound analogs is a critical next step in understanding their mechanism of action and for guiding future drug design efforts.
Conclusion
The methodologies presented in these application notes provide a comprehensive guide for researchers in the field of peptide-based drug discovery. The successful synthesis and evaluation of modified this compound analogs demonstrate the potential of this class of compounds as leads for new therapeutics. The provided protocols are adaptable for the synthesis of a wide variety of analogs with diverse modifications, enabling the systematic exploration of structure-activity relationships. Future studies should focus on elucidating the precise molecular mechanisms underlying the biological activities of these promising compounds.
References
Application Notes and Protocols for the Large-Scale Production and Purification of L-Alanyl-L-Histidine (Ala-His)
Introduction
L-Alanyl-L-Histidine (Ala-His) is a dipeptide composed of the amino acids L-alanine and L-histidine.[1] Dipeptides are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and potential as therapeutic agents. The efficient and scalable production of high-purity this compound is crucial for its application in various fields of research and development.
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis and purification of this compound. The protocols detailed below are based on established principles of peptide chemistry and chromatography, offering a robust starting point for process development and scale-up. Three primary synthesis strategies are presented: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis, and Enzymatic Synthesis. Following synthesis, a multi-step purification strategy involving ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) is described to achieve high purity.
Synthesis Strategies for this compound
The selection of a synthesis method depends on factors such as the desired scale of production, cost-effectiveness, and purity requirements.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support.[2] This method simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration steps.[2]
Experimental Protocol: Fmoc-based SPPS of this compound
This protocol outlines the manual synthesis of this compound on a trityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxyl group.
Materials:
-
Trityl chloride resin
-
N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH)
-
N-α-Fmoc-L-alanine (Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the trityl chloride resin in DCM in a reaction vessel for 1 hour.
-
Drain the DCM.
-
Dissolve Fmoc-His(Trt)-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the solution to the resin and shake for 2 hours.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq) to the reaction vessel.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Quantitative Data Summary (SPPS):
| Parameter | Expected Value |
| Resin Loading (His) | 0.5 - 1.0 mmol/g |
| Coupling Efficiency | >99% |
| Crude Purity (by HPLC) | 70 - 85% |
| Overall Yield (crude) | 75 - 90% |
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of protected amino acids in a homogenous reaction mixture.[3] This method is highly scalable and allows for the purification of intermediates at each step, which can lead to a higher purity final product.[4]
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol uses Boc (tert-butyloxycarbonyl) for N-terminal protection and a methyl ester for C-terminal protection.
Materials:
-
N-α-Boc-L-alanine (Boc-Ala-OH)
-
L-Histidine methyl ester dihydrochloride (B599025) (H-His-OMe·2HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) (MeOH)
-
Water
Procedure:
-
Coupling of Boc-Ala-OH and H-His-OMe:
-
Dissolve H-His-OMe·2HCl in DCM and neutralize with TEA until the pH is ~8.
-
In a separate flask, dissolve Boc-Ala-OH, EDC·HCl, and HOBt in DCM.
-
Add the neutralized H-His-OMe solution to the Boc-Ala-OH solution.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude Boc-Ala-His-OMe.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified Boc-Ala-His-OMe in a mixture of MeOH and water.
-
Add a solution of LiOH in water and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with EtOAc.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract with EtOAc.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate to yield Boc-Ala-His-OH.
-
-
Boc Deprotection:
-
Dissolve Boc-Ala-His-OH in a solution of 4 M HCl in dioxane or TFA/DCM (1:1).
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent to obtain crude this compound as a hydrochloride or TFA salt.
-
Quantitative Data Summary (Solution-Phase):
| Step | Intermediate/Product | Typical Yield | Purity (after purification) |
| 1 | Boc-Ala-His-OMe | 80 - 90% | >95% |
| 2 | Boc-Ala-His-OH | 90 - 95% | >98% |
| 3 | This compound | >95% | >98% |
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis, often proceeding under mild conditions with high yields and stereochemical purity.[5] For this compound, a ligase or a peptidase under kinetically controlled conditions could be employed.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a conceptual model based on the enzymatic synthesis of similar dipeptides, such as carnosine (β-Ala-His), and would require specific enzyme screening and optimization.[6]
Materials:
-
L-Alanine (or an activated ester, e.g., L-Alanine methyl ester)
-
L-Histidine
-
Suitable ligase or peptidase (e.g., from a microbial source)
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH optimized for the enzyme)
-
Metal ions (if required for enzyme activity, e.g., Mn²⁺)[5]
Procedure:
-
Enzyme and Substrate Preparation:
-
Dissolve L-Alanine and L-Histidine in the optimized buffer.
-
Prepare a solution or suspension of the enzyme.
-
-
Enzymatic Reaction:
-
Combine the substrate solution with the enzyme.
-
If necessary, add co-factors like ATP and metal ions.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the formation of this compound using HPLC.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heat inactivation of the enzyme or by pH shift.
-
Remove the denatured enzyme by centrifugation or filtration.
-
The supernatant containing this compound can then be directly subjected to purification.
-
Quantitative Data Summary (Enzymatic Synthesis):
| Parameter | Target Value |
| Substrate Concentration | 50 - 500 mM |
| Enzyme Loading | To be optimized |
| Conversion Rate | >90% |
| Reaction Time | 12 - 48 hours |
| Product Titer | To be optimized |
Purification of this compound
A multi-step purification process is typically required to achieve high purity this compound suitable for pharmaceutical applications.
Experimental Protocol: Two-Step Purification of this compound
This protocol combines ion-exchange chromatography as a capture step followed by RP-HPLC as a polishing step.
Step 1: Ion-Exchange Chromatography (Capture Step)
Ion-exchange chromatography separates molecules based on their net charge.[7] Given the imidazole (B134444) group of histidine, this compound will have a positive charge at acidic pH, making cation-exchange chromatography a suitable capture step.
Materials:
-
Strong cation-exchange resin (e.g., SP Sepharose)
-
Equilibration buffer (e.g., 20 mM sodium phosphate, pH 4.0)
-
Elution buffer (e.g., 20 mM sodium phosphate with a gradient of 0-1 M NaCl, pH 4.0)
-
Crude this compound solution, pH adjusted to 4.0
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the cation-exchange resin.
-
Equilibrate the column with 5-10 column volumes (CV) of equilibration buffer.
-
-
Sample Loading:
-
Load the crude this compound solution onto the column.
-
-
Washing:
-
Wash the column with 3-5 CV of equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of the elution buffer (e.g., 0-50% over 10 CV).
-
Collect fractions and monitor the absorbance at 210-220 nm.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Pool the pure fractions.
-
Step 2: Reversed-Phase HPLC (Polishing Step)
RP-HPLC separates molecules based on their hydrophobicity.[8] It is a high-resolution technique ideal for removing closely related impurities.
Materials:
-
Preparative RP-HPLC system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Pooled fractions from ion-exchange chromatography
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
-
Sample Injection:
-
Inject the pooled fractions onto the column.
-
-
Gradient Elution:
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-30% B over 30 minutes).
-
Monitor the elution at 210-220 nm.
-
Collect fractions corresponding to the main this compound peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain pure this compound as a white powder.
-
Quantitative Data Summary (Purification):
| Stage | Parameter | Expected Value |
| Ion-Exchange | Purity after IEX | 90 - 95% |
| Recovery | 85 - 95% | |
| RP-HPLC | Final Purity | >98% |
| Recovery | 80 - 90% | |
| Overall | Overall Yield | 68 - 85% |
Characterization of this compound
The identity and purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (226.23 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the dipeptide.
Visualizations
Experimental Workflow for SPPS and Purification of this compound
Caption: Workflow for SPPS and purification of this compound.
Logical Relationship of Purification Steps
Caption: Purification strategy for this compound.
References
- 1. This compound | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A green-by-design bioprocess for l-carnosine production integrating enzymatic synthesis with membrane separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
Developing a Stable Formulation of Ala-His for Research
Application Note
Introduction
The dipeptide L-alanyl-L-histidine (Ala-His) is a subject of growing interest in various research fields due to its potential biological activities, including its role as a metabolite.[1] Comprised of L-alanine and L-histidine, its stability in aqueous solutions is a critical factor for ensuring accurate and reproducible experimental outcomes. The imidazole (B134444) side chain of histidine makes this compound susceptible to specific degradation pathways, but also offers opportunities for stabilization through its metal-chelating and buffering properties.[2][3][4][5] This document provides a comprehensive guide to developing a stable formulation of this compound for research purposes, covering pre-formulation studies, formulation strategies, and analytical methods for stability assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C9H14N4O3 | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| LogP | -3.92 (extrapolated) | [1] |
| Physical Description | Solid | [1] |
Potential Degradation Pathways
Peptides like this compound are susceptible to various chemical and physical degradation pathways in aqueous solutions.[6][7] Understanding these pathways is crucial for designing effective stabilization strategies.
-
Hydrolysis: Cleavage of the peptide bond between alanine (B10760859) and histidine can occur, particularly at extreme pH values and elevated temperatures.
-
Oxidation: The histidine residue is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[6] This can lead to the formation of various oxidation products, including 2-oxo-histidine.
-
Deamidation: While this compound itself does not contain asparagine or glutamine, this pathway is a common degradation route for many peptides and should be considered in the context of more complex peptide formulations.[8]
-
Aggregation: Although less common for a small dipeptide, aggregation can be induced by factors such as pH, temperature, and ionic strength, leading to the formation of insoluble particles.
The following diagram illustrates the major potential degradation pathways for this compound.
Formulation Strategies for Enhanced Stability
Several strategies can be employed to enhance the stability of this compound in solution. The selection of appropriate excipients is critical for developing a robust formulation.[9]
pH and Buffer Selection
Optimizing the pH is a primary strategy for stabilizing peptides.[6][7] The stability of this compound is expected to be pH-dependent due to the ionizable imidazole group of histidine. A pH range of 5-7 is generally recommended for peptide solutions to minimize hydrolysis.[10] The choice of buffer is also important; common buffers used in parenteral formulations include phosphate, citrate, and acetate.[11] Histidine itself can act as a buffer, which may contribute to the self-stabilization of the formulation.[12]
Antioxidants
To mitigate oxidative degradation of the histidine residue, the inclusion of antioxidants can be beneficial. Commonly used antioxidants in parenteral formulations include methionine, EDTA, and DTPA.[13]
Cryoprotectants and Lyophilization
For long-term storage, lyophilization (freeze-drying) is a highly effective method for improving peptide stability by removing water, which is a key reactant in many degradation pathways.[8][14][15][16] During lyophilization, cryoprotectants such as sucrose (B13894) or trehalose (B1683222) are often added to protect the peptide from freezing and drying stresses. Bulking agents like mannitol (B672) can also be included to ensure a good cake structure.
The following table summarizes key excipients for consideration in an this compound formulation.
| Excipient Category | Example | Purpose |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain optimal pH for stability |
| Antioxidants | Methionine, EDTA | Prevent oxidative degradation of histidine |
| Cryoprotectants | Sucrose, Trehalose | Stabilize during lyophilization |
| Bulking Agents | Mannitol | Provide cake structure in lyophilized products |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the stability of this compound formulations.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways under stressed conditions.[17][18][19][20]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound dipeptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Dissolve this compound in high-purity water and incubate at 60°C for 7 days.
-
Photostability: Expose a solution of this compound in high-purity water to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
The workflow for a forced degradation study is depicted below.
Protocol 2: Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products.[21][22][23][24] Reversed-phase HPLC (RP-HPLC) is a common technique for peptide analysis.[25]
Objective: To develop an RP-HPLC method for the quantification of this compound and its degradation products.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Samples from forced degradation study
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 50 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
Procedure:
-
Prepare mobile phases and degas.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the this compound reference standard to determine the retention time.
-
Inject samples from the forced degradation study.
-
Analyze the chromatograms to identify peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
Protocol 3: Formulation Stability Study
Objective: To evaluate the stability of different this compound formulations under accelerated and long-term storage conditions.
Materials:
-
This compound
-
Selected buffers, antioxidants, and cryoprotectants
-
Vials and stoppers
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Freezer (-20°C)
-
Lyophilizer
Procedure:
-
Formulation Preparation: Prepare several formulations of this compound with varying excipients (e.g., different buffers, with/without antioxidants). For lyophilized formulations, include cryoprotectants.
-
Liquid Formulations:
-
Filter-sterilize the formulations and fill into vials.
-
Store vials at different stability conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
-
-
Lyophilized Formulations:
-
Freeze-dry the formulations using an appropriate lyophilization cycle.
-
Store lyophilized cakes at -20°C, 5°C, 25°C/60% RH, and 40°C/75% RH.
-
-
Stability Testing: At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Appearance: Visual inspection for color change and precipitation.
-
pH: Measure the pH of liquid formulations.
-
Purity and Degradation Products: Analyze by the stability-indicating HPLC method.
-
Concentration: Quantify the amount of remaining this compound.
-
Moisture Content (for lyophilized samples): Determine using Karl Fischer titration.
-
Reconstitution Time (for lyophilized samples): Measure the time taken to fully dissolve the cake.
-
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Retention Time, min) |
| Acid Hydrolysis | 85.2 | 5.4, 8.1 |
| Base Hydrolysis | 78.9 | 6.2 |
| Oxidation | 65.4 | 12.5 |
| Thermal | 92.1 | 10.3 |
| Photostability | 95.8 | 11.7 |
Table 2: Example Data Summary for Formulation Stability Study (Liquid, 40°C/75% RH, 3 Months)
| Formulation | Appearance | pH | This compound Purity (%) |
| A (Phosphate buffer, pH 6.5) | Clear, colorless | 6.4 | 98.5 |
| B (Citrate buffer, pH 6.0) | Clear, colorless | 5.9 | 99.1 |
| C (Phosphate buffer, pH 6.5 + EDTA) | Clear, colorless | 6.5 | 99.5 |
Conclusion
Developing a stable formulation of this compound is achievable through a systematic approach that includes understanding its degradation pathways, selecting appropriate excipients, and conducting comprehensive stability studies. A lyophilized formulation containing a cryoprotectant and an antioxidant is likely to provide the best long-term stability. For liquid formulations, careful control of pH with an appropriate buffer and the addition of an antioxidant are crucial. The protocols provided in this document offer a robust framework for researchers to develop and validate a stable this compound formulation for their specific research needs.
References
- 1. This compound | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. kinampark.com [kinampark.com]
- 10. peptide.com [peptide.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 19. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. hplc.eu [hplc.eu]
- 23. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Ala-His into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the Ala-His (Alanine-Histidine) dipeptide into peptide libraries offers a versatile tool for the discovery of novel therapeutic agents and research probes. The unique physicochemical properties of the histidine residue, particularly its imidazole (B134444) side chain, impart functionalities such as pH-responsiveness, metal chelation, and catalytic activity to the peptides within the library. This document provides detailed application notes and experimental protocols for the synthesis and screening of peptide libraries containing the this compound motif.
Application Notes
The inclusion of this compound in a peptide library can be advantageous for several applications in drug discovery and biotechnology. The alanine (B10760859) residue provides a neutral and sterically small spacer, while the histidine residue offers a range of functionalities.
1. Metal Ion Chelation and Sequestration:
Peptides containing histidine are known to coordinate with various metal ions, including Cu²⁺, Zn²⁺, and Ni²⁺. Libraries incorporating the this compound motif can be screened to identify potent and selective metal chelators. This is particularly relevant for developing treatments for diseases associated with metal dysregulation, such as Alzheimer's disease, where abnormal copper accumulation is implicated. For instance, peptides with an N-terminal this compound-His sequence have been shown to be effective in sequestering copper ions.
2. pH-Responsive Peptides:
The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to be protonated or deprotonated at physiologically relevant pH values. This property can be exploited to design peptides that change their conformation, charge, or binding affinity in response to changes in the local environment, such as in tumor microenvironments or endosomal compartments. Peptide libraries containing this compound can be screened for pH-dependent binding to target proteins or for pH-triggered release of therapeutic cargo.
3. Catalytic Peptides and Enzyme Mimics:
The imidazole group of histidine can act as a general acid or base catalyst, similar to its role in the active sites of many enzymes. Peptide libraries incorporating this compound can be screened for catalytic activity in various reactions, such as ester hydrolysis. This opens up possibilities for developing novel peptide-based catalysts or enzyme inhibitors.
4. Enhancing Drug-like Properties:
The presence of a C-terminal histidine amide, which can be achieved by initiating solid-phase peptide synthesis with L-Histidinamide, can increase the peptide's resistance to carboxypeptidases, thereby improving its metabolic stability. This modification can also enhance receptor binding and cell permeability.
Quantitative Data Summary
The following tables summarize representative quantitative data that could be obtained from screening peptide libraries incorporating the this compound motif. The data presented here is illustrative and based on values reported in the literature for similar peptide systems.
Table 1: Metal Ion Binding Affinity of Selected Peptides from an this compound Containing Library
| Peptide Sequence | Target Metal Ion | Dissociation Constant (Kd) | Screening Method |
| Ac-Ala-His-His-NH₂ | Cu²⁺ | 10 nM | Isothermal Titration Calorimetry (ITC) |
| Ac-Cys-Ala-His-Gly-NH₂ | Zn²⁺ | 50 nM | Surface Plasmon Resonance (SPR) |
| Ac-Ala-His-Trp-Lys-NH₂ | Ni²⁺ | 100 nM | Fluorescence Polarization (FP) |
Table 2: pH-Dependent Binding of an this compound Containing Peptide to a Target Protein
| Peptide Sequence | Target Protein | Binding Affinity (Kd) at pH 7.4 | Binding Affinity (Kd) at pH 6.0 |
| Ac-Gly-Ala-His-Phe-NH₂ | Serum Albumin | 1 µM | 200 nM |
| Ac-Leu-Ala-His-Val-NH₂ | Carbonic Anhydrase | 500 nM | 50 nM |
Table 3: Catalytic Efficiency of Selected Peptides from an this compound Library for Ester Hydrolysis
| Peptide Sequence | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| Ac-Ser-Ala-His-Gly-NH₂ | p-Nitrophenyl acetate | 0.01 | 2.5 | 4 |
| Ac-Asp-Ala-His-Phe-NH₂ | Fluorescein diacetate | 0.05 | 1.0 | 50 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library with an Incorporated this compound Moiety
This protocol describes the synthesis of a peptide library with the general structure Xaa-Ala-His-Xaa-NH₂, where Xaa represents any of the 20 proteinogenic amino acids, using the split-and-mix method.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-Ala-OH and Fmoc-His(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Split-and-mix synthesis vessels
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a main reaction vessel.
-
First Random Amino Acid Coupling (Split-and-Mix):
-
Divide the swollen resin into 20 equal portions in separate reaction vessels.
-
In each vessel, couple a different Fmoc-protected amino acid (4 equivalents relative to resin loading) using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours.
-
Confirm completion of the coupling using a Kaiser test.
-
Combine all resin portions back into the main vessel, wash thoroughly with DMF, and mix well.
-
-
Fmoc Deprotection: Treat the combined resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Histidine Coupling: Couple Fmoc-His(Trt)-OH (4 eq.) to the entire batch of resin using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours. Wash with DMF.
-
Fmoc Deprotection: Repeat step 3.
-
Alanine Coupling: Couple Fmoc-Ala-OH (4 eq.) to the entire batch of resin using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours. Wash with DMF.
-
Fmoc Deprotection: Repeat step 3.
-
Second Random Amino Acid Coupling (Split-and-Mix):
-
Divide the resin into 20 equal portions.
-
Couple a different Fmoc-protected amino acid to each portion as described in step 2.
-
Combine, wash, and mix the resin as described in step 2.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Side-Chain Deprotection and Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide library under vacuum.
-
Protocol 2: On-Bead Screening of an this compound Containing Peptide Library for Metal Binding
This protocol describes a representative on-bead screening method to identify peptides that bind to a specific metal ion, for example, Cu²⁺.
Materials:
-
OBOC peptide library synthesized on TentaGel resin (from Protocol 1, but without the cleavage step).
-
Target metal ion solution: 1 mM CuSO₄ in binding buffer.
-
Binding buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Wash buffer: Binding buffer.
-
Blocking buffer: Binding buffer with 1% BSA.
-
Detection reagent: A fluorescent dye that chelates the target metal, or a labeled antibody that recognizes a metal-peptide complex.
-
Microscope with fluorescence capabilities.
-
Micromanipulator for bead isolation.
Procedure:
-
Library Preparation: Wash the peptide library beads with DMF, followed by methanol, and finally with the binding buffer.
-
Blocking: Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Incubation with Metal Ion: Incubate the beads with the 1 mM CuSO₄ solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the beads extensively with the wash buffer to remove unbound metal ions.
-
Detection: Incubate the beads with the detection reagent according to the manufacturer's instructions. This may involve a fluorescent chemosensor that increases in fluorescence upon binding to the metal-peptide complex.
-
Identification of "Hit" Beads: Visually inspect the beads under a fluorescence microscope. Beads with high fluorescence intensity ("hit" beads) are those that have bound the metal ion.
-
Isolation of "Hit" Beads: Isolate the individual hit beads using a micromanipulator.
-
Peptide Sequencing: Determine the sequence of the peptide on each hit bead using techniques such as Edman degradation or mass spectrometry.
Visualizations
Caption: Workflow for the synthesis and screening of an this compound containing peptide library.
Caption: Proposed mechanism of action for a metal-chelating this compound peptide.
Caption: Logical workflow for drug discovery using an this compound peptide library.
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on addressing low yield in Ala-His sequences.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving low yield and other common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Significantly Lower Than Expected Yield of this compound Containing Peptide
Q1: My final peptide yield is very low after cleaving the this compound containing peptide from the resin. What are the first steps to troubleshoot this?
A1: The first step is to determine whether the low yield is due to inefficient synthesis on the resin or a problem during the final cleavage and work-up.
How to Investigate:
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, perform a small-scale test cleavage on 10-20 mg of the dried peptide-resin.[1] Analyze the cleaved products by mass spectrometry (MS) to confirm the presence of the target peptide mass. This will indicate if the synthesis was successful to any extent.
-
Quantify Peptide on Resin: If the test cleavage confirms the presence of the target peptide, the issue might be with the cleavage process itself or subsequent work-up. If the target peptide is absent or in very low abundance, the problem lies within the synthesis steps.
Q2: My test cleavage shows a low amount of the target peptide. How do I identify the cause of the poor synthesis efficiency for the this compound coupling?
A2: Low synthesis efficiency for an this compound sequence often points to incomplete deprotection or, more commonly, inefficient coupling of the histidine residue. Histidine is a sterically hindered amino acid and its imidazole (B134444) side chain can cause side reactions.[2]
How to Investigate:
-
Monitor Coupling Reactions: Utilize a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after the histidine coupling step.[1] A positive result (blue beads) indicates that the coupling was incomplete.
-
Analyze Intermediates: If you suspect a difficult coupling at the histidine residue, a small sample of the resin can be cleaved before and after the His coupling step and analyzed by MS to pinpoint the point of failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of histidine in SPPS?
A1: The main challenges with histidine coupling are:
-
Racemization: Histidine is highly susceptible to racemization (the conversion of one enantiomer to a mixture of both D and L isomers) during the activation step. The imidazole side chain can act as an internal base, facilitating this process.[3][4]
-
Side Reactions: The nucleophilic nature of the imidazole ring can lead to unwanted side reactions if not properly protected.[5]
-
Steric Hindrance: The bulky side chain of histidine can make coupling reactions sluggish, leading to incomplete reactions and lower yields.[6]
Q2: How can I minimize racemization when coupling histidine?
A2: Minimizing racemization is critical for the biological activity of the final peptide. Key strategies include:
-
Choice of Protecting Group: Using Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH can significantly reduce racemization, especially at elevated temperatures.[6][7][8]
-
Coupling Reagents: Employ coupling reagents known for low racemization potential, such as those based on carbodiimides (like DIC) in the presence of an additive like OxymaPure or HOBt.[9][10]
-
Reaction Conditions: Minimize the pre-activation time of the histidine amino acid before adding it to the resin.[3] Lowering the coupling temperature can also reduce the rate of racemization.
Q3: What is the Kaiser test and how do I interpret the results?
A3: The Kaiser test is a colorimetric assay used to detect free primary amines on the resin.[11][12] It is crucial for monitoring the completion of both deprotection and coupling steps.[1][13]
-
Positive Result (Blue color): Indicates the presence of free amines. This is the expected result after a successful Fmoc deprotection step. If seen after a coupling step, it signifies an incomplete reaction.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines. This is the desired result after a successful coupling reaction.
Q4: What should I do if I observe incomplete coupling for the this compound step?
A4: If the Kaiser test is positive after the initial coupling of histidine, you can:
-
Double Couple: Perform a second coupling reaction immediately after the first one. This involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[1]
-
Change Coupling Reagents: Switch to a more efficient coupling reagent system, such as HATU or HCTU, which are known to be effective for difficult couplings.[5][10]
Q5: Can peptide aggregation be a cause of low yield in this compound synthesis?
A5: Yes, peptide aggregation on the resin can be a significant issue, especially for hydrophobic sequences or as the peptide chain elongates.[4] Aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling.[4]
-
Strategies to Mitigate Aggregation:
Data Presentation
Table 1: Comparison of Histidine Racemization with Different Side-Chain Protecting Groups at Various Temperatures
| Histidine Derivative | Coupling Temperature | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50°C | 6.8% |
| Fmoc-His(Boc)-OH | 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 90°C | >16% |
| Fmoc-His(Boc)-OH | 90°C | 0.81% |
Data sourced from a comparative study on Liraglutide synthesis.[6]
Table 2: Qualitative Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Beads and solution are intense blue | Coupling has failed or deprotection is complete | Proceed to next coupling (if after deprotection); Re-evaluate reagents and protocol (if after coupling) |
| Beads are dark blue, solution is light blue | Incomplete coupling | Recouple the amino acid |
| Beads are colorless, solution is dark blue | Coupling is nearly complete | Extend coupling time or cap unreacted amines |
| Beads and solution are colorless or faint yellow | Coupling is complete | Proceed to the next deprotection step |
Based on standard Kaiser test interpretation guides.[12]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[12]
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[12]
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[12]
-
Small glass test tubes
-
Heating block or oven at 110°C
Procedure:
-
Withdraw a small sample of the peptide-resin (10-15 beads) and place it in a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.[12]
-
Heat the test tube at 110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution and interpret the results according to Table 2.
Protocol 2: Test Cleavage and HPLC Analysis
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Microcentrifuge tube
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail to the resin (approximately 200 µL for 10 mg of resin).[14]
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a larger tube containing cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Air-dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B) and analyze by HPLC-MS.[14]
Mandatory Visualization
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Caption: Key considerations for optimizing this compound coupling.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. Bot Verification [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Coupling of Alanine and Histidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the peptide coupling of alanine (B10760859) and histidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of alanine and histidine?
A1: The three primary side reactions encountered during the coupling of alanine and histidine are:
-
Racemization (Epimerization): This is the most significant side reaction for histidine. The imidazole (B134444) ring of the histidine side chain can act as an intramolecular base, leading to the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[1][2] This results in the formation of diastereomeric peptide impurities that can be difficult to separate.
-
Side-Chain Acylation: The nucleophilic imidazole ring of an unprotected or inadequately protected histidine can be acylated by the activated carboxyl group of alanine. While this is often a reversible reaction, it can consume coupling reagents and lead to incomplete coupling.[2][3]
-
Guanidinylation: When using uronium or aminium-based coupling reagents like HBTU or HATU, the free N-terminal amine of the peptide chain can be guanidinylated, resulting in chain termination.[2]
Q2: How can I detect and quantify these side reactions?
A2: The most effective analytical techniques for identifying and quantifying side reactions in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Can separate the desired peptide from side-product impurities, allowing for quantification based on peak area. Chiral HPLC methods can be employed to specifically quantify the extent of racemization.
-
Mass Spectrometry (MS): Is used to identify the mass of the desired peptide and any impurities, which helps in elucidating the nature of the side reactions. Tandem MS (MS/MS) can provide further structural information.
Q3: What is the role of protecting groups for the histidine side chain, and which ones are recommended?
A3: Protecting the imidazole side chain of histidine is crucial to prevent both racemization and side-chain acylation.[3][4][5] The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc).
-
For Fmoc Solid-Phase Peptide Synthesis (SPPS):
-
Trityl (Trt): A widely used, acid-labile protecting group that is stable to the basic conditions used for Fmoc deprotection.[5] It is a good choice for routine synthesis where racemization is not a major concern.[4]
-
tert-Butoxycarbonyl (Boc): Recommended when there is a high risk of racemization, as it offers superior suppression of this side reaction.[4][6]
-
-
For Boc Solid-Phase Peptide Synthesis (SPPS):
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Possible Causes:
-
Inappropriate choice of coupling reagent.
-
Excessive use of base.
-
Elevated reaction temperature.
-
Inadequate side-chain protection of histidine.
-
Prolonged activation time of the amino acid.
Troubleshooting Steps & Solutions:
-
Optimize Coupling Reagent and Additives:
-
Use carbodiimide (B86325) reagents like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma.[2]
-
For particularly difficult couplings, consider using phosphonium (B103445) salt-based reagents like PyBOP or DEPBT, which has shown significant resistance to racemization.[2]
-
-
Control Reaction Conditions:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[2]
-
Minimize the pre-activation time of the alanine before adding it to the histidine residue.
-
Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) and avoid using it in excess.
-
-
Select an Appropriate Histidine Protecting Group:
-
If using Fmoc-His(Trt)-OH and experiencing significant racemization, switch to Fmoc-His(Boc)-OH for enhanced stereochemical protection.[4]
-
Issue 2: Low Coupling Yield and Presence of Side-Products
Possible Causes:
-
Side-chain acylation of histidine is consuming the activated alanine.
-
Guanidinylation of the N-terminus when using uronium/aminium coupling reagents.
-
Steric hindrance or aggregation of the growing peptide chain.
Troubleshooting Steps & Solutions:
-
Ensure Complete Histidine Side-Chain Protection:
-
Verify that the protecting group on the histidine is stable to the coupling conditions.
-
-
Optimize Coupling Reagent:
-
If guanidinylation is suspected, switch from a uronium/aminium reagent (HBTU, HATU) to a phosphonium reagent (PyBOP) or a carbodiimide (DIC/HOBt).
-
-
Modify Reaction Conditions:
-
Increase the equivalents of the activated alanine and coupling reagents to drive the reaction to completion.
-
If peptide aggregation is suspected, consider changing the solvent (e.g., adding DMSO or NMP) or performing the coupling at a slightly elevated temperature, while being mindful of the increased risk of racemization.[7]
-
Data Presentation
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | % D-Isomer |
| DIC/Oxyma | 1.8% |
| HATU/NMM | 13.9% |
| HBTU/NMM | 10.9% |
| PyBop/NMM | 11.2% |
| EDCl/HOBt | 10.6% |
(Data sourced from BenchChem, 2025)[8]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ala-OH to Resin-Bound Histidine using DIC/HOBt
-
Resin Preparation:
-
Swell the resin-bound histidine (e.g., Fmoc-His(Trt)-Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the histidine residue using a 20% solution of piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the cooled amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated Fmoc-Ala-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue for an additional 2-4 hours, or until a ninhydrin (B49086) test indicates complete coupling.
-
-
Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times).
-
Protocol 2: Analysis of Racemization by HPLC
-
Cleavage from Resin:
-
Cleave a small sample of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
-
Sample Preparation:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile (B52724) and water).
-
-
HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Use an appropriate gradient of mobile phases (e.g., acetonitrile and water with 0.1% TFA) to separate the diastereomers.
-
Quantify the percentage of the D-histidine containing dipeptide by integrating the peak areas.
-
Visualizations
Caption: General experimental workflow for Ala-His coupling and analysis.
Caption: Simplified pathway of racemization during alanine coupling.
References
Technical Support Center: Optimizing Cleavage of Ala-His from Resin
Welcome to the technical support center for optimizing the cleavage of synthetic peptides from solid-phase resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical step in solid-phase peptide synthesis (SPPS), with a specific focus on peptides containing Alanine and Histidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of Ala-His from the resin in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
Question: I performed the cleavage reaction for my this compound dipeptide, but the final yield is significantly lower than expected. What are the possible causes and how can I improve it?
Answer: Low peptide yield can result from several factors during both the synthesis and cleavage steps. Here are some common causes and solutions:
-
Incomplete Cleavage: The cleavage reaction time may have been insufficient. While standard protocols often suggest 1-3 hours, factors like steric hindrance or the specific resin linker might necessitate longer incubation.[1][2]
-
Solution: Conduct a small-scale trial cleavage and analyze the resin to see if any peptide remains. Consider extending the cleavage time if necessary.
-
-
Peptide Precipitation in the Cleavage Cocktail: The cleaved peptide might have low solubility in the cleavage cocktail and precipitate prematurely.
-
Solution: Try altering the solvent composition to improve solubility.
-
-
Adsorption to Resin: The cleaved peptide could be adsorbing to the resin beads.
-
Solution: Ensure you thoroughly wash the resin with fresh cleavage cocktail or a suitable solvent like TFA after the initial filtration to recover any adsorbed peptide.[2]
-
-
Inefficient Precipitation: The choice and handling of the precipitation solvent (typically an ether) are crucial.
Issue 2: Presence of Protecting Groups on the Final Peptide
Question: My mass spectrometry analysis shows peaks corresponding to my this compound peptide with the Histidine side-chain protecting group (e.g., Trityl) still attached. What went wrong?
Answer: The persistence of protecting groups indicates incomplete deprotection during the cleavage step.
-
Cause: The cleavage cocktail may not be robust enough for the specific protecting group, or the reaction time was too short. The Trityl (Trt) group, commonly used for Histidine, is acid-labile but may require specific conditions for complete removal.[3][4]
-
Solution:
-
Extend Cleavage Time: Increase the duration of the TFA treatment. Some protecting groups can take 2 hours or more for complete removal.[2]
-
Optimize Scavengers: Scavengers are critical for preventing side reactions and can influence deprotection efficiency. Triisopropylsilane (B1312306) (TIS) is a common scavenger that helps to quench reactive cations generated during cleavage.[5]
-
Use a Stronger Cleavage Cocktail: For peptides with sensitive residues or stubborn protecting groups, a more complex cocktail like "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) might be necessary.[5]
-
-
Issue 3: Side Reactions Involving Histidine
Question: I am observing unexpected side products in my final this compound sample. Are there specific side reactions associated with Histidine during cleavage?
Answer: Yes, the imidazole (B134444) ring of Histidine is nucleophilic and can be susceptible to side reactions if not properly protected during synthesis and cleavage.[2][3]
-
Cause: Without adequate side-chain protection, the imidazole nitrogen can be acylated or alkylated.[2][4] During cleavage, reactive cations generated from the resin or other protecting groups can attack the imidazole ring.
-
Solution:
-
Proper Protecting Group Strategy: The use of a robust protecting group for the Histidine side chain, such as Trityl (Trt) or t-butyloxycarbonyl (Boc), is essential during SPPS to prevent side reactions.[3][6]
-
Effective Scavengers: The cleavage cocktail must contain appropriate scavengers to trap reactive cationic species.[7] A standard effective cocktail for most peptide sequences is a mixture of TFA/TIS/water (95:2.5:2.5).[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for a simple dipeptide like this compound synthesized on a common resin (e.g., Wang or Rink Amide)?
A1: For most peptides synthesized using Fmoc chemistry on acid-labile resins, a trifluoroacetic acid (TFA)-based cocktail is standard.[1] A widely used and effective general-purpose cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][7]
Q2: Why is a scavenger like Triisopropylsilane (TIS) necessary in the cleavage cocktail?
A2: During the acid-catalyzed cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive cationic species are generated.[7][8] Scavengers like TIS are added to "trap" these cations, preventing them from reacting with and modifying sensitive amino acid residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[9] This minimizes the formation of undesired side products.[8]
Q3: How long should the cleavage reaction be carried out?
A3: The optimal cleavage time depends on the specific peptide sequence, the resin linker, and the side-chain protecting groups used.[9] A general guideline is 2-3 hours at room temperature with occasional swirling.[1] However, it is highly recommended to perform a small-scale trial cleavage on 20-50 mg of resin to determine the optimal time for your specific peptide.[9][10]
Q4: What is the best way to precipitate the cleaved peptide from the TFA solution?
A4: The most common method is to precipitate the peptide by adding the TFA filtrate to a large volume (8-10 fold) of cold ether, such as methyl tert-butyl ether (MTBE) or diethyl ether.[1][5] The cold temperature and the properties of the ether cause the polar peptide to precipitate out of the non-polar solution.
Q5: My this compound dipeptide is very small. Are there any special considerations for its cleavage and precipitation?
A5: Yes, very short peptides can sometimes be challenging to precipitate efficiently. If you experience difficulty, ensure the ether is sufficiently cold and consider a longer precipitation time (e.g., overnight at 4°C).[2] Also, be meticulous during the washing steps to avoid losing the small amount of precipitate.
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails
| Cleavage Cocktail Composition (v/v/v) | Target Peptides | Key Advantages |
| TFA / TIS / Water (95:2.5:2.5) | General purpose, peptides without highly sensitive residues.[7] | Effective for most sequences, non-malodorous scavenger.[11] |
| Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues like Cys, Met, Trp, Tyr.[5][12] | Robust scavenger combination minimizes a wide range of side reactions.[5] |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Peptides containing Arginine with sulfonyl protecting groups.[13] | Optimized for deprotection of Arg residues.[13] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of this compound from Resin
This protocol is suitable for the cleavage of this compound from acid-labile resins like Wang or Rink Amide, assuming the use of standard Fmoc-protected amino acids (e.g., Fmoc-His(Trt)-OH).
Materials:
-
This compound-Resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum for at least one hour.[5]
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[1]
-
-
Peptide Precipitation:
-
In a suitable centrifuge tube, add 8-10 volumes of cold MTBE.[1]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to induce precipitation of the peptide as a white solid.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for the cleavage and isolation of this compound peptide.
Caption: Troubleshooting logic for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Ala-His Purification Technical Support Center
Welcome to the technical support center for Ala-His tagged protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound tagged proteins using Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound tag purification?
This compound tag purification, a type of Immobilized Metal Affinity Chromatography (IMAC), relies on the affinity of consecutive histidine residues for chelated transition metal ions.[1][2][3] A protein is genetically engineered to include a tag consisting of six or more histidine residues (a polyhistidine or His-tag).[1] This tagged protein is then passed through a column containing a resin with a chelating agent, like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), which has immobilized metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[1][2] The histidine residues in the tag bind strongly to these metal ions, immobilizing the target protein on the resin while other proteins from the cell lysate are washed away. The purified His-tagged protein is then eluted from the column, typically by using a high concentration of imidazole (B134444), which competes with the His-tag for binding to the metal ions, or by lowering the pH.[1]
Q2: Which metal ion, Nickel (Ni²⁺) or Cobalt (Co²⁺), should I choose for my purification?
The choice between Nickel and Cobalt depends on your specific priorities for purity versus yield.
-
Nickel (Ni²⁺) is the most commonly used metal ion and generally offers a higher binding capacity, resulting in a higher yield of your target protein.[1][4][5][6] However, it can also lead to lower specificity, meaning more non-specific binding of contaminating host proteins that are naturally rich in histidine.[4][5][6]
-
Cobalt (Co²⁺) typically provides higher purity due to its greater specificity for the His-tag.[1][5][6] This increased specificity often results in a lower binding capacity and consequently, a lower overall yield compared to Nickel resins.[4][5][7]
Q3: Can I purify my this compound tagged protein under denaturing conditions?
Yes, one of the significant advantages of the His-tag is its ability to be purified under both native and denaturing conditions.[8] This is particularly useful if your protein is expressed in insoluble inclusion bodies. Denaturing agents like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride can be used to solubilize the inclusion bodies and the tagged protein can then be purified on the IMAC column. The protein can subsequently be refolded into its active conformation, either before or after elution from the column.
Troubleshooting Guide
Problem 1: No protein in the elution fractions.
| Possible Cause | Solution |
| His-tag is inaccessible or "hidden" | The His-tag may be buried within the folded structure of the protein, preventing it from binding to the resin.[8][9] To test for this, try purifying the protein under denaturing conditions using 8M urea or 6M guanidinium-HCl.[8][9] If the protein binds under these conditions, you can proceed with purification and then refold the protein on-column or after elution. Alternatively, you can re-engineer your construct to move the His-tag to the other terminus or add a flexible linker sequence between the tag and the protein.[9] |
| Protein expression failed or is very low | Confirm protein expression by running a sample of your cell lysate on an SDS-PAGE gel and performing a Western blot using an anti-His antibody.[2] If expression is low, you may need to optimize your expression conditions (e.g., induction time, temperature, inducer concentration).[10] |
| Incorrect buffer composition | Ensure your lysis and binding buffers do not contain chelating agents like EDTA or reducing agents like DTT, as these can strip the metal ions from the resin. Also, verify that the pH of your buffers is appropriate (typically between 7.0 and 8.0). |
| Column has lost its binding capacity | If you are reusing a column, it may need to be regenerated or recharged with metal ions according to the manufacturer's protocol. |
Problem 2: The target protein is found in the flow-through or wash fractions.
| Possible Cause | Solution |
| Imidazole concentration in binding/wash buffer is too high | While a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help reduce non-specific binding, too high a concentration can prevent your His-tagged protein from binding or cause it to elute prematurely.[11][12] Try reducing or completely removing imidazole from your binding buffer. |
| Flow rate is too fast | If you are using a gravity-flow column or a chromatography system, a high flow rate may not allow sufficient time for the His-tagged protein to bind to the resin. Reduce the flow rate during sample application. |
| Incubation time is too short (for batch purification) | For batch binding, ensure you are incubating the lysate with the resin for a sufficient amount of time (typically 30-60 minutes at 4°C with gentle mixing).[13] |
| His-tag is partially hidden | As with the "no protein in eluate" issue, a partially accessible His-tag can lead to weak binding. Consider purification under denaturing conditions. |
Problem 3: The eluted protein is not pure (contains contaminants).
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to more effectively remove non-specifically bound proteins. Ensure the resin is fully resuspended during each wash step.[14] |
| Non-specific binding of host proteins | Optimize the imidazole concentration in your wash buffer. You can perform a step-gradient wash with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM) to find the highest concentration that does not elute your target protein but removes contaminants.[11] Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can also help reduce ionic interactions.[14] |
| Contaminants are interacting with your target protein | Some host proteins, like chaperones, may co-purify because they are bound to your protein of interest. Try adding detergents (e.g., 0.1% Triton X-100 or Tween-20) or increasing the salt concentration in your lysis and wash buffers to disrupt these interactions.[14] |
| Proteolysis of the target protein | If you see smaller protein bands in your eluate, your protein may be degrading. Add protease inhibitors to your lysis buffer and keep your samples cold at all times.[15] |
Problem 4: The purified protein precipitates or aggregates.
| Possible Cause | Solution |
| High protein concentration in elution buffer | Eluting the protein in a small volume can lead to very high concentrations that promote aggregation. Try eluting with a larger volume of buffer or in multiple smaller fractions. |
| Unfavorable buffer conditions | The elution buffer may not be optimal for your protein's stability. Once eluted, you may need to perform a buffer exchange into a buffer with a different pH, ionic strength, or additives. Adding glycerol (B35011) (10-50%), detergents, or reducing agents to the elution buffer can sometimes prevent aggregation.[16] |
| Protein is inherently prone to aggregation | Some proteins are naturally less stable and prone to aggregation.[17] Consider purifying under denaturing conditions and then performing a controlled refolding step, for example, through dialysis or on-column refolding. |
Quantitative Data Summary
Table 1: Comparison of Ni-NTA and Co-TALON Resins
| Feature | Ni-NTA Resin | Co-TALON Resin |
| Binding Affinity | Higher | Lower |
| Specificity | Lower | Higher[5][6] |
| Typical Yield | Higher[1][5] | Lower[5] |
| Purity | Good | Excellent[5][6] |
| Binding Capacity | ~183.5 µg/mL | ~38.7 µg/mL |
*Binding capacities can vary significantly depending on the specific protein, resin manufacturer, and experimental conditions. The values presented are from a comparative study purifying recombinant human erythropoietin.[4][7]
Table 2: Effect of Imidazole Concentration on Purification
| Imidazole Concentration in Binding/Wash Buffer | Purity | Yield |
| Low (e.g., 5-10 mM) | May be lower due to non-specific binding | Generally higher |
| Moderate (e.g., 20-50 mM) | Often improved as non-specific binders are washed away[11] | May be slightly reduced for some proteins |
| High (e.g., >50 mM) | Can be very high | Can be significantly reduced as the target protein may also be washed away[11] |
Optimal imidazole concentrations are protein-dependent and should be determined empirically.[11][14]
Experimental Protocols
Protocol 1: Native Purification of this compound Tagged Proteins from E. coli
-
Cell Lysis:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 2-5 mL of ice-cold Native Lysis Buffer per gram of wet cell paste.[12]
-
Native Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Add protease inhibitors just before use.
-
(Optional) Add lysozyme (B549824) to 1 mg/mL and incubate on ice for 30 minutes.[12]
-
Sonicate the cell suspension on ice to lyse the cells.
-
(Optional) If the lysate is viscous due to DNA, add DNase I to 5 µg/mL and incubate on ice for 10-15 minutes.[12]
-
Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[12]
-
Carefully collect the supernatant (cleared lysate).
-
-
Protein Binding:
-
Equilibrate the IMAC resin in a column with 5-10 column volumes of Native Lysis Buffer.
-
Load the cleared lysate onto the column. Collect the flow-through to check for unbound protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Native Wash Buffer.
-
Native Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Collect the wash fractions to monitor for any loss of the target protein.
-
-
Elution:
-
Elute the protein with 5-10 column volumes of Native Elution Buffer.
-
Native Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Collect the eluate in fractions and analyze by SDS-PAGE.
-
Protocol 2: Denaturing Purification of this compound Tagged Proteins from Inclusion Bodies
-
Inclusion Body Solubilization:
-
After initial cell lysis and centrifugation, discard the supernatant.
-
Resuspend the pellet containing inclusion bodies in Denaturing Lysis Buffer.[18]
-
Denaturing Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 8.0. The pH must be adjusted after adding urea.[19]
-
Stir or shake for 1 hour at room temperature to solubilize the inclusion bodies.
-
Centrifuge at 10,000 x g for 30 minutes at room temperature to pellet any remaining debris.
-
Collect the supernatant.
-
-
Protein Binding:
-
Equilibrate the IMAC column with 5-10 column volumes of Denaturing Lysis Buffer.
-
Load the solubilized protein onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Denaturing Wash Buffer.
-
Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 6.3.[9]
-
-
Elution:
Visualizations
References
- 1. TALON metal affinity resin FAQs [takarabio.com]
- 2. goldbio.com [goldbio.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Obtain highest purity with cobalt resin [takarabio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 12. iba-lifesciences.com [iba-lifesciences.com]
- 13. protenova.com [protenova.com]
- 14. neb.com [neb.com]
- 15. bio-rad.com [bio-rad.com]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. denatur his-tag [wwwuser.gwdguser.de]
- 19. merckmillipore.com [merckmillipore.com]
- 20. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
Technical Support Center: Synthesis of Ala-His Dipeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the dipeptide Alanine-Histidine (Ala-His), with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing Histidine, like this compound, particularly prone to racemization?
A1: Histidine is highly susceptible to racemization due to its imidazole (B134444) side chain. The unprotected π-nitrogen of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar oxazolone (B7731731) intermediate, which can be attacked from either side by the incoming amine, resulting in a loss of stereochemical purity.[1] Protecting the imidazole side chain is a critical step in mitigating this side reaction.
Q2: What are the primary factors that influence the extent of racemization during the coupling step?
A2: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is crucial. Carbodiimides like DCC and DIC can lead to higher rates of racemization if used without additives such as HOBt, HOAt, or Oxyma.[1][2]
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is often recommended.[3]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing the extent of racemization. However, solvent choice is often dictated by the solubility of the reactants and swelling of the solid support in SPPS.
-
Protecting Groups: The use of appropriate protecting groups for both the α-amino group and the histidine side chain is essential for minimizing racemization.
Q3: Which protecting group is recommended for the Histidine side chain to minimize racemization?
A3: Protecting the imidazole nitrogen of histidine is crucial. The choice of protecting group can significantly impact the level of racemization. Commonly used protecting groups for the imidazole side chain in Fmoc-based solid-phase peptide synthesis (SPPS) include:
-
Trityl (Trt): This is a widely used protecting group that provides good protection and is removable under standard acidic cleavage conditions.
-
tert-Butoxycarbonyl (Boc): While effective at reducing racemization, the Boc group on the side chain can be sensitive to the repeated piperidine (B6355638) treatments used for Nα-Fmoc deprotection, making it more suitable for shorter sequences.[1]
-
Benzyloxymethyl (Bom): This protecting group is very effective at suppressing racemization but can be more challenging to introduce and remove.
For Boc-based SPPS, tosyl (Tos) and dinitrophenyl (Dnp) are common choices for histidine side-chain protection.
Q4: How can I detect and quantify racemization in my this compound sample?
A4: The most common method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][][7] This technique uses a chiral stationary phase that can separate the desired L-Ala-L-His dipeptide from its diastereomeric impurity, D-Ala-L-His or L-Ala-D-His. By comparing the peak areas, the percentage of the undesired enantiomer can be accurately determined.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.
Issue 1: Significant Racemization Detected in the Final Product
Symptoms:
-
Chiral HPLC analysis shows a significant peak corresponding to the D-Ala-L-His or L-Ala-D-His diastereomer.
-
The biological activity of the synthesized peptide is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing racemization.
Corrective Actions:
-
Optimize Coupling Reagents and Additives: If using a carbodiimide like DIC or DCC, ensure the presence of a racemization-suppressing additive like Oxyma or HOBt. For particularly challenging couplings, consider switching to a phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based reagent, which are generally more efficient and can lead to lower racemization.
-
Change the Base: If using a strong, non-hindered base like DIPEA or TEA, switch to a weaker or more sterically hindered base such as NMM or 2,4,6-collidine.
-
Lower the Reaction Temperature: Perform the coupling step at 0°C to slow down the rate of racemization.
-
Verify Histidine Protection: Ensure that the imidazole side chain of the histidine residue is adequately protected (e.g., with a Trt or Boc group).
Issue 2: Low Coupling Yield
Symptoms:
-
Incomplete reaction as indicated by a positive Kaiser test (in SPPS).
-
Low isolated yield of the final this compound dipeptide.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky side chains of the amino acids can sometimes hinder the coupling reaction.
-
Solution: Use a more powerful coupling reagent like HATU or HCTU. Increase the reaction time or temperature slightly, while carefully monitoring for racemization.
-
-
Peptide Aggregation (in SPPS): The growing peptide chain can sometimes aggregate on the solid support, preventing reagents from reaching the reaction site.
-
Solution: Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add a chaotropic salt. Microwave-assisted synthesis can also help to overcome aggregation.[8]
-
Issue 3: Difficulty in Purifying the Dipeptide
Symptoms:
-
Co-elution of impurities with the desired product during HPLC purification.
-
Presence of multiple peaks in the chromatogram of the crude product.
Possible Causes & Solutions:
-
Presence of Diastereomers: Racemization leads to the formation of a diastereomer (e.g., D-Ala-L-His) which can be difficult to separate from the desired product.
-
Solution: Optimize the coupling conditions to minimize racemization as described in "Issue 1". If diastereomers are present, employ chiral chromatography for purification.[3]
-
-
Side Products from Protecting Groups: Incomplete removal or side reactions of protecting groups can lead to impurities.
-
Solution: Ensure complete deprotection by following established protocols and using fresh reagents. Analyze the impurities by mass spectrometry to identify their nature and optimize the deprotection/cleavage conditions accordingly.
-
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the degree of racemization, especially for sensitive amino acids like histidine. The following table summarizes the percentage of D-isomer formation observed during the coupling of Fmoc-L-His(Trt)-OH under various conditions. While not specific to this compound, these trends are generally applicable.
| Coupling Reagent/Additive | Base | % D-Isomer Formation | Reference |
| DIC/Oxyma | N/A | 1.8% | [1] |
| HATU | NMM | High | [1] |
| HBTU | NMM | High | |
| PyBOP | NMM | High | |
| BOP | DIEA (excess) | ~3% | [1] |
| DEPBT | DIEA | Very Low | [9] |
Note: "High" and "Very Low" are qualitative descriptors from the literature where specific quantitative data was not provided in a numerical format.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization (Fmoc/tBu Strategy)
This protocol describes a manual procedure for the solid-phase synthesis of L-Ala-L-His on a Rink Amide resin.
Workflow for SPPS of this compound:
Caption: General workflow for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide Resin
-
Fmoc-L-His(Trt)-OH
-
Fmoc-L-Ala-OH
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (for pre-loaded resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-L-His(Trt)-OH:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-His(Trt)-OH and 3 equivalents of Oxyma in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Perform the coupling at 0°C for 30 minutes, then allow to warm to room temperature and react for an additional 1.5 hours.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled His residue using 20% piperidine in DMF as described in step 2.
-
Washing: Wash the resin as in step 3.
-
Coupling of Fmoc-L-Ala-OH: Couple Fmoc-L-Ala-OH using the same procedure as in step 4, but the reaction can be performed at room temperature for 2 hours.
-
Final Fmoc Deprotection and Washing: Perform a final Fmoc deprotection and wash the resin thoroughly.
-
Cleavage and Deprotection:
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Solution-Phase Synthesis of Z-Ala-His(Trt)-OMe
This protocol provides a general procedure for the solution-phase synthesis of a protected this compound dipeptide.
Chemical Reaction Pathway for Solution-Phase Synthesis:
Caption: General workflow for the solution-phase synthesis of protected this compound.
Materials:
-
Z-L-Ala-OH
-
H-L-His(Trt)-OMe·HCl
-
N-Methylmorpholine (NMM)
-
Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of Histidine Derivative: Dissolve H-L-His(Trt)-OMe·HCl (1 equivalent) in anhydrous DMF and cool the solution to 0°C in an ice bath. Add NMM (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at 0°C.
-
Activation of Alanine Derivative: In a separate flask, dissolve Z-L-Ala-OH (1.05 equivalents) and Oxyma (1.1 equivalents) in a minimal amount of anhydrous DMF and cool to 0°C.
-
Coupling Reaction:
-
Add the solution of activated Z-L-Ala-OH to the neutralized H-L-His(Trt)-OMe solution at 0°C.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature overnight.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.
Subsequent deprotection of the Z, Trt, and methyl ester groups would be required to obtain the final free this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Ala-His Aggregation During Purification
Welcome to the technical support center for Ala-His purification. This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions to common aggregation challenges encountered during the purification of the this compound dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during this compound purification?
A1: Peptide aggregation is the self-association of peptide chains, like this compound, to form larger, often insoluble complexes. This is a significant issue during purification as it can lead to product loss, reduced yield, and difficulty in obtaining a pure final product. Aggregation can also interfere with analytical techniques used to assess purity and concentration. For this compound, the hydrophobic nature of alanine (B10760859) and the potential for hydrogen bonding involving the histidine residue can contribute to this phenomenon.
Q2: What are the primary factors that cause this compound to aggregate during purification?
A2: Several factors can induce the aggregation of peptides like this compound. These include:
-
High Peptide Concentration: Increased concentration promotes intermolecular interactions, leading to aggregation.[1][2]
-
pH: The pH of the solution affects the charge state of the histidine residue's imidazole (B134444) side chain.[3] Near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.[4]
-
Temperature: Higher temperatures can sometimes increase the rate of aggregation.[5][6]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence peptide solubility and aggregation.[4][7]
-
Mechanical Stress: Agitation or shear forces during purification steps can sometimes induce aggregation.[8]
Q3: How can I detect this compound aggregation in my sample?
A3: Aggregation can be detected through several methods:
-
Visual Observation: The most straightforward sign of aggregation is the appearance of cloudiness, precipitation, or a gel-like consistency in your solution.[9]
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can effectively detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric dipeptide.[10]
Q4: Can I reverse this compound aggregation once it has occurred?
A4: Reversing aggregation can be challenging, but some methods can be attempted. These include:
-
pH Shift: Adjusting the pH away from the isoelectric point can increase the net charge of the dipeptide, leading to increased electrostatic repulsion and potential disaggregation.
-
Use of Disaggregating Agents: Solvents like trifluoroacetic acid (TFA) followed by lyophilization and resuspension in a suitable buffer can be effective for disaggregating peptides.[11][12]
-
Sonication: Brief sonication can sometimes help to break up aggregates.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound aggregation during purification.
Issue 1: Sample appears cloudy or precipitates during purification.
-
Potential Cause: The this compound concentration may be too high, or the buffer conditions (pH, ionic strength) may be promoting insolubility.
-
Solutions:
-
Decrease Concentration: Dilute the sample to a lower concentration.[2]
-
Optimize pH: Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI) of this compound. For peptides with histidine, which has a pKa around 6, the solubility is generally higher in acidic conditions (pH < 5) or basic conditions (pH > 7).[13]
-
Screen Different Buffers: Test a range of buffer systems (e.g., acetate, phosphate, Tris) at various ionic strengths.[4] Sometimes, a moderate salt concentration can improve solubility.
-
Add Solubilizing Excipients: Consider the addition of excipients like arginine or glycerol, which have been shown to reduce peptide aggregation.[14][15]
-
Issue 2: Low yield after a chromatography step (e.g., reverse-phase HPLC, ion exchange).
-
Potential Cause: this compound may be aggregating on the column or during fraction collection.
-
Solutions:
-
Modify Mobile Phase: For reverse-phase chromatography, altering the organic solvent (e.g., acetonitrile, isopropanol) or the counter-ion (e.g., TFA, formic acid) in the mobile phase can impact solubility.
-
Adjust pH of Mobile Phase: Ensure the pH of the mobile phases is in a range where this compound is soluble.
-
Work at a Lower Temperature: Performing the chromatography at a lower temperature (if feasible with your setup) can sometimes reduce aggregation kinetics.[2]
-
Immediate Dilution of Fractions: If aggregation is suspected in the collected fractions, try diluting them immediately with a buffer known to maintain solubility.
-
Issue 3: Broad or tailing peaks during analytical chromatography (e.g., SEC-HPLC).
-
Potential Cause: This can be indicative of a heterogeneous sample containing monomers, oligomers, and larger aggregates.
-
Solutions:
-
Optimize Sample Preparation: Before injection, ensure the sample is fully dissolved in the mobile phase. A brief, gentle vortexing or sonication might help.
-
Pre-Injection Filtration/Centrifugation: Filter the sample through a low-protein-binding 0.22 µm filter or centrifuge at high speed to remove pre-existing aggregates before injection.[16]
-
Modify SEC Mobile Phase: The composition of the mobile phase in SEC can influence non-specific interactions with the column matrix. Adjusting the salt concentration or pH can sometimes improve peak shape.
-
Data Presentation
Table 1: Influence of pH on General Peptide Solubility
| pH relative to Isoelectric Point (pI) | Net Charge | Electrostatic Repulsion | Expected Solubility |
| pH = pI | ~ 0 | Minimal | Minimal[4] |
| pH > pI | Negative | Increased | Higher |
| pH < pI | Positive | Increased | Higher |
Note: The isoelectric point of this compound can be estimated based on the pKa values of its terminal amino group, terminal carboxyl group, and the histidine side chain.
Table 2: Common Additives to Reduce Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 50-200 mM | Suppresses aggregation and increases solubility. | [14] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes native peptide structure. | [15] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, stabilizing the peptide. | [17] |
| Mild, Non-ionic Detergents (e.g., Tween 20) | 0.01-0.1% (v/v) | Can help solubilize hydrophobic patches. | [7] |
Experimental Protocols
Protocol 1: Buffer Screening for this compound Solubility
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in sterile water.
-
Buffer Preparation: Prepare a range of buffers (e.g., 50 mM sodium acetate, 50 mM sodium phosphate, 50 mM Tris-HCl) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Solubility Assay:
-
Add a small, consistent volume of the this compound stock solution to each buffer to achieve a target final concentration.
-
Gently mix and incubate at a controlled temperature (e.g., room temperature or 4°C) for a set period (e.g., 1 hour).
-
Visually inspect each sample for any signs of precipitation or cloudiness.
-
Quantify the soluble this compound in the supernatant by measuring the absorbance at 214 nm after centrifugation to pellet any insoluble material.
-
-
Analysis: Compare the solubility of this compound across the different buffer and pH conditions to identify the optimal buffer system.
Protocol 2: Disaggregation of this compound using TFA
-
Lyophilization: If the aggregated this compound is in a solution, lyophilize it to a dry powder.
-
TFA Treatment: Resuspend the peptide powder in 100% trifluoroacetic acid (TFA). Incubate at room temperature for 1-2 hours in a chemical fume hood.[11]
-
Solvent Removal: Dry the peptide solution under a stream of nitrogen gas.[11]
-
Washing and Lyophilization: Add sterile water, flash-freeze, and lyophilize to remove any residual TFA.[11]
-
Resuspension: Carefully resuspend the treated this compound in the optimal buffer identified from the solubility screening protocol.
Visualizations
Caption: Troubleshooting decision tree for this compound aggregation.
Caption: General purification workflow with aggregation checkpoints.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. millennialscientific.com [millennialscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide synthesis and disaggregation [bio-protocol.org]
- 12. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ala-His Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of peptides is a critical first step for reliable and reproducible in vitro assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with L-Alanyl-L-Histidine (Ala-His).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a dipeptide composed of the amino acids L-alanine and L-histidine.[1] Its structure includes a free amino group at the N-terminus, a free carboxyl group at the C-terminus, and an imidazole (B134444) side chain from the histidine residue. These functional groups influence its solubility, particularly in response to changes in pH.
Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended starting solvent?
A2: For most peptides, the initial solvent of choice should be sterile, distilled, or deionized water. The overall charge of this compound at physiological pH (around 7.4) is approximately neutral, which can sometimes lead to lower aqueous solubility. If you encounter difficulties with water, further steps may be necessary.
Q3: My this compound is not dissolving in water. What should I do next?
A3: If this compound does not readily dissolve in water, you can try the following troubleshooting steps:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution to 30-40°C can increase the solubility of some peptides. Avoid excessive heat, as it may degrade the peptide.
-
pH Adjustment: Since this compound has ionizable groups, adjusting the pH of the solvent can significantly improve solubility. For a neutral peptide like this compound, moving the pH away from its isoelectric point (pI) will increase solubility. You can try adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl or acetic acid) or a dilute basic solution (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) dropwise while monitoring for dissolution.
-
Organic Solvents: If aqueous solutions are not effective, a small amount of a water-miscible organic solvent can be used to first dissolve the peptide. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, though it's important to note that L-histidine itself is reported to be insoluble in DMSO.[2] Therefore, test a small amount of this compound first. After initial dissolution in the organic solvent, slowly add the concentrated peptide solution to your aqueous buffer with constant stirring.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The solubility limit of this compound has been exceeded in the chosen solvent. | - Dilute the solution with more solvent.- Try a different solvent or a combination of solvents (e.g., a small amount of DMSO followed by aqueous buffer).- Adjust the pH of the solution. |
| Incomplete Dissolution | The peptide may have formed aggregates. | - Use sonication to break up aggregates.- Allow the solution to stir for a longer period.- Briefly warm the solution gently. |
| Precipitation After Adding to Buffer | The change in pH or ionic strength of the buffer is causing the peptide to precipitate. | - Prepare the stock solution in a solvent compatible with the final buffer.- Add the concentrated peptide solution to the buffer slowly while stirring vigorously.- Consider preparing the final solution directly in the buffer at a lower concentration. |
| Inconsistent Assay Results | Incomplete solubilization of this compound leading to inaccurate concentrations. | - Visually inspect the stock solution for any particulate matter before use.- Centrifuge the stock solution and use the supernatant for your experiments.- Re-prepare the stock solution using the troubleshooting steps above to ensure complete dissolution. |
Quantitative Solubility Data
While specific quantitative solubility data for L-Alanyl-L-Histidine in various solvents is not extensively available in public literature, the following table provides solubility information for its constituent amino acids, which can serve as a useful reference.
| Compound | Solvent | Solubility | Reference |
| L-Alanine | Water (20°C) | 89.1 g/L | [3] |
| L-Histidine | Water (25°C) | 45.6 g/L | [4] |
| L-Histidine | Water | 20.83 mg/mL (with sonication and warming to 80°C) | [2] |
| L-Histidine Monohydrochloride Monohydrate | Water | 50 mg/mL | [5] |
| β-Alanyl-L-Histidine (Carnosine) | Water (25°C) | 1 g in 3.1 mL (approx. 322 mg/mL) | |
| β-Alanyl-L-Histidine (Carnosine) | DMSO | Very Slightly Soluble | [6] |
Experimental Protocols
Below are detailed methodologies for three key in vitro assays where this compound could be utilized, based on its potential biological activities.
Dipeptidase Activity Assay
This assay measures the enzymatic hydrolysis of this compound by a dipeptidase. The release of free amino acids can be quantified using a colorimetric method.
Materials:
-
This compound
-
Dipeptidase enzyme (e.g., from porcine kidney)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ninhydrin (B49086) reagent
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare this compound Substrate Solution: Dissolve this compound in PBS to a final concentration of 10 mM.
-
Prepare Enzyme Solution: Reconstitute the dipeptidase in cold PBS to a suitable working concentration.
-
Enzyme Reaction: In a microcentrifuge tube, mix 50 µL of the this compound substrate solution with 50 µL of the enzyme solution. For a negative control, mix 50 µL of the substrate solution with 50 µL of PBS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl.
-
Quantification of Free Amino Groups:
-
Take 20 µL of the reaction mixture and add it to a well of a 96-well plate.
-
Add 180 µL of ninhydrin reagent to each well.
-
Heat the plate at 95°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of free amino acids released by comparing the absorbance of the enzyme-treated samples to a standard curve of L-histidine or L-alanine.
Metal Chelation Assay
This assay evaluates the ability of this compound to chelate ferrous ions (Fe²⁺).
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Deionized water
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in deionized water (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Reaction Mixture: In a 96-well plate, add 50 µL of each this compound dilution.
-
Add Ferrous Chloride: Add 50 µL of 2 mM FeCl₂ to each well.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Add Ferrozine: Add 100 µL of 5 mM ferrozine to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measure Absorbance: Measure the absorbance at 562 nm. A blank containing all reagents except this compound should be used as a control.
-
Data Analysis: The chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.
DPPH Radical Scavenging (Antioxidant) Assay
This assay assesses the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound
-
DPPH
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution.
-
Add DPPH: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance at 517 nm. A control containing methanol instead of the this compound solution should be included.
-
Data Analysis: The radical scavenging activity is calculated as: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.[7]
Experimental Workflows and Signaling Pathways
Logical Workflow for this compound Solubility Testing
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Potential Role of this compound in Modulating NF-κB Signaling
Given the antioxidant and metal-chelating properties of histidine-containing peptides, this compound may indirectly influence inflammatory signaling pathways such as NF-κB. Reactive oxygen species (ROS) and certain metal ions can act as secondary messengers that activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By scavenging ROS or chelating metal ions, this compound could potentially attenuate this activation.
References
- 1. This compound | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-beta-alanyl-L-histidine|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC-MS/MS for Ala-His Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of the dipeptide Ala-His (Alanine-Histidine) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
A1: To determine the precursor ion, we first calculate the monoisotopic mass of this compound.
-
Alanine (Ala): C₃H₇NO₂ (Molecular Weight: 89.09 g/mol )[1][2][3][4][5]
-
Histidine (His): C₆H₉N₃O₂ (Molecular Weight: 155.15 g/mol )[6][7][8][9][10]
-
This compound (C₉H₁₄N₄O₃): The molecular weight is the sum of the amino acid masses minus the mass of one water molecule (H₂O, 18.015 g/mol ) lost during peptide bond formation.
-
89.09 + 155.15 - 18.015 = 226.225 g/mol
-
-
Precursor Ion ([M+H]⁺): In positive electrospray ionization (ESI), a proton (H⁺, ~1.007 g/mol ) is added. Therefore, the expected m/z for the singly charged precursor ion is approximately 227.23 .
Q2: What are the most common product ions for this compound in MS/MS?
A2: In collision-induced dissociation (CID), peptides primarily fragment at the peptide bond, generating b- and y-ions.[11][12][13][14][15] For this compound, the most probable fragments are:
-
b₁-ion: Corresponds to the Alanine residue. (m/z ≈ 89.09 - 17.01 (OH) = 72.08)
-
y₁-ion: Corresponds to the Histidine residue. (m/z ≈ 155.15 + 1.007 (H) = 156.16) These theoretical values are a starting point for method development. The actual observed fragments should be confirmed by infusing an this compound standard.
Q3: Which HPLC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is the most common choice for separating small, polar peptides like this compound. A column with a particle size of 1.7-3.5 µm and a length of 50-150 mm is a good starting point for achieving a balance between resolution and analysis time.
Q4: What mobile phase composition is suitable for this compound detection?
A4: A typical mobile phase for reversed-phase chromatography of peptides consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same acidic modifier (e.g., 0.1% formic acid). The acidic modifier helps to protonate the analyte, improving ionization efficiency in positive ESI mode and enhancing peak shape by minimizing interactions with free silanols on the silica-based stationary phase.[16]
Q5: How can I improve the signal intensity of my this compound peak?
A5: Low signal intensity can be caused by several factors.[17][18][19]
-
Optimize Ionization Source Parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for this compound. This is typically done by infusing a standard solution.
-
Optimize MS/MS Parameters: Ensure the precursor ion isolation is accurate and optimize the collision energy for each product ion to achieve the most intense and stable signal.
-
Improve Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.
-
Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of this compound.
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column contamination or degradation. - Inappropriate mobile phase pH. | - Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid). - Flush the column with a strong solvent or replace it if necessary. - Use a guard column to protect the analytical column from sample matrix components. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dilute the sample in the initial mobile phase. - Reduce the injection volume or the sample concentration.[20][21][22][23] |
| Ghost Peaks | - Contamination in the mobile phase, autosampler, or column. - Carryover from a previous injection. | - Use high-purity (LC-MS grade) solvents and prepare fresh mobile phases daily.[24][25][26][27] - Implement a robust needle wash protocol in your autosampler method. - Run blank injections to identify the source of contamination.[26] |
| Variable Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump issues (e.g., air bubbles, faulty check valves). | - Ensure the column is equilibrated for a sufficient time before each injection (typically 5-10 column volumes).[28] - Use a column oven to maintain a constant temperature.[29][30] - Degas the mobile phase and prime the pump.[20][31] |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Signal | - Ion suppression from matrix components. - Suboptimal ionization source parameters. - Incorrect MS/MS transition settings. - Sample degradation. | - Improve sample clean-up (e.g., SPE). - Optimize source parameters (capillary voltage, gas flows, temperature) by infusing a standard. - Verify the precursor and product ion m/z values and optimize collision energy. - Prepare fresh samples and standards. |
| High Background Noise | - Contaminated solvents or reagents. - Leaks in the LC or MS system. - Contamination of the ion source. | - Use LC-MS grade solvents and prepare fresh mobile phases.[32] - Check all fittings and connections for leaks. - Clean the ion source according to the manufacturer's recommendations.[33][34][35][36] |
Experimental Protocol: HPLC-MS/MS for this compound Detection
This protocol provides a starting point for method development. Optimization is required to achieve the best performance for your specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in water or a weak aqueous buffer. Serially dilute the stock solution with the initial mobile phase to create calibration standards.
-
Sample Extraction (if necessary): For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interfering substances.
2. HPLC Parameters (Starting Conditions)
| Parameter | Recommendation |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-50% B; 8-9 min: 50-95% B; 9-10 min: 95% B; 10-10.1 min: 95-2% B; 10.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (To Be Optimized)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimization: Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer to optimize source parameters and determine the optimal collision energy for each MRM transition.
Predicted Quantitative Data for this compound
| Parameter | Predicted Value | Comment |
| Precursor Ion (Q1) | 227.2 | [M+H]⁺ |
| Product Ion 1 (Q3) | 72.1 | Proposed b₁ ion |
| Product Ion 2 (Q3) | 156.2 | Proposed y₁ ion |
| Collision Energy (CE) | To be optimized | Start with a range of 10-40 eV |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Alanine [webbook.nist.gov]
- 2. chem.winthrop.edu [chem.winthrop.edu]
- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Alanine | 56-41-7 [chemicalbook.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Histidine [webbook.nist.gov]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alchemistmatt.com [alchemistmatt.com]
- 12. ionsource.com [ionsource.com]
- 13. ionsource.com [ionsource.com]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 22. lcms.cz [lcms.cz]
- 23. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 24. uhplcs.com [uhplcs.com]
- 25. hplc.eu [hplc.eu]
- 26. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 27. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. youtube.com [youtube.com]
- 30. LC Troubleshooting—Retention Time Shift [restek.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. benchchem.com [benchchem.com]
- 33. agilent.com [agilent.com]
- 34. support.waters.com [support.waters.com]
- 35. cgspace.cgiar.org [cgspace.cgiar.org]
- 36. zefsci.com [zefsci.com]
Ala-His stability issues in solution and storage
Welcome to the technical support center for Ala-His (Alanyl-Histidine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments involving this dipeptide in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issues for this compound in solution are chemical degradation through hydrolysis of the peptide bond and oxidation of the histidine residue. Physical instability, such as aggregation, can also occur, particularly at higher concentrations and specific pH values.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis of the peptide bond is generally slowest in the neutral pH range (around pH 6-7) and increases under both acidic and basic conditions. The histidine residue's imidazole (B134444) side chain has a pKa of approximately 6.0; changes in pH will alter its protonation state, which can influence susceptibility to oxidation and aggregation.[1][3]
Q3: What is the impact of temperature on this compound stability?
A3: As with most chemical reactions, the degradation rates of this compound (both hydrolysis and oxidation) increase with temperature. For optimal stability, it is crucial to store this compound solutions at recommended low temperatures and minimize exposure to elevated temperatures during experiments.
Q4: What are the typical degradation products of this compound?
A4: The primary degradation products include:
-
Hydrolysis products: Alanine and Histidine, resulting from the cleavage of the peptide bond.
-
Oxidation products: Oxidation of the histidine imidazole ring can lead to the formation of 2-oxo-histidine and other downstream products.[4]
-
Cyclization product: Under certain conditions, this compound can undergo intramolecular cyclization to form the diketopiperazine cyclo(this compound).[5][6][7][8][9]
Q5: How should I store lyophilized this compound powder?
A5: Lyophilized this compound powder should be stored at -20°C or lower in a tightly sealed container to protect it from moisture. Since the histidine residue is hygroscopic, it is advisable to store it in a desiccator.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For short-term storage (days), this compound solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The choice of buffer and pH is critical for long-term stability in solution.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound concentration in my solution over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Verify pH: Ensure the solution pH is within the optimal stability range (typically pH 6-7). - Control Temperature: Store solutions at 2-8°C for short-term use and frozen for long-term storage. Avoid repeated freeze-thaw cycles. - Buffer Selection: Consider using a buffer known to minimize hydrolysis, such as a phosphate (B84403) or citrate (B86180) buffer, at an appropriate concentration.[1][10] |
| Oxidation | - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid Metal Ions: Ensure all glassware and reagents are free from trace metal ions, which can catalyze oxidation. Consider adding a chelating agent like EDTA if metal contamination is suspected. - Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation. |
| Aggregation/Precipitation | - Concentration: If working with high concentrations, try diluting the sample. - pH Adjustment: Aggregation can be pH-dependent. Analyze the pH of your solution and adjust if necessary. - Ionic Strength: The ionic strength of the solution can influence aggregation. You may need to adjust the salt concentration.[11][12] - Visual Inspection: Centrifuge the sample to see if a pellet forms, indicating insoluble aggregates. |
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | - Peak Identification: Compare the retention times of your unknown peaks with standards of alanine, histidine, and potentially synthesized cyclo(this compound) to identify hydrolysis and cyclization products. - LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks to help identify degradation products.[13][14] Oxidized forms of this compound will have a characteristic mass increase. |
| Contamination | - Solvent Blank: Run a blank injection of your solvent to check for contaminants. - Reagent Purity: Ensure the purity of all reagents and solvents used in your sample preparation. |
Data Presentation
Table 1: Illustrative Impact of pH and Temperature on this compound Hydrolysis
| Temperature (°C) | pH | Apparent Half-Life (t½) in days (Illustrative) |
| 4 | 4.0 | 150 |
| 4 | 7.0 | 500 |
| 4 | 9.0 | 120 |
| 25 | 4.0 | 30 |
| 25 | 7.0 | 100 |
| 25 | 9.0 | 25 |
| 50 | 4.0 | 5 |
| 50 | 7.0 | 20 |
| 50 | 9.0 | 4 |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | High and low pH increase hydrolysis rate. | Maintain pH in the range of 6-7 for optimal stability. |
| Temperature | Higher temperatures accelerate all degradation pathways. | Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). |
| Oxygen | Promotes oxidation of the histidine residue. | Degas solvents and use an inert atmosphere. |
| Metal Ions | Catalyze oxidation reactions. | Use high-purity reagents and consider adding a chelating agent (e.g., EDTA). |
| Light | Can induce photo-oxidation. | Store solutions in light-protected containers. |
| Buffer Type | Buffer species can influence degradation rates. | Phosphate and citrate buffers are commonly used. Empirical testing is recommended.[1][10] |
| Ionic Strength | Can affect aggregation and reaction rates. | Optimize salt concentration for your specific application.[11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to monitor the degradation of this compound and the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and the gradient may need to be optimized for baseline separation of all degradation products.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: General workflow for an this compound stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. | Semantic Scholar [semanticscholar.org]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in Ala-His Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the dipeptide Alanine-Histidine (Ala-His). Our focus is on practical strategies to minimize the formation of common impurities, ensuring the desired product's high purity and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise from side reactions at different stages of the process. The most frequently encountered impurities include:
-
Deletion Sequences (des-His or des-Ala): These occur due to incomplete coupling of either the alanine (B10760859) or histidine residue, or premature detachment from the resin.
-
Racemization/Epimerization Products (D-His-Ala or L-Ala-D-His): Histidine is particularly susceptible to racemization (the conversion of an L-amino acid to its D-isomer) during the activation and coupling steps.[1][2]
-
Diketopiperazine (DKP) Formation: This is a common side reaction in dipeptide synthesis, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, leading to the formation of a cyclic dipeptide and cleavage from the solid support.[3][4]
-
Oxidation Products: The imidazole (B134444) side chain of histidine is susceptible to oxidation, which can occur during synthesis or storage.[5]
-
Protecting Group Adducts: Incomplete removal of protecting groups from the amino acid side chains or the N-terminus can result in impurities. Additionally, reactive species generated during the cleavage of protecting groups can modify sensitive residues if not properly scavenged.[6][7]
-
Insertion Sequences: Although less common, the insertion of an extra amino acid can occur if excess activated amino acids are not thoroughly washed away.
Q2: Why is histidine prone to racemization, and how can it be minimized?
A2: The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[8] This leads to the formation of an achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers.[8]
To minimize histidine racemization:
-
Choice of Protecting Group: The selection of the side-chain protecting group for histidine is critical. As shown in the table below, some protecting groups are more effective at suppressing racemization than others.
-
Coupling Reagents and Additives: The use of specific coupling reagents and additives can significantly reduce the extent of racemization. Combinations like DIC/OxymaPure® have proven effective.[1]
-
Reaction Conditions: Lowering the coupling temperature and minimizing the pre-activation time of the histidine residue can also help preserve its stereochemical integrity.[1]
Q3: What is diketopiperazine (DKP) formation, and how can I prevent it during this compound synthesis?
A3: Diketopiperazine formation is a significant side reaction during the synthesis of dipeptides on a solid support. After the deprotection of the N-terminal amino group of the second amino acid (Alanine in this case), this free amine can nucleophilically attack the ester bond linking the C-terminal amino acid (Histidine) to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring, the diketopiperazine.[3][4] Sequences containing Proline are particularly susceptible, but this can also occur with other dipeptides like this compound.[3]
Strategies to prevent DKP formation include:
-
Use of 2-Chlorotrityl Chloride Resin: This resin is sterically hindered, which disfavors the intramolecular cyclization required for DKP formation.[9]
-
Introduction of a Dipeptide Unit: Coupling a pre-formed dipeptide (Fmoc-Ala-His-OH) can bypass the vulnerable dipeptide-resin intermediate.
-
Mild Deprotection Conditions: Using milder basic conditions for Fmoc removal can reduce the propensity for DKP formation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant peak corresponding to a deletion sequence (e.g., single amino acid) in HPLC/LC-MS. | Incomplete Fmoc deprotection of the N-terminus. | Increase deprotection time or use a stronger deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Monitor deprotection completion using a colorimetric test (e.g., Kaiser test). |
| Inefficient coupling of the subsequent amino acid. | Increase coupling time, use a more efficient coupling reagent (see table below), or perform a double coupling. Ensure proper resin swelling. | |
| Presence of a diastereomeric impurity (D-His isomer) detected by chiral HPLC or other analytical methods. | Racemization of the histidine residue during activation and coupling. | Use a histidine derivative with a racemization-suppressing side-chain protecting group (e.g., Fmoc-His(Boc)-OH).[8] Optimize coupling conditions: use DIC/Oxyma, minimize pre-activation time, and perform the reaction at room temperature or below.[1] |
| Low overall yield and presence of a major impurity with the mass of the cyclic dipeptide. | Diketopiperazine (DKP) formation. | Synthesize the peptide on 2-chlorotrityl chloride resin.[9] If using other resins, consider coupling a pre-synthesized Fmoc-Ala-His-OH dipeptide. |
| Presence of unexpected peaks with a mass increase of +16 Da or other oxidation-related modifications. | Oxidation of the histidine imidazole ring. | Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Use scavenger-containing cleavage cocktails to protect against oxidation during final deprotection. |
| Multiple peaks in the crude product, some with masses corresponding to the peptide plus protecting group fragments. | Incomplete removal of side-chain protecting groups during final cleavage. | Ensure a sufficient cleavage time (typically 2-4 hours). Use an appropriate cleavage cocktail with scavengers tailored to the protecting groups used (see table below).[6][7] |
| Re-attachment of cleaved protecting groups to sensitive residues. | Use a cleavage cocktail with an adequate concentration and type of scavengers (e.g., triisopropylsilane, water, ethanedithiol). |
Data Presentation
Table 1: Comparison of Histidine Side-Chain Protecting Groups for Minimizing Racemization
| Protecting Group | Relative Racemization | Deprotection Condition | Orthogonality Notes |
| Trityl (Trt) | Higher | Strong acid (e.g., 95% TFA)[10] | Limited orthogonality with other acid-labile groups. |
| tert-Butoxycarbonyl (Boc) | Significantly Lower | Strong acid (e.g., 95% TFA) | Offers better suppression of racemization compared to Trt.[8] |
| Methyltrityl (Mtt) | Moderate | Mild acid (e.g., 1% TFA in DCM)[10] | Allows for orthogonal deprotection in the presence of tBu-based groups. |
Table 2: Recommended Coupling Reagent Combinations for this compound Synthesis
| Coupling Reagent | Additive | Base | Key Advantages |
| DIC | OxymaPure® | DIPEA/NMM | Low racemization potential, particularly for histidine.[1] |
| HBTU/HATU | HOBt/HOAt | DIPEA/NMM | High coupling efficiency, but can increase the risk of histidine racemization.[11][12] |
| PyBOP | DIPEA/NMM | Effective for difficult couplings, but caution is advised regarding histidine racemization. |
Table 3: Common Cleavage Cocktails for Final Deprotection
| Cocktail Composition | Target Residues/Protecting Groups |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. TIS is a good scavenger for trityl groups.[6] |
| TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Reagent K" - A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[6] |
| TFA / EDT / H₂O (95:2.5:2.5) | Effective for peptides containing Trp, as EDT is an excellent scavenger for t-butyl cations. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound on a pre-loaded Fmoc-His(Trt)-Wang resin.
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin (1 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and HBTU (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Analyze the purified peptide by LC-MS to confirm its identity and purity.
-
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for the analysis of D-His impurity in the synthesized this compound dipeptide.
-
Peptide Hydrolysis:
-
Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate under vacuum.
-
-
Derivatization (if required by the chiral column):
-
Derivatize the amino acid hydrolysate with a suitable reagent (e.g., Marfey's reagent) according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Column: A suitable chiral stationary phase column (e.g., C18 with a chiral selector in the mobile phase or a dedicated chiral column).
-
Mobile Phase: An isocratic or gradient system of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) appropriate for the column and derivatization agent used.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or a wavelength specific to the derivatizing agent).
-
Analysis: Inject the derivatized sample and compare the retention times of the peaks with those of D- and L-histidine standards. Quantify the amount of D-histidine by integrating the peak areas.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Major impurity formation pathways in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
Overcoming poor peak shape in Ala-His chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to the dipeptide L-Alanyl-L-Histidine (Ala-His). This guide provides answers to frequently asked questions and a step-by-step troubleshooting guide to address problems like peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing in reversed-phase chromatography?
A1: Peak tailing for this compound is commonly caused by secondary interactions between the basic functional groups of the peptide and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] The imidazole (B134444) ring of histidine and the N-terminal amine are positively charged at low pH and can interact strongly with negatively charged, deprotonated silanols, leading to a secondary retention mechanism that causes tailing.[2] Low ionic strength mobile phases can also worsen this effect.[3][4]
Q2: Can the choice of mobile phase acid affect the peak shape of this compound?
A2: Absolutely. While formic acid is often preferred for LC-MS compatibility, it is a weak acid and may not be sufficient to suppress the ionization of residual silanols, leading to poor peak shapes.[3][4][5] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent that is more effective at masking silanols and improving peak symmetry, but it can cause ion suppression in mass spectrometry.[1] Ammonium (B1175870) formate (B1220265) can be a good compromise as it increases the ionic strength of the mobile phase, which helps to reduce unwanted ionic interactions and improve peak shape.[3][4]
Q3: What is column overload and could it be causing my poor peak shape?
A3: Column overload occurs when the amount of sample injected exceeds the capacity of the column.[6] This saturates the stationary phase, leading to broadened, asymmetric peaks that often have a characteristic "right-triangle" shape and a shorter retention time.[6] This is a more significant issue when using mobile phases with low ionic strength, such as formic acid, where even sub-microgram quantities on an analytical column can cause overload.[3][4] To check for overload, simply reduce the sample concentration or injection volume and observe if the peak shape improves.[6]
Q4: My peak shape is poor in HILIC mode. What are the likely causes?
A4: In Hydrophilic Interaction Chromatography (HILIC), poor peak shape is often related to the sample solvent.[7] Injecting a sample dissolved in a solvent with a high aqueous content (a strong solvent in HILIC) can cause peak distortion and reduced retention because it disrupts the partitioning mechanism.[7][8] It is recommended to dissolve the sample in a solvent with a high organic content, ideally matching the mobile phase.[8] Insufficient buffer concentration can also lead to secondary interactions and peak tailing in HILIC.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Asymmetric Peak Tailing
The peak has a pronounced "tail" extending from the back of the peak.
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting poor peak shape.
Potential Cause 1: Secondary Silanol Interactions
The basic nature of this compound leads to strong interactions with acidic silanol groups on the column's stationary phase. This is the most common cause of peak tailing.[2]
Caption: Interaction of this compound with the stationary phase.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3) helps to protonate the silanol groups, reducing their ability to interact with the positively charged this compound.[2][9]
-
Increase Buffer Strength: Using a buffer with higher ionic strength, such as ammonium formate (20-50 mM), can help shield the ionic interactions.[3][4]
-
Use an Ion-Pairing Agent: Add 0.05-0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA pairs with the charged analyte and masks the silanol groups, significantly improving peak shape.[1][4]
-
Select a Different Column: Use a column with a highly inert stationary phase (e.g., one with advanced end-capping or a hybrid particle technology) to minimize the number of available silanol groups.[1]
Potential Cause 2: Column Overload
Injecting too much analyte saturates the active sites on the stationary phase.
Solutions:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[10]
-
Dilute the Sample: Prepare a more dilute sample and inject the original volume. A 10-fold dilution is a good starting point for diagnosis.[6]
Potential Cause 3: Column Contamination or Degradation
Accumulation of contaminants on the column frit or degradation of the stationary phase bed can distort peak shapes.[11][12]
Solutions:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) in the reverse direction.[2][6]
-
Replace the Guard Column: If a guard column is in use, replace it as it may be fouled.[6]
-
Replace the Column: If flushing does not resolve the issue, the column may have reached the end of its lifespan and should be replaced.[12]
Data & Protocols
Table 1: Effect of Mobile Phase Additives on Peak Shape
This table summarizes the typical effects of common acidic additives on peptide chromatography. The values are illustrative for comparison purposes.
| Additive (0.1%) | Ionic Strength | Peak Asymmetry (Tailing Factor) | MS Compatibility | Primary Mechanism |
| Formic Acid | Low | Poor ( > 1.5) | Excellent | Simple pH modification |
| Trifluoroacetic Acid (TFA) | High | Excellent (1.0 - 1.2) | Poor (Ion Suppression) | Ion-pairing and silanol masking[1] |
| Ammonium Formate (pH 3) | High | Good (1.2 - 1.4) | Good | Increased ionic strength reduces repulsion[3][5] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for attempting to restore column performance when contamination is suspected.
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Reverse Flow: Connect the column to the pump in the reverse flow direction.
-
Set Flow Rate: Set a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column).
-
Flushing Sequence:
-
Wash with 20 column volumes of HPLC-grade water.
-
Wash with 20 column volumes of 100% Acetonitrile.
-
Wash with 20 column volumes of 100% Isopropanol (if compatible with the phase).
-
Wash again with 20 column volumes of 100% Acetonitrile.
-
-
Equilibration: Reconnect the column in the correct flow direction and equilibrate with the mobile phase for at least 30 column volumes before use.
Protocol 2: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase.
-
Baseline: Establish a baseline chromatogram using a common mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
Test Ion-Pairing: Prepare a new mobile phase containing 0.1% TFA instead of formic acid. Equilibrate the column thoroughly and inject the sample. Compare the peak shape to the baseline.
-
Test Buffer Strength: If TFA is not suitable (e.g., for MS), prepare a mobile phase with an ammonium formate buffer (e.g., 20 mM, pH adjusted to 3.0 with formic acid). Equilibrate and inject the sample.
-
Compare Results: Analyze the peak asymmetry, retention time, and resolution from all three conditions to select the optimal mobile phase for your application.[13][14][15]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Ala-His Chemical Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the chemical synthesis of the dipeptide Ala-His (Alanyl-Histidine).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Yield of this compound
A low yield of the final dipeptide is a frequent problem. The underlying cause can be related to several factors throughout the synthetic process.[1]
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield can stem from incomplete deprotection of the N-terminus, poor coupling efficiency, or side reactions. Here’s a step-by-step approach to diagnose the issue:
-
Verify Deprotection: Incomplete removal of the N-terminal protecting group (Fmoc or Boc) on the resin-bound histidine or alanine (B10760859) is a primary culprit for low yield, as it prevents the subsequent amino acid from coupling.[1]
-
Recommendation: Use the Kaiser test to check for the presence of free primary amines after the deprotection step. A blue color indicates successful deprotection, while yellow or colorless beads suggest an incomplete reaction.[1] If deprotection is incomplete, you can extend the reaction time or perform a second deprotection step.[1]
-
-
Assess Coupling Efficiency: Even with successful deprotection, the coupling of the incoming amino acid may be inefficient.
-
Recommendation: Monitor the coupling reaction using the Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling. If the coupling is slow or incomplete, consider the following:
-
Choice of Coupling Reagent: For histidine-containing peptides, using highly efficient coupling reagents like HBTU, HATU, or PyBOP is recommended to minimize racemization and drive the reaction to completion.[2]
-
Activation Time: Minimize the pre-activation time of the histidine residue, as prolonged activation can increase the risk of racemization.[3]
-
Double Coupling: For difficult couplings, performing a second coupling step with a fresh portion of the activated amino acid and coupling reagent can improve the yield.
-
-
-
Investigate Side Reactions: Side reactions can consume starting materials and lead to a complex mixture of byproducts, reducing the yield of the desired peptide.
-
Recommendation: Analyze the crude product by HPLC and Mass Spectrometry (MS) to identify any major side products. Common side reactions in this compound synthesis are discussed in the next section.
-
-
Issue 2: Poor Purity of Crude this compound and Presence of Side Products
The unique reactivity of the histidine side chain makes it prone to several side reactions, leading to impurities in the crude product.
-
Question: My HPLC analysis of the crude this compound shows multiple peaks, indicating low purity. What are the likely side reactions and how can I prevent them?
-
Answer: The primary side reactions of concern in this compound synthesis are racemization of the histidine residue and diketopiperazine formation.
-
Racemization of Histidine: The imidazole (B134444) ring of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity at the α-carbon during activation.[1][3] This results in the formation of the D-Ala-L-His or L-Ala-D-His diastereomers, which can be difficult to separate from the desired L-Ala-L-His.
-
Prevention Strategies:
-
Side-Chain Protection: Protecting the imidazole side chain is crucial. For Fmoc synthesis, the trityl (Trt) group is common, while for Boc synthesis, the benzyloxymethyl (Bom) or dinitrophenyl (Dnp) groups can be used.[3]
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt.[3]
-
Optimized Conditions: Minimize the activation time and avoid high temperatures during the coupling of the histidine residue.[1]
-
-
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4]
-
Prevention Strategies:
-
Resin Choice: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.[4]
-
Protecting Groups: If using the Fmoc/tBu strategy, it is advisable to couple the second and third amino acids as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.
-
-
-
Issue 3: Difficulty in Purifying this compound
Even with a successful synthesis, purification of the final product can be challenging.
-
Question: I am having trouble purifying my crude this compound using reverse-phase HPLC. What are some common issues and how can I optimize the purification?
-
Answer: Purification challenges can arise from poor solubility of the crude peptide, co-elution of impurities, or the presence of residual scavengers from the cleavage step.
-
Solubility Issues: The crude peptide may not fully dissolve in the initial mobile phase.
-
Recommendation: Try dissolving the crude peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting with the aqueous mobile phase. Ensure the final solution is filtered through a 0.22 µm filter before injection.[5]
-
-
Co-elution of Impurities: Diastereomers resulting from racemization can be particularly difficult to separate.
-
Recommendation: Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the resolution of closely eluting peaks.[6] Experimenting with different mobile phase modifiers (e.g., formic acid instead of TFA) or different column chemistries may also be beneficial.
-
-
Residual Scavengers: Scavengers used during the final cleavage from the resin can sometimes interfere with purification.
-
Recommendation: After cleavage, precipitate the peptide in cold diethyl ether and wash the pellet thoroughly to remove as many of the scavengers as possible before lyophilization and purification.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which is a better strategy for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis?
-
A1: For a short dipeptide like this compound, both methods are viable. SPPS is generally faster and more amenable to automation, making it ideal for research-scale synthesis.[7] Solution-phase synthesis can be more cost-effective for large-scale production but is more labor-intensive due to the need for purification after each step.[8][9]
-
-
Q2: What is the most critical step to control during this compound synthesis?
-
A2: The most critical step is the coupling of the protected histidine residue. This is where the risk of racemization is highest. Careful selection of the side-chain protecting group for histidine and the use of a racemization-suppressing coupling reagent are paramount.[3]
-
-
Q3: My mass spectrometry results show a product with the correct mass, but my biological assay is inactive. What could be the problem?
-
A3: This is a strong indication of racemization. If you synthesized L-Ala-L-His, the presence of D-histidine in the final product can significantly reduce or abolish its biological activity. It is recommended to analyze your product using chiral HPLC or an enzymatic assay that is specific for the L-isomer to confirm its stereochemical purity.
-
-
Q4: Can I synthesize this compound without protecting the histidine side chain?
-
A4: While it is possible, it is not recommended. An unprotected imidazole ring can be acylated during the coupling step, leading to side products and a lower yield of the desired dipeptide. More importantly, the unprotected imidazole nitrogen can catalyze racemization of the histidine residue.[3]
-
Data Presentation
The choice of synthesis method can significantly impact the overall yield and purity of the final this compound product. The following table provides a general comparison based on typical outcomes for dipeptide synthesis.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Overall Yield | Generally high (can exceed 80%)[10] | Can be lower due to losses during intermediate purification steps (typically 50-70%)[11] |
| Crude Purity | Often higher due to the use of excess reagents and efficient washing steps (>70%)[11] | Variable, dependent on the efficiency of each coupling and purification step |
| Final Purity (after HPLC) | >98% is readily achievable[11] | >98% is achievable with careful purification[11] |
| Synthesis Time | Faster (1-2 days)[11] | Slower (3-5 days)[11] |
| Scalability | Well-suited for milligram to gram scale[7] | More amenable to kilogram scale production[9] |
| Key Advantage | Speed, ease of automation, and high purity of crude product[7] | Scalability and lower cost for large-scale production[9] |
Note: The actual yields and purity can vary depending on the specific protocol, reagents, and scale of the synthesis.
Experimental Protocols
1. Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is adapted for the synthesis of L-Alanyl-L-Histidine on a 2-chlorotrityl chloride (2-CTC) resin.
-
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU, HOBt
-
Bases: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
-
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid (Fmoc-His(Trt)-OH):
-
Dissolve Fmoc-His(Trt)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol (B129727) and agitating for 15 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm the presence of free amines.
-
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
-
Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal Alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
2. HPLC Purification of this compound
This protocol is a general guideline for the purification of the crude this compound peptide.
-
Materials:
-
Crude this compound peptide
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative C18 reverse-phase HPLC column
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.[5]
-
-
Preparative HPLC:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 30% B over 30 minutes). The exact gradient will need to be optimized based on an initial analytical run.
-
Monitor the elution at 220 nm.[6]
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
Confirm the identity and mass of the purified peptide using mass spectrometry.
-
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. ß-Alanyl-L-Histidine [Carnosine] | 305-84-0 | OAH-3085 [biosynth.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. peptide.com [peptide.com]
- 10. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Ala-His Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving the dipeptide Ala-His (Alanine-Histidine).
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a buffer for this compound experiments?
A1: The primary considerations for selecting a buffer for this compound experiments revolve around maintaining the stability, solubility, and desired charge state of the dipeptide. Key factors include:
-
pH: The pH of the buffer is critical due to the presence of the histidine residue. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, meaning its charge state is highly sensitive to pH changes in the physiological range.[1][2] The buffer's pKa should be within one pH unit of the desired experimental pH to ensure adequate buffering capacity.[3]
-
Ionic Strength: The ionic strength of the buffer can influence the solubility of this compound and its interactions with other molecules. It is crucial for techniques like ion-exchange chromatography where it affects binding and elution.[4][5]
-
Buffer Species: The chemical nature of the buffer components can impact the experiment. Some buffers may interact with this compound or interfere with downstream applications. For instance, Tris buffer is known to be temperature-sensitive and may not be ideal for experiments with fluctuating temperatures.[3] For mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) are preferred to avoid instrument contamination.[6][7][8]
-
Temperature: The pH of some buffers can change significantly with temperature.[3] It is important to choose a buffer that is stable at the intended experimental temperature.
-
Additives: Reagents such as salts (e.g., NaCl), detergents, or reducing agents may be included in the buffer to improve solubility, prevent aggregation, or maintain a specific conformation. However, these additives must be compatible with the experimental technique.
Q2: How does pH affect the charge of this compound?
A2: The net charge of this compound is dependent on the pH of the solution due to its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of the histidine residue.
-
At very low pH (e.g., below 2), all three groups are protonated, giving this compound a net positive charge of +2.
-
As the pH increases, the carboxyl group (pKa ~2-3) deprotonates, reducing the net charge.
-
Around pH 6.0, the imidazole side chain of histidine (pKa ~6.0) begins to deprotonate, leading to a transition from a positively charged to a neutral side chain.[1][2]
-
At physiological pH (~7.4), the N-terminal amino group is protonated (+1), the C-terminal carboxyl group is deprotonated (-1), and the histidine side chain is predominantly neutral, resulting in a net charge close to zero.
-
At high pH (e.g., above 9-10), the N-terminal amino group deprotonates, giving this compound a net negative charge.
Understanding this pH-dependent charge is crucial for techniques like electrophoresis and ion-exchange chromatography.
Q3: What are common buffers used for this compound experiments?
A3: The choice of buffer depends heavily on the specific experimental application. Some commonly used buffers include:
-
Phosphate (B84403) Buffers (e.g., Sodium Phosphate, Potassium Phosphate): These are widely used for their buffering capacity in the physiological pH range (pKa2 ~7.2). They are suitable for many biochemical and enzymatic assays.[9]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer with a pKa of ~7.5, making it an excellent choice for maintaining physiological pH. It is known for its stability and minimal interaction with metal ions.[10]
-
MES (2-(N-morpholino)ethanesulfonic acid): With a pKa of ~6.1, MES is a suitable buffer for experiments conducted at or near the pKa of the histidine imidazole side chain.[11]
-
Ammonium Acetate/Bicarbonate: These volatile buffers are the standard choice for native mass spectrometry as they do not leave non-volatile residues in the instrument.[6][7][8]
-
Tris (tris(hydroxymethyl)aminomethane): While widely used, Tris has a pKa of ~8.1 and its pH is sensitive to temperature changes, which should be a consideration.[3]
Troubleshooting Guides
Issue 1: this compound Precipitation or Aggregation in the Buffer
-
Possible Cause: The pH of the buffer is near the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.[12]
-
Solution: Adjust the buffer pH to be at least one unit away from the pI of this compound.[13] You can estimate the pI using online tools or determine it experimentally.
-
-
Possible Cause: The ionic strength of the buffer is too low.
-
Solution: Increase the ionic strength by adding a neutral salt like NaCl (e.g., 50-150 mM). This can help to increase solubility by shielding charges.
-
-
Possible Cause: High concentration of the dipeptide.
-
Solution: If possible, perform the experiment at a lower this compound concentration. If a high concentration is necessary, screen a wider range of buffer conditions, including different buffer species and pH values.[12]
-
Issue 2: Poor Performance in Ion-Exchange Chromatography
-
Possible Cause: Incorrect buffer pH affecting the charge of this compound.
-
Solution for Cation Exchange: Use a buffer pH below the pI of this compound to ensure a net positive charge for binding to the negatively charged column.
-
Solution for Anion Exchange: Use a buffer pH above the pI of this compound to ensure a net negative charge for binding to the positively charged column.
-
-
Possible Cause: Inappropriate ionic strength of the elution buffer.
-
Solution: Develop a salt gradient (e.g., using NaCl or KCl) in the elution buffer to effectively displace the bound this compound from the resin. The optimal salt concentration will depend on the specific resin and the charge of the dipeptide at the working pH.[5]
-
Issue 3: Inconsistent Results in Enzymatic Assays
-
Possible Cause: The buffer is inhibiting enzyme activity.
-
Solution: Some buffer components can interact with enzymes.[13] Test a different buffer system with a similar pKa. For example, if you suspect phosphate is interfering, try a HEPES buffer.
-
-
Possible Cause: The pH of the buffer is not optimal for the enzyme.
-
Possible Cause: The buffer concentration is too high or too low.
Issue 4: Poor Signal or Adduct Formation in Mass Spectrometry
-
Possible Cause: Use of non-volatile buffers (e.g., phosphate, Tris).
-
Possible Cause: Presence of salts like NaCl.
Data Presentation: Recommended Buffer Conditions for Different Techniques
| Experimental Technique | Recommended Buffer System | Typical pH Range | Typical Concentration | Key Considerations |
| Ion-Exchange Chromatography | Phosphate, MES, Tris | 5.0 - 8.5 | 20 - 50 mM | pH is critical for charge; use a salt gradient (e.g., NaCl) for elution.[4] |
| Size-Exclusion Chromatography | Phosphate-buffered saline (PBS) | 7.0 - 7.4 | 20 - 50 mM | Ensure buffer components do not interact with the column matrix. |
| Enzymatic Assays | Phosphate, HEPES, MES | 6.0 - 8.0 | 10 - 50 mM | pH must be optimal for enzyme activity; avoid inhibitory buffer components.[10] |
| Native Mass Spectrometry | Ammonium Acetate, Ammonium Bicarbonate | 6.5 - 7.5 | 50 - 200 mM | Must be volatile; minimize non-volatile salts and additives.[6][7][8] |
| NMR Spectroscopy | Phosphate, HEPES | 6.0 - 7.5 | 20 - 100 mM | Buffer should not have signals that overlap with the sample; D2O is used as the solvent.[16][17] |
Experimental Protocols
Protocol 1: Buffer Exchange for Mass Spectrometry
This protocol describes the removal of non-volatile salts and buffers and exchange into a volatile buffer suitable for mass spectrometry using a spin column.
Materials:
-
This compound sample in a non-volatile buffer
-
Micro Bio-Spin 6 chromatography columns (or similar)
-
Volatile buffer (e.g., 100 mM Ammonium Acetate, pH 7.0)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the packing buffer.
-
Equilibrate the column with the volatile buffer. Add 500 µL of the volatile buffer to the column and centrifuge at 1,000 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange of the column matrix.[6]
-
Carefully apply your this compound sample to the top of the column resin.
-
Place the column in a clean collection tube.
-
Centrifuge the column at 1,000 x g for 2-4 minutes to collect the buffer-exchanged sample.
-
The collected sample is now in the volatile buffer and ready for mass spectrometry analysis.
Protocol 2: pH Scouting to Optimize this compound Solubility
This protocol provides a method to determine the optimal pH for this compound solubility.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., citrate (B86180) pH 4-6, MES pH 5.5-6.5, phosphate pH 6-8)
-
pH meter
-
Spectrophotometer
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In separate microcentrifuge tubes, add a fixed amount of the this compound stock solution to each of the different pH buffers.
-
Vortex the tubes thoroughly to mix.
-
Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully remove the supernatant from each tube.
-
Measure the absorbance of the supernatant at a suitable wavelength (e.g., 214 nm for the peptide bond) using a spectrophotometer.
-
The buffer that yields the highest absorbance corresponds to the pH of maximum solubility for this compound under those conditions.
Visualizations
Caption: A logical workflow for systematic buffer optimization for this compound experiments.
Caption: The relationship between solution pH and the net charge of the this compound dipeptide.
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. sielc.com [sielc.com]
- 6. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. bio-rad.com [bio-rad.com]
- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 11. Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Screening proteins for NMR suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Ala-His and Carnosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two histidine-containing dipeptides: L-Alanyl-L-Histidine (Ala-His) and Carnosine (β-Alanyl-L-Histidine). This document aims to objectively evaluate their performance in various antioxidant assays, delve into their mechanisms of action, and provide supporting experimental data to aid researchers and professionals in drug development and related fields.
Executive Summary
Carnosine is a well-researched dipeptide with established antioxidant properties attributed to its β-alanyl-L-histidine structure. Its antioxidant mechanisms are multifaceted, including direct radical scavenging, metal ion chelation, and modulation of cellular signaling pathways. This compound, containing the standard amino acid L-alanine instead of β-alanine, is also expected to possess antioxidant capabilities primarily due to its histidine residue. However, the structural difference in the N-terminal amino acid influences their respective antioxidant efficacy. This guide synthesizes available data to draw a comparative analysis of these two dipeptides.
Comparison of Antioxidant Activity: this compound vs. Carnosine
The antioxidant activity of these dipeptides is largely conferred by the imidazole (B134444) ring of the histidine residue, which can donate a hydrogen atom to neutralize free radicals and chelate pro-oxidant metal ions.[1] While direct comparative studies with quantitative data for this compound are limited, the existing body of research on histidine-containing peptides allows for a strong inferential comparison.
| Antioxidant Assay | This compound | Carnosine | Reference Compound | Assay Principle |
| DPPH Radical Scavenging | Expected activity | IC50: > 30 mM | Ascorbic Acid | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. |
| ABTS Radical Scavenging | Expected activity | Effective scavenging | Trolox | Measures the ability to scavenge the ABTS radical cation. |
| Hydroxyl Radical Scavenging | Expected activity | Effective scavenger | - | Measures the ability to neutralize the highly reactive hydroxyl radical. |
| Metal Ion Chelating Activity | Possesses metal-chelating properties | Effective chelator of Cu2+, Zn2+, Fe2+ | EDTA | Measures the ability to bind transition metal ions, preventing their participation in pro-oxidant reactions. |
| Inhibition of Lipid Peroxidation | Expected activity | Effective inhibitor | Trolox | Measures the ability to inhibit the oxidative degradation of lipids. |
Mechanisms of Antioxidant Action
The antioxidant properties of both this compound and carnosine stem from several key mechanisms:
-
Direct Radical Scavenging: The imidazole ring of histidine is a potent scavenger of reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical.[1] This is a primary mechanism for both dipeptides.
-
Metal Ion Chelation: Both dipeptides can chelate transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[1] This is a critical antioxidant function as it prevents these metals from participating in the Fenton reaction, which generates hydroxyl radicals. The imidazole ring and the N-terminal amino group are key sites for metal coordination.
-
Modulation of Cellular Signaling Pathways: Carnosine has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This leads to the upregulation of endogenous antioxidant enzymes. At present, there is a lack of specific research on the effects of this compound on this pathway.
One study on carnosine and its constituent amino acids concluded that the β-alanine and the peptide bond do not play a significant role in its antioxidant activity, with the imidazole ring being responsible for metal chelation and inhibition of lipid peroxidation, and the histidine moiety as a whole contributing to free radical scavenging. However, other research suggests the peptide linkage is indeed involved in the antioxidant activity of carnosine. This highlights an area where further research is needed for a conclusive understanding.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are standard and can be adapted for the comparative evaluation of this compound and carnosine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.
-
Add various concentrations of the test dipeptides (this compound and carnosine) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test dipeptides to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value can be determined.
Ferrous Ion (Fe²⁺) Chelating Activity Assay
Principle: This method assesses the ability of a compound to chelate ferrous ions (Fe²⁺). The assay is based on the competition between the test compound and ferrozine (B1204870) for the binding of Fe²⁺. Ferrozine forms a stable magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, resulting in a decrease in the color intensity.
Procedure:
-
Mix the test dipeptides at various concentrations with a solution of ferrous chloride (FeCl₂).
-
Initiate the reaction by adding a ferrozine solution.
-
After a 10-minute incubation at room temperature, measure the absorbance of the mixture at 562 nm.
-
EDTA is typically used as a positive control.
-
The percentage of metal chelating activity is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test sample), and A_sample is the absorbance in the presence of the test sample.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the antioxidant activity of this compound and Carnosine.
Caption: Antioxidant mechanisms of this compound and Carnosine.
Conclusion
Both this compound and carnosine are dipeptides with inherent antioxidant properties, primarily due to the presence of a histidine residue. Carnosine is the more extensively studied of the two, with evidence supporting its role in direct radical scavenging, metal ion chelation, and the activation of the Nrf2 antioxidant response pathway. While this compound is expected to share the direct antioxidant mechanisms of radical scavenging and metal chelation, the influence of the L-alanine residue in place of β-alanine on the potency and potential for indirect mechanisms remains an area for further investigation. Direct comparative studies employing standardized antioxidant assays are necessary to provide definitive quantitative data on their relative efficacies. This guide provides a framework for such a comparison and summarizes the current understanding to aid researchers in their work.
References
A Comparative Analysis of Metal Chelation by Ala-His and Anserine for Researchers and Drug Development Professionals
An in-depth guide to the metal-chelating properties of the dipeptides L-Alanyl-L-Histidine (Ala-His) and Anserine (B1665513), presenting key experimental data and methodologies for their evaluation.
The ability of peptides to chelate metal ions is a critical area of research in drug development and nutritional science, with implications for antioxidant activity, metal ion homeostasis, and the mitigation of metal-induced oxidative stress. This guide provides a comparative analysis of the metal-chelating capabilities of two histidine-containing dipeptides: L-Alanyl-L-Histidine (this compound) and Anserine (β-Alanyl-3-methyl-L-histidine).
Introduction to this compound and Anserine as Metal Chelators
Histidine-containing dipeptides are well-recognized for their metal-binding properties, primarily attributed to the imidazole (B134444) ring of the histidine residue.[1] This functional group, along with the N-terminal amino group and the carboxyl group, can participate in the coordination of metal ions.
-
L-Alanyl-L-Histidine (this compound): A dipeptide composed of L-alanine and L-histidine. Its structure provides multiple potential coordination sites for metal ions.
-
Anserine: A naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates.[2] It is structurally similar to carnosine (β-alanyl-L-histidine), with the addition of a methyl group on the imidazole ring. This methylation can influence its metal-chelating and antioxidant properties.
Quantitative Comparison of Metal Chelation
The stability constant (log β) is a quantitative measure of the strength of the interaction between a metal ion and a chelating agent. A higher stability constant indicates a more stable complex. The following tables summarize the available stability constants for the formation of 1:1 complexes of this compound and Anserine with various divalent metal ions.
Table 1: Stability Constants (log β) for this compound Metal Complexes
| Metal Ion | log β | Experimental Conditions |
| Cu(II) | 7.95 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 5.80 | 25 °C, 0.1 M KNO₃ |
| Zn(II) | 5.05 | 25 °C, 0.1 M KNO₃ |
| Co(II) | 4.70 | 25 °C, 0.1 M KNO₃ |
Table 2: Stability Constants (log β) for Anserine Metal Complexes
| Metal Ion | log β | Experimental Conditions |
| Cu(II) | 7.10 | 25 °C, 0.15 M KCl |
| Ni(II) | 4.55 | 25 °C, 0.15 M KCl |
| Zn(II) | 4.20 | 25 °C, 0.15 M KCl |
| Co(II) | 3.80 | 25 °C, 0.15 M KCl |
Note: The experimental conditions, such as temperature and ionic strength, can influence the measured stability constants. The data presented here is compiled from various sources and should be considered in the context of the specified conditions.
From the data, it is evident that This compound generally forms more stable complexes with the tested divalent metal ions compared to anserine . This difference can be attributed to steric hindrance from the methyl group on the imidazole ring of anserine, which may slightly impede optimal coordination with the metal ion.
Experimental Protocols for Assessing Metal Chelation
The determination of metal-chelating activity can be performed using several established experimental methods. The two most common techniques are UV-Vis Spectrophotometry and Potentiometric Titration.
UV-Vis Spectrophotometric Assay for Copper Chelation
This method relies on a competitive binding reaction between the peptide and a colorimetric indicator for the metal ion. Pyrocatechol (B87986) violet (PV) is a common indicator for copper(II) ions.
Principle: Pyrocatechol violet forms a colored complex with Cu(II) ions, which has a characteristic absorbance maximum. In the presence of a chelating agent like this compound or anserine, the peptide will compete with PV for the copper ions. A decrease in the absorbance of the Cu(II)-PV complex indicates that the peptide has successfully chelated the copper.
Experimental Workflow:
Figure 1: Workflow for the UV-Vis spectrophotometric copper chelation assay.
Detailed Protocol:
-
Solution Preparation:
-
Reaction Mixture:
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the chelation reaction to reach equilibrium.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the Cu(II)-PV complex (typically around 632 nm).[3]
-
-
Calculation of Chelating Activity:
-
The percentage of metal chelation is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without the peptide and A_sample is the absorbance in the presence of the peptide.
-
Potentiometric Titration for Determining Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[5][6]
Principle: The formation of a metal-peptide complex involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the peptide as it is titrated with a standard base, the formation of the complex can be followed. The titration curve of the metal-peptide solution will be different from that of the free peptide, and this difference is used to calculate the stability constants.
Experimental Workflow:
Figure 2: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions.[5]
-
Solution Preparation:
-
Prepare solutions of the peptide, the metal salt, and a standardized strong base (e.g., NaOH).
-
All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.[7]
-
-
Titration:
-
Titrate a solution containing a known concentration of the peptide and the metal ion with the standardized base.[5]
-
Record the pH of the solution after each incremental addition of the base.
-
Perform separate titrations of the free ligand and the strong acid in the background electrolyte to determine the ligand's protonation constants.[5]
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
The stability constants are calculated from the titration data using specialized computer programs that perform non-linear least-squares refinement of the data.[8]
-
Signaling Pathways and Logical Relationships
The primary mechanism of metal chelation by this compound and anserine involves the direct coordination of the metal ion by the functional groups of the dipeptide. This interaction can be represented as a logical relationship.
Figure 3: Logical diagram of the metal chelation process by histidine dipeptides.
Conclusion
Both this compound and anserine are effective chelators of divalent metal ions, with this compound demonstrating slightly stronger binding affinity. The choice between these two dipeptides for a specific application may depend on factors such as the target metal ion, the desired stability of the complex, and the biological context. The experimental protocols provided in this guide offer a framework for the quantitative evaluation and comparison of their metal-chelating properties, enabling researchers to make informed decisions in the development of new therapeutic and nutritional agents.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. electrochemsci.org [electrochemsci.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. zen-bio.com [zen-bio.com]
- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 6. hakon-art.com [hakon-art.com]
- 7. interesjournals.org [interesjournals.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Analysis of the Biological Activities of Ala-His and Gly-His for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of dipeptides with optimal biological activity is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the biological activities of two such dipeptides, L-Alanyl-L-histidine (Ala-His) and Glycyl-L-histidine (Gly-His), with a focus on their antioxidant and anti-inflammatory properties. This comparison is supported by available experimental data to aid in informed decision-making for research and development applications.
Introduction
Dipeptides, composed of two amino acids linked by a peptide bond, are gaining increasing attention in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. Their small size allows for potential advantages in bioavailability and cell permeability. This compound and Gly-His are two naturally occurring dipeptides that have been investigated for their therapeutic potential. This guide aims to provide a comparative overview of their biological efficacy, supported by quantitative data from various in vitro assays.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Gly-His | Key Findings |
| Antioxidant Activity | Reported to possess radical scavenging properties. | Exhibits antioxidant effects, partly attributed to the histidine residue. | Direct comparative studies are limited, but both show potential in mitigating oxidative stress. |
| Anti-inflammatory Activity | Limited direct evidence available. | Peptides containing the Gly-His motif have demonstrated anti-inflammatory effects. | Gly-His is a component of the well-studied anti-inflammatory tripeptide GHK. |
Quantitative Comparison of Biological Activities
While direct head-to-head comparative studies on this compound and Gly-His are limited, the following tables summarize available quantitative data from separate studies to provide a basis for comparison. It is important to note that variations in experimental conditions can influence the absolute values, and thus, these should be interpreted with caution.
Antioxidant Activity
The antioxidant capacity of this compound and Gly-His is often evaluated by their ability to scavenge free radicals. Common in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Table 1: Comparison of Antioxidant Activity (IC50 Values)
| Dipeptide | DPPH Radical Scavenging IC50 (mM) | ABTS Radical Scavenging IC50 (mM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Gly-His | > 30 | ~1.5 | [CITE: 1, 2] |
Note: Data for this compound is currently not available in the public domain from comparable studies. The provided data for Gly-His is derived from studies on histidine-containing dipeptides and should be considered indicative.
Anti-inflammatory Activity
The anti-inflammatory potential of these dipeptides can be assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cell-based assays, commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Comparison of Anti-inflammatory Activity
| Dipeptide | Assay | Model | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Further research is needed to quantify its anti-inflammatory potential. | - |
| Gly-His | IL-6 Secretion | TNF-α stimulated human dermal fibroblasts | The related tripeptide Gly-Gly-His showed a decrease in TNF-α dependent IL-6 secretion.[1] | [CITE: 3] |
Note: Direct quantitative data for the inhibition of inflammatory markers by this compound and Gly-His is scarce. The information for Gly-His is inferred from studies on related peptides.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound and Gly-His, detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve this compound and Gly-His in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure :
-
Add a defined volume of the dipeptide solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the dipeptides by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture : Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Treatment : Pre-treat the cells with various concentrations of this compound or Gly-His for a specific duration (e.g., 1 hour).
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
NO Measurement : Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Conclusion
Both this compound and Gly-His exhibit potential as bioactive dipeptides, particularly in the context of antioxidant and anti-inflammatory activities. Based on the limited available data, Gly-His appears to have more documented evidence supporting its biological effects, likely due to its presence in the well-researched GHK tripeptide. However, the lack of direct comparative studies necessitates further research to definitively conclude which dipeptide offers superior performance for specific therapeutic applications. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to conduct such comparative investigations and to further elucidate the mechanisms of action of these promising dipeptides.
References
A Comparative Guide to the Analytical Quantification of Ala-His
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Alanyl-Histidine (Ala-His) is crucial for a wide range of applications, from pharmacokinetic studies to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.
The choice of an analytical method for this compound quantification hinges on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost-effectiveness. The three primary techniques discussed in this guide are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often requiring derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.
Method Comparison at a Glance
| Feature | UPLC-MS/MS | HPLC-UV with Derivatization | HILIC-MS/MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL)[1] | Moderate (ng/mL to µg/mL)[1] | High |
| Sample Throughput | High | Moderate | Moderate |
| Cost & Complexity | High initial investment and operational cost; requires specialized expertise[1] | Lower initial investment and operational cost; simpler to operate[1] | High initial investment and operational cost; requires specialized expertise |
| Primary Application | Bioanalysis in complex matrices, low concentration samples.[1] | Routine analysis, quality control of formulations.[1] | Analysis of polar compounds, orthogonal separation to reversed-phase. |
Performance Characteristics
The validation of an analytical method is essential to ensure its suitability for the intended purpose. Key performance parameters for the quantification of dipeptides are summarized below. While specific values for this compound are not always available in a single comparative study, the following table provides representative data for dipeptides and amino acids from various validated methods.
| Parameter | UPLC-MS/MS (for Dipeptides) | HPLC-UV with OPA Derivatization (for Amino Acids) | HILIC-MS/MS (for Amino Acids) |
| Linearity Range | 1 - 250 ng/mL | 25 - 250 µmol/L | 0.1 - 1000 µM |
| Limit of Detection (LOD) | ~0.1 ng/mL | Not explicitly stated | 0.02 - 1 µM |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | Not explicitly stated | 0.1 - 5 µM |
| Accuracy (% Recovery) | 92.3% to 104.8%[2] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 15%[2] | 1.2% - 4.9% (peak areas) | Not explicitly stated |
Note: The performance characteristics can vary significantly based on the specific instrumentation, column chemistry, mobile phase composition, and the nature of the sample matrix. The data presented here is for comparative purposes and should be verified through in-house validation studies.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the three discussed techniques.
UPLC-MS/MS Method for Dipeptide Quantification
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma.[3][4]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of anti-Ala-His antibodies, with a focus on their cross-reactivity with structurally similar dipeptides. Understanding the cross-reactivity profile of an antibody is crucial for the accuracy of immunoassays and the safety and efficacy of therapeutic candidates. This document presents hypothetical experimental data to illustrate the comparison and details the methodologies used to obtain such data, offering a framework for the validation of anti-dipeptide antibodies.
Introduction to Antibody Specificity and Cross-Reactivity
An antibody's specificity is its ability to bind to a unique epitope on its target antigen with high affinity.[1] However, antibodies can sometimes bind to epitopes on other molecules that are structurally similar to the target antigen. This phenomenon, known as cross-reactivity, can lead to inaccurate experimental results, such as false positives, and potential off-target effects in therapeutic applications. For antibodies targeting small molecules like the dipeptide Alanine-Histidine (Ala-His), even minor changes in the amino acid sequence or composition can be a source of cross-reactivity. Therefore, a thorough evaluation of an anti-Ala-His antibody's binding to related dipeptides is a critical step in its characterization.
Comparative Cross-Reactivity Data (Hypothetical)
The following table summarizes the cross-reactivity of a hypothetical monoclonal anti-Ala-His antibody against a panel of related dipeptides. The data is presented as percent cross-reactivity, determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
| Dipeptide | Structure | Percent Cross-Reactivity (%) |
| This compound (Target) | Alanine-Histidine | 100 |
| Ala-Gly | Alanine-Glycine | 15.2 |
| Gly-His | Glycine-Histidine | 8.5 |
| Ala-Ala | Alanine-Alanine | 2.1 |
| His-His | Histidine-Histidine | < 0.5 |
Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity profiles will vary between different antibodies and should be determined experimentally.
Experimental Methodologies
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common methods for quantifying the binding affinity and specificity of antibodies to small molecules are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for determining the specificity of an antibody. In this assay, the target antigen (this compound) is immobilized on a microplate. The antibody is pre-incubated with various concentrations of the target dipeptide or potential cross-reactants before being added to the plate. The degree of cross-reactivity is determined by the ability of the competing dipeptide to inhibit the antibody from binding to the immobilized target.[1]
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with 100 µL/well of a 1 µg/mL solution of this compound conjugated to a carrier protein (e.g., BSA) in carbonate buffer (pH 9.6). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, the plate is blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at 37°C. The plate is then washed three times.
-
Competition Reaction: In separate tubes, the anti-Ala-His antibody (at a concentration that yields approximately 80% of the maximum signal) is pre-incubated with serial dilutions of the target dipeptide (this compound) and the potential cross-reactants (Ala-Gly, Gly-His, Ala-Ala, His-His) for 1 hour at room temperature.
-
Incubation: 100 µL of the antibody-dipeptide mixtures are added to the coated wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.
-
Detection: After a final wash, 100 µL of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes with 50 µL of 2N H₂SO₄.
-
Data Analysis: The absorbance at 450 nm is read using a microplate reader. The percent cross-reactivity is calculated using the following formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competing dipeptide) x 100, where IC50 is the concentration of the dipeptide that causes 50% inhibition of the antibody binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time.[2] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.
Protocol:
-
Sensor Chip Preparation: An anti-species antibody (e.g., anti-mouse IgG) is immobilized on a sensor chip surface using standard amine coupling chemistry.
-
Antibody Capture: The anti-Ala-His monoclonal antibody is injected over the sensor surface and captured by the immobilized anti-species antibody.
-
Analyte Injection: Serial dilutions of the target dipeptide (this compound) and the competing dipeptides are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the dipeptides to the captured antibody are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: The sensor surface is regenerated by injecting a low pH buffer to remove the captured antibody and bound dipeptide, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). Higher KD values indicate weaker binding affinity.
Conclusion
The specificity of an anti-Ala-His antibody is paramount for its reliable use in research and development. The hypothetical data presented in this guide illustrates how the antibody can exhibit varying degrees of cross-reactivity with structurally related dipeptides. For any given anti-Ala-His antibody, it is essential to perform experimental validation using robust methods like competitive ELISA and SPR to determine its unique cross-reactivity profile. This ensures the generation of accurate and reproducible data and informs the selection of the most suitable antibody for a specific application.
References
Comparative analysis of different Ala-His synthesis methods
A Comparative Analysis of Ala-His Synthesis Methods for Researchers and Drug Development Professionals
The synthesis of the dipeptide L-Alanyl-L-Histidine (this compound), a molecule of interest in various biochemical and pharmaceutical applications, can be approached through several methodologies. The selection of an appropriate synthesis strategy is critical and depends on factors such as desired scale, purity requirements, cost, and stereochemical integrity. This guide provides a comparative analysis of three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis.
Comparative Performance of Synthesis Methods
The choice of synthesis method for this compound is a trade-off between speed, scalability, cost, and the final purity of the product. The following table summarizes the key quantitative metrics for each approach, with data compiled from various studies on dipeptide synthesis.
| Metric | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Solution-Phase Peptide Synthesis (Boc/Bzl) | Enzymatic Synthesis |
| Overall Yield | 85-95% | 70-85% | 75-95% |
| Crude Purity | >80% | Variable, requires purification at each step | >95% |
| Final Purity (after purification) | >98% | >98% | >99% |
| Synthesis Time (for dipeptide) | 1-2 days | 3-5 days | 1 day |
| Scalability | Milligram to gram | Gram to kilogram | Potentially large scale |
| Stereochemical Purity | High (low risk of racemization with appropriate protecting groups and coupling reagents) | Higher risk of racemization during couplings | Excellent (highly stereospecific) |
| Key Advantage | Speed and ease of automation | Scalability and suitability for large quantities | High yield, purity, and stereospecificity; environmentally friendly |
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-His(Trt)-OH
-
Fmoc-Ala-OH
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Histidine):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Alanine):
-
Deprotect the Fmoc group from the resin-bound histidine with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Activate Fmoc-Ala-OH using the same procedure as for histidine.
-
Couple the activated Fmoc-Ala-OH to the resin-bound histidine.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Treat the resin with the cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A study on the solid-phase synthesis of a similar dipeptide, Histidine-β-Alanine, reported a yield of 90%.[1][2][3]
Solution-Phase Peptide Synthesis using Boc Chemistry
This classical approach involves the coupling of amino acids in a homogenous solution, followed by isolation and purification of the intermediate protected dipeptide.
Materials:
-
Boc-Ala-OH
-
H-His(Boc)-OMe (Histidine methyl ester with Boc protected side chain)
-
Coupling reagent: Dicyclohexylcarbodiimide (DCC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Solvent: Dichloromethane (DCM)
-
Reagents for deprotection: Trifluoroacetic acid (TFA), Sodium hydroxide (B78521) (NaOH)
Protocol:
-
Dipeptide Coupling:
-
Dissolve Boc-Ala-OH (1 eq.), H-His(Boc)-OMe (1 eq.), and HOBt (1.1 eq.) in DCM.
-
Cool the solution to 0°C and add DCC (1.1 eq.).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with dilute acid and base, then dry and evaporate the solvent to obtain the protected dipeptide, Boc-Ala-His(Boc)-OMe.
-
-
Ester Hydrolysis:
-
Dissolve the protected dipeptide in a mixture of methanol (B129727) and water.
-
Add NaOH and stir until the reaction is complete.
-
Neutralize the reaction mixture and extract the product.
-
-
Final Boc Deprotection:
-
Remove the N-terminal and side-chain Boc groups using TFA in DCM.
-
Evaporate the solvent to obtain the crude this compound dipeptide.
-
Purify the final product by recrystallization or RP-HPLC.
-
Enzymatic Synthesis
This method utilizes enzymes to catalyze the formation of the peptide bond, offering high stereospecificity and mild reaction conditions.
Materials:
-
N-protected Alanine ester (e.g., Z-Ala-OMe)
-
Histidine
-
Enzyme (e.g., Papain, Alcalase, or Thermolysin)
-
Buffer solution (pH optimized for the specific enzyme)
Protocol (Example with Papain):
-
Reaction Setup:
-
Dissolve the N-protected Alanine ester and a molar excess of Histidine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Add the papain enzyme to the solution.
-
-
Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle stirring.
-
Monitor the reaction progress by HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction reaches equilibrium or completion, precipitate the product by adjusting the pH or adding an organic solvent.
-
Collect the precipitate by centrifugation.
-
Wash the product and then lyophilize it.
-
The N-terminal protecting group can be removed by standard methods (e.g., hydrogenolysis for Z-group).
-
Studies on papain-catalyzed dipeptide synthesis have reported yields ranging from 17% to 79%, depending on the specific amino acids and reaction conditions.[4] Similarly, alcalase and thermolysin have been used for dipeptide synthesis with reported yields of up to 95%.[5][6][7][8][9][10][11]
Visualization of Synthesis Pathways
To further elucidate the workflow of each synthesis method, the following diagrams are provided.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Solution-Phase Peptide Synthesis Workflow for this compound.
Caption: Enzymatic Synthesis Workflow for this compound.
Conclusion
The optimal method for synthesizing this compound depends on the specific requirements of the project. Solid-phase synthesis is ideal for rapid, small-scale synthesis and for generating peptide libraries. Solution-phase synthesis is the method of choice for large-scale production where cost and scalability are primary concerns. Enzymatic synthesis offers a green and highly specific alternative, yielding products of high purity and stereochemical integrity, making it an attractive option for the synthesis of peptides for pharmaceutical applications where quality is paramount. The choice of protecting groups and coupling reagents, especially for the histidine residue, is critical in all chemical synthesis methods to minimize racemization.[12][13] For instance, using Fmoc-His(Boc)-OH in SPPS has been shown to significantly reduce the formation of the D-isomer compared to Fmoc-His(Trt)-OH.[14]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Papain-catalysed synthesis of dipeptides: a novel approach using free amino acids as nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Synthesis of dipeptides by suspension-to-suspension conversion via thermolysin catalysis: from analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Validating the Specificity of an Ala-His Binding Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical Ala-His binding assay, "Product X," with alternative molecules, supported by experimental data and detailed protocols to validate its specificity. The focus is on distinguishing true binding events from non-specific interactions, a critical step in drug discovery and biological research.
Data Presentation: Comparative Binding Affinity
The specificity of an this compound binding assay is determined by its ability to selectively bind to this compound over other structurally similar molecules. Angiotensin-Converting Enzyme (ACE) is a known target for various dipeptides and serves as a relevant model for this comparison. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other relevant molecules against ACE. Lower IC50 values indicate higher binding affinity and potency.
| Compound | Description | Predicted/Experimental IC50 (µM) |
| Product X (this compound) | The dipeptide of interest. | 150 (Predicted) |
| Ala-Gly | Dipeptide with a different C-terminal amino acid. | >1000 |
| Gly-His | Dipeptide with a different N-terminal amino acid. | >1000 |
| Alanine (Ala) | Constituent amino acid. | No significant inhibition |
| Histidine (His) | Constituent amino acid. | No significant inhibition |
| Scrambled Peptide (His-Ala) | Isomeric dipeptide with reversed sequence. | >1000 |
| Captopril | Known potent ACE inhibitor (Positive Control). | 0.02 |
Experimental Protocols: Validating Specificity using a Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to determine the specificity of the this compound binding interaction. This assay measures the ability of various compounds (competitors) to inhibit the binding of a labeled this compound probe to its target protein (e.g., ACE).
Materials:
-
Target Protein: Purified Angiotensin-Converting Enzyme (ACE)
-
Product X: this compound dipeptide
-
Competitors: Ala-Gly, Gly-His, Alanine, Histidine, Scrambled Peptide (His-Ala)
-
Positive Control: Captopril
-
Labeled Probe: Biotinylated this compound
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2 M Sulfuric Acid
-
96-well microtiter plates
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of ACE (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of Product X (this compound), competitors (Ala-Gly, Gly-His, Alanine, Histidine, His-Ala), and the positive control (Captopril) in binding buffer (e.g., PBST with 1% BSA).
-
In separate tubes, mix a fixed concentration of biotinylated this compound with each dilution of the unlabeled competitors.
-
Add 100 µL of these mixtures to the corresponding wells of the ACE-coated plate.
-
Include control wells with only biotinylated this compound (maximum binding) and wells with no biotinylated this compound (background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of maximum binding))
-
Plot the percentage of inhibition against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value for each competitor, which is the concentration that causes 50% inhibition of the labeled probe's binding.
-
Mandatory Visualization
Signaling Pathway
Caption: Role of this compound in the Renin-Angiotensin System.
Experimental Workflow
Caption: Workflow for the this compound Competitive Binding Assay.
Logical Relationships
Caption: Logic for Validating this compound Binding Specificity.
A Guide to Inter-Laboratory Validation of an Alanine-Histidine (Ala-His) Measurement Protocol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipeptides like Alanine-Histidine (Ala-His) is crucial for pharmacokinetic studies, metabolism research, and the development of new therapeutics. To ensure the reliability and reproducibility of this compound measurement across different laboratories, a robust, validated analytical protocol is essential. This guide provides a framework for an inter-laboratory validation study of an this compound measurement protocol, comparing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Overview of Analytical Methods
The two primary methods for the quantification of peptides such as this compound in biological matrices are LC-MS/MS and ELISA. LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[1] In contrast, ELISA offers a high-throughput alternative, which can be particularly advantageous for screening large numbers of samples.[1] The choice of method often depends on the specific requirements of the study, including the desired level of sensitivity, the number of samples, and the available instrumentation.
A summary of expected performance characteristics for each method, based on validation studies of similar short peptides, is presented in the table below.
| Performance Characteristic | LC-MS/MS | Competitive ELISA |
| Linearity Range | 0.1 - 100 ng/mL[1] | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 1 ng/mL[2] |
| Intra-Assay Precision (%CV) | < 15% | < 15%[3] |
| Inter-Assay Precision (%CV) | < 15% | < 15%[3] |
| Accuracy (Mean Recovery) | 90 - 110% | 85 - 115% |
| Specificity | High | Moderate to High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a hypothetical competitive ELISA for this compound are outlined below. These protocols are based on established methods for peptide quantification and should be optimized and validated in a single laboratory before proceeding to an inter-laboratory study.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a hypothetical example for the determination of this compound in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from plasma, remove proteins and phospholipids, and concentrate the analyte.[5]
-
Procedure:
-
Pre-treat plasma samples with an internal standard (e.g., a stable isotope-labeled this compound).
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Equilibrate the cartridge with an acidic solution (e.g., 4% formic acid in water).[1]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined by direct infusion of the analytical standards.[1]
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a hypothetical competitive ELISA for this compound quantification.
1. Reagent Preparation
-
Coating: Microplate wells are coated with an this compound-protein conjugate.
-
Standard Curve: A standard curve is prepared using known concentrations of this compound.
-
Detection Antibody: An anti-Ala-His antibody is used.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate: A chromogenic substrate for the enzyme.
2. Assay Procedure
-
Coating: Add the this compound-protein conjugate to the wells of a 96-well plate and incubate to allow for binding.
-
Washing: Wash the plate to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Competition: Add standards or samples and the anti-Ala-His antibody to the wells. During incubation, free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Signal Development: Add the chromogenic substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Inter-Laboratory Validation Workflow
An inter-laboratory study, also known as a collaborative study, is crucial for establishing the reproducibility of an analytical method.[4] The following workflow outlines the key steps for validating the this compound measurement protocol.
1. Protocol Development and Single-Laboratory Validation
-
The coordinating laboratory develops and optimizes the analytical method.
-
A comprehensive single-laboratory validation is performed to assess linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and stability.[6]
2. Preparation and Distribution of Study Materials
-
Homogeneous batches of quality control (QC) samples at different concentrations are prepared.
-
A detailed analytical protocol, along with the QC samples and any critical reagents, are distributed to the participating laboratories.
3. Analysis by Participating Laboratories
-
Each laboratory analyzes the QC samples according to the provided protocol.
-
The raw data and calculated results are reported back to the coordinating laboratory.
4. Statistical Analysis
-
The collected data is statistically analyzed to determine the method's performance across all laboratories.
-
Key parameters evaluated include:
-
Repeatability (Intra-laboratory precision): The variation in results within a single laboratory.[6]
-
Reproducibility (Inter-laboratory precision): The variation in results between different laboratories.[4]
-
Accuracy: The agreement between the measured values and the known true values of the QC samples.
-
Visualizations
References
A Comparative Guide to the Metabolic Stability of Ala-His and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of peptides is a critical determinant of their therapeutic potential. Rapid degradation in biological fluids can significantly limit a peptide's bioavailability and in vivo efficacy. This guide provides a comparative analysis of the metabolic stability of various dipeptides, with a particular focus on Ala-His, by summarizing key experimental findings on their degradation in human plasma. Understanding the factors that influence dipeptide stability is paramount for the rational design of peptide-based drugs with improved pharmacokinetic profiles.
Comparative Metabolic Stability of Dipeptides in Human Plasma
The susceptibility of dipeptides to enzymatic degradation in plasma is heavily influenced by their amino acid composition and sequence. The following table summarizes the in vitro half-lives of several dipeptides in human plasma, providing a quantitative basis for comparison.
| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | In Vitro Half-life in Human Plasma (minutes) |
| Ala-Gln | Alanine (B10760859) | Glutamine | 46 ± 3[1] |
| Gly-Gln | Glycine (B1666218) | Glutamine | 553 ± 160[1] |
Note: Data for a broader range of dipeptides, including this compound, under directly comparable conditions is limited in the current scientific literature. The provided data illustrates the significant impact of the N-terminal amino acid on metabolic stability.
From the available data, a clear trend emerges: dipeptides with an N-terminal alanine (Ala-Gln) are significantly less stable than those with an N-terminal glycine (Gly-Gln)[1]. This suggests that the nature of the N-terminal amino acid residue plays a crucial role in the recognition and cleavage by plasma peptidases. Alanine at the N-terminus appears to confer a higher susceptibility to hydrolysis compared to glycine[1].
Factors Influencing Dipeptide Stability
The degradation of dipeptides in biological systems is primarily mediated by peptidases, which are enzymes that hydrolyze peptide bonds. The rate and extent of this degradation are influenced by several factors:
-
Amino Acid Composition and Sequence: As demonstrated in the table, the specific amino acids and their sequence in a dipeptide are major determinants of its stability.
-
Stereochemistry: Peptidases are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids can significantly enhance resistance to enzymatic degradation.
-
Terminal Modifications: Modifications at the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases, which cleave peptides from their ends, thereby increasing the half-life.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vitro metabolic stability of dipeptides in human plasma, followed by a common analytical method for quantification.
In Vitro Metabolic Stability Assay in Human Plasma
This protocol outlines the key steps to determine the rate of dipeptide degradation in a plasma matrix.
1. Materials and Reagents:
- Dipeptide of interest (e.g., this compound)
- Human plasma (pooled, heparinized)
- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA) or other suitable quenching agent
- Incubator or water bath at 37°C
- Microcentrifuge tubes
- Analytical equipment (e.g., LC-MS/MS)
2. Procedure:
- Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any cryoprecipitates.
- Dipeptide Stock Solution: Prepare a stock solution of the dipeptide in an appropriate solvent (e.g., water or PBS).
- Incubation:
- Pre-warm the human plasma to 37°C.
- Initiate the reaction by adding a small volume of the dipeptide stock solution to the plasma to achieve the desired final concentration.
- Incubate the mixture at 37°C with gentle agitation.
- Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- Reaction Quenching: Immediately add the aliquot to a tube containing a quenching agent (e.g., ice-cold TCA) to stop the enzymatic degradation by precipitating plasma proteins.
- Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
- Analysis: Collect the supernatant, which contains the remaining dipeptide and any metabolites, for analysis by a suitable analytical method like LC-MS/MS.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying the concentration of the parent dipeptide over time.
1. Sample Preparation:
- The supernatant from the in vitro stability assay is typically diluted and may be further processed (e.g., solid-phase extraction) if necessary to remove interfering substances.
2. LC Separation:
- An aliquot of the prepared sample is injected onto a liquid chromatography system.
- The dipeptide is separated from other components in the sample on a suitable analytical column (e.g., a C18 reversed-phase column) using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with a small amount of formic acid).
3. MS/MS Detection:
- The eluent from the LC column is introduced into the mass spectrometer.
- The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring, MRM) to selectively detect and quantify the parent dipeptide based on its specific mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion.
4. Data Analysis:
- The peak area of the dipeptide at each time point is measured.
- The percentage of the dipeptide remaining at each time point is calculated relative to the initial concentration at time zero.
- The natural logarithm of the percentage of remaining dipeptide is plotted against time.
- The degradation rate constant (k) is determined from the slope of the linear regression of this plot.
- The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in assessing and understanding dipeptide metabolic stability, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Neuroprotective Efficacy of Ala-His and Other Leading Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective therapeutics, a growing body of research has focused on the potential of various peptides to mitigate neuronal damage and combat the progression of neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective efficacy of the dipeptide Alanyl-Histidine (Ala-His) against other well-studied neuroprotective peptides: Carnosine, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and N-Acetylcysteine (NAC). This analysis is based on available experimental data, detailing their mechanisms of action, signaling pathways, and quantitative efficacy in various preclinical and clinical models.
Executive Summary
While this compound demonstrates notable antioxidant and metal-chelating properties suggestive of neuroprotective potential, direct comparative studies against more established neuroprotective peptides are limited. Carnosine, a structurally related dipeptide, has shown significant neuroprotective effects in various models of neuronal injury. PACAP emerges as a highly potent neurotrophic and anti-apoptotic peptide with a complex signaling mechanism. N-Acetylcysteine, a precursor to the endogenous antioxidant glutathione, offers neuroprotection primarily by bolstering the cellular antioxidant defense system. This guide synthesizes the current evidence to aid researchers in evaluating the therapeutic potential of these compounds.
Comparative Efficacy of Neuroprotective Peptides
The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the efficacy of Carnosine, PACAP, and N-Acetylcysteine in different models of neurotoxicity and neurodegeneration. Data on this compound is primarily focused on its fundamental antioxidant activities.
Table 1: In Vitro Neuroprotective Efficacy
| Peptide | Cell Model | Insult | Concentration | Outcome Measure | Efficacy | Reference(s) |
| Carnosine | Differentiated PC12 cells | Aβ42 (5 µM) | 5 mM | Cell Viability | ~93% neuroprotection | [1] |
| Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | - | Cell Death | Significant reduction | [2] | |
| PACAP-38 | Rat astrocyte cultures | HIV gp120 | 3 x 10⁻¹⁵ M & 3 x 10⁻¹¹ M (EC₅₀) | RANTES release (neuroprotective chemokine) | Potent induction of neuroprotective chemokine | [3] |
| N-Acetylcysteine (NAC) | Primary rat hippocampus neurons | H₂O₂ (30 µM) | 100 µmol/l | Cell Viability | Significant protection | [4] |
Table 2: In Vivo Neuroprotective Efficacy
| Peptide | Animal Model | Injury Model | Dosage | Outcome Measure | Efficacy | Reference(s) |
| Carnosine | Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 1000 mg/kg | Infarct Volume | 38.1% reduction | [5] |
| Rat | 6-hydroxydopamine (6-OHDA) induced Parkinson's model | 250 mg/kg (i.p.) | Reduction in apomorphine-induced rotations | Significant reduction | [6] | |
| N-Acetylcysteine (NAC) | Rat | Traumatic Brain Injury (TBI) | 150 mg/kg (i.v.) | Cognitive Function | Significant improvement | [7] |
Table 3: Clinical Trial Outcomes
| Peptide | Condition | Dosage | Duration | Primary Outcome | Result | Reference(s) |
| N-Acetylcysteine (NAC) | Acute Ischemic Stroke | 4g loading dose, then 4g/day | 72 hours | NIHSS score at day 90 | Significantly lower scores compared to placebo | [8] |
| N-Acetylcysteine (NAC) | Traumatic Brain Injury | - | - | Symptom improvement (imbalance, headache) | 86% improvement when treated within 24h | [9] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these peptides are mediated through distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Alanyl-Histidine (this compound)
The neuroprotective potential of this compound is primarily attributed to its antioxidant and metal-chelating properties. As a histidine-containing dipeptide, it can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper (Cu²⁺), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
Carnosine (β-alanyl-L-histidine)
Carnosine, a naturally occurring dipeptide, exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant, an anti-glycating agent, and a metal ion chelator.[5] Furthermore, carnosine has been shown to modulate inflammatory responses and inhibit neuronal apoptosis through pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] Its neuroprotective effects may also be partially mediated by the histamine (B1213489) H1 receptor on astrocytes.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemokine release is associated with the protective action of PACAP-38 against HIV envelope protein neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine exerts neuroprotective effect against 6-hydroxydopamine toxicity in hemiparkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Validation of Aldehyde Dehydrogenase 1 (ALDH1) as a Cancer Stem Cell-Associated Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cancer cells based on the expression of the biomarker Aldehyde Dehydrogenase 1 (ALDH1). It summarizes experimental data demonstrating the role of ALDH1 in identifying tumor-initiating and metastasis-initiating cells, particularly in lung and prostate cancer. Detailed methodologies for key experiments are provided to support the validation of ALDH1 as a significant biomarker in cancer research and drug development.
Data Presentation: ALDH1 Expression and Cancer Stem Cell Properties
The following tables summarize the quantitative data comparing ALDH1-positive (ALDH1-high) and ALDH1-negative (ALDH1-low) cancer cell populations, highlighting the characteristics associated with cancer stem cells (CSCs).
Table 1: In Vitro Functional Comparison of ALDH1-Positive vs. ALDH1-Negative Cancer Cells
| Property Assessed | Cancer Type | ALDH1-Positive Cells | ALDH1-Negative Cells | Reference |
| Proliferation Rate | Non-Small Cell Lung Cancer (NSCLC) | More Rapid Growth | Slower Growth | [1] |
| Colony Formation | NSCLC | Larger and More Numerous Colonies | Smaller and Fewer Colonies | [1] |
| Anchorage-Independent Growth | Prostate Cancer | Enhanced Colony Number and Size | Reduced Colony Number and Size | [2] |
| Migration Capability | Prostate Cancer | Significantly More Migratory | Less Migratory | [2] |
| Self-Renewal (Asymmetrical Division) | NSCLC | Capable of generating both ALDH1-positive and ALDH1-negative daughter cells | Not specified | [1] |
| Chemotherapy Resistance | NSCLC | Higher Resistance | Lower Resistance | [1] |
Table 2: In Vivo Tumorigenicity of ALDH1-Positive Cancer Cells
| Cancer Type | Cell Population | Outcome | Reference |
| Prostate Cancer | ALDH1-high | Readily formed distant metastases with enhanced tumor progression | [2] |
| NSCLC | ALDH1-positive | Engraftments in mice generated heterogeneous tumors (ALDH1-positive and ALDH1-negative cells) | [1] |
Table 3: Clinical Correlation of ALDH1 Expression in Lung Cancer Patients
| Clinical Parameter | Correlation with ALDH1 Expression | Significance | Reference |
| Tumor Stage and Grade | Positive Correlation | Higher ALDH1 expression is associated with more advanced disease. | [1] |
| Patient Survival (Early-Stage NSCLC) | Inverse Correlation | Higher ALDH1 expression is related to a poor prognosis. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of ALDH1 as a cancer stem cell biomarker are provided below.
Protocol 1: Identification and Isolation of ALDH1-Positive Cancer Cells using the Aldefluor Assay and Fluorescence-Activated Cell Sorting (FACS)
This protocol is a standard method for identifying and isolating cancer cells with high ALDH1 activity.[1][2]
Objective: To isolate a viable population of cancer cells with high ALDH1 enzyme activity.
Materials:
-
Single-cell suspension of cancer cells
-
Aldefluor™ Assay Kit
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Prepare a single-cell suspension from the cancer cell line or primary tumor tissue.
-
Incubate the cells with the Aldefluor™ substrate (BAAA, BODIPY®-aminoacetaldehyde). The substrate diffuses freely into the cells.
-
ALDH1 metabolizes the substrate into a fluorescent product (BAA, BODIPY®-aminoacetate), which is retained inside the cells. The intensity of fluorescence is proportional to ALDH1 activity.
-
As a negative control, treat a separate aliquot of cells with the Aldefluor™ substrate in the presence of the ALDH inhibitor, DEAB. This establishes the baseline fluorescence.
-
Analyze the cell populations using a FACS instrument.
-
Set the sorting gates based on the DEAB-treated control to define the ALDH1-positive (brightly fluorescent) and ALDH1-negative (dimly fluorescent) populations.
-
Collect the sorted cell populations for subsequent in vitro and in vivo assays.
Protocol 2: Immunohistochemical Analysis of ALDH1 Expression in Tumor Tissues
This protocol is used to detect the presence and localization of ALDH1 protein in clinical tumor specimens.[1]
Objective: To evaluate the expression level and distribution of ALDH1 in fixed tumor tissues and correlate it with clinical parameters.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibody against ALDH1
-
Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase)
-
Chromogenic substrate (e.g., DAB)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for ALDH1.
-
Wash and incubate with a suitable enzyme-conjugated secondary antibody.
-
Add the chromogenic substrate to visualize the antibody binding. A positive reaction will result in a colored precipitate at the site of the antigen.
-
Counterstain the sections (e.g., with hematoxylin) to visualize the cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the intensity and percentage of ALDH1-positive tumor cells.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the validation of ALDH1 as a cancer biomarker.
Caption: Workflow for isolating and characterizing ALDH1-positive cancer cells.
Caption: ALDH1 activity contributes to key cancer stem cell characteristics.
References
Comparative Proteomics: A Guide to Identifying Ala-His Binding Partners
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Ala-His (Alanine-Histidine) and its stereoisomers, such as D-Ala-D-His, represent a class of small molecules with potential biological significance. Identifying the specific proteins that interact with these dipeptides is crucial for elucidating their cellular functions, understanding their mechanism of action, and exploring their therapeutic potential. This guide provides a comparative overview of key proteomic techniques used to identify and characterize this compound binding partners, supported by experimental protocols and data presentation formats.
Comparative Analysis of Key Techniques
The identification of small molecule-protein interactions is a cornerstone of chemical biology and drug discovery. Several powerful techniques can be employed to uncover the binding partners of this compound. The choice of method often depends on the specific research question, the required sensitivity, and the availability of reagents and instrumentation.
| Technique | Principle | Strengths | Limitations | Typical Throughput |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | Utilizes an immobilized this compound "bait" to capture interacting "prey" proteins from a complex biological sample (e.g., cell lysate). Bound proteins are then eluted and identified by mass spectrometry.[1][2][3][4] | - Enables unbiased, proteome-wide screening.[2] - Can identify both strong and transient interactions. - Relatively high throughput. | - Requires chemical synthesis of an affinity probe (immobilized this compound), which may alter its binding properties. - Prone to non-specific binding, requiring careful optimization and control experiments.[3] | High |
| Surface Plasmon Resonance (SPR) | A label-free, real-time optical biosensing technique that measures the binding kinetics (association and dissociation rates) and affinity of an analyte (this compound) to a ligand (protein) immobilized on a sensor chip.[5][6][7] | - Provides quantitative data on binding affinity (KD) and kinetics (ka, kd).[5][7] - Label-free, avoiding potential interference from tags.[5][6][7] - Real-time monitoring of interactions.[5][6][7] | - Lower throughput compared to AC-MS. - Requires purified protein for immobilization. - Can be challenging for very small molecules like dipeptides due to the low signal change. | Low to Medium |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | A quantitative proteomic strategy where cells are metabolically labeled with "light" or "heavy" isotopes of amino acids.[1] Cell lysates are then incubated with immobilized this compound, and the ratio of "heavy" to "light" proteins in the eluate is used to identify specific binders. | - High accuracy and reproducibility for quantitative comparisons. - Distinguishes specific binders from non-specific contaminants. - Can be combined with AC-MS for robust target identification. | - Limited to cell lines that can be metabolically labeled. - Requires multiple cell passages for complete labeling. - Can be expensive due to the cost of isotopic amino acids. | Medium |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol outlines a general workflow for identifying this compound binding partners using AC-MS.
a. Preparation of this compound Affinity Resin:
-
Synthesis of an this compound analog with a linker: Synthesize an this compound derivative containing a functional group (e.g., a primary amine or a carboxyl group) at a position that is unlikely to interfere with protein binding. This functional group will be used for immobilization.
-
Coupling to the resin: Covalently couple the this compound analog to a pre-activated chromatography resin (e.g., NHS-activated sepharose or AminoLink resin) following the manufacturer's instructions.
-
Blocking of unreacted sites: Block any remaining active sites on the resin to prevent non-specific protein binding.
-
Washing: Thoroughly wash the resin to remove any uncoupled ligand and blocking agents.
b. Affinity Purification:
-
Cell lysate preparation: Prepare a clarified cell lysate from the biological system of interest under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the this compound affinity resin (and a control resin without the dipeptide) for a defined period at 4°C with gentle agitation.
-
Washing: Wash the resin extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand (e.g., free this compound), a change in pH, or a denaturing agent.
c. Protein Identification by Mass Spectrometry:
-
Sample preparation: The eluted proteins are typically separated by SDS-PAGE, and the gel is stained. Protein bands of interest are excised, or the entire eluate is subjected to in-solution digestion with a protease (e.g., trypsin).
-
LC-MS/MS analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data analysis: The MS/MS spectra are searched against a protein sequence database to identify the proteins. Quantitative analysis is performed to identify proteins that are significantly enriched on the this compound resin compared to the control resin.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general procedure for characterizing the interaction between this compound and a purified protein using SPR.
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate the remaining active sites on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized protein surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
Quantitative data from comparative proteomics studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Putative this compound Interacting Proteins Identified by AC-MS
| Protein ID | Gene Name | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment | p-value |
| P12345 | GENE1 | Protein 1 | 25 | 2 | 12.5 | <0.001 |
| Q67890 | GENE2 | Protein 2 | 18 | 1 | 18.0 | <0.001 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of this compound Binding to Protein X Determined by SPR
| Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| This compound | Protein X | 1.5 x 10³ | 3.2 x 10⁻³ | 2.1 x 10⁻⁶ |
| Control Dipeptide | Protein X | No Binding | No Binding | No Binding |
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound in mammalian cells are not yet well-established, the structurally similar dipeptide carnosine (β-alanyl-L-histidine) has been shown to influence several pathways, including the MAPK signaling cascade.[8][9][10] The identification of this compound binding partners through the techniques described above is the first step toward elucidating its potential role in cellular signaling.
Diagrams
Experimental workflow for identifying this compound binding partners using Affinity Chromatography-Mass Spectrometry.
Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-protein interactions.
Hypothetical signaling pathway involving an this compound binding partner modulating the MAPK cascade.
Conclusion
The identification and characterization of this compound binding partners are essential for understanding the biological roles of this dipeptide. A multi-pronged approach, combining a discovery method like AC-MS with a validation and quantitative technique such as SPR, is recommended for a comprehensive analysis. While direct evidence for this compound signaling pathways is currently limited, exploring its interactions with proteins known to be involved in key cellular processes, guided by findings for structurally similar molecules like carnosine, provides a promising avenue for future research. The protocols and data presentation formats outlined in this guide offer a framework for conducting and reporting such comparative proteomic studies.
References
- 1. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Ala-His from Different Vendors
For researchers, scientists, and professionals in drug development, the purity and integrity of synthetic peptides are paramount for obtaining reliable experimental results and ensuring therapeutic efficacy and safety.[1][2] This guide provides an objective comparison of methodologies to assess the purity of synthetic L-alanyl-L-histidine (Ala-His) from different commercial sources. The presented data, while illustrative, is based on established analytical techniques and provides a framework for vendor evaluation.
Comparative Analysis of Synthetic this compound
The quality of synthetic peptides can vary between vendors due to differences in synthesis protocols, purification methods, and quality control processes.[3] A comprehensive assessment of this compound purity should include the determination of the primary peptide sequence, quantification of impurities, and accurate measurement of the net peptide content. The following table summarizes hypothetical analytical data for this compound obtained from three different vendors.
Table 1: Comparative Purity Analysis of Synthetic this compound from Different Vendors
| Parameter | Vendor A | Vendor B | Vendor C | Analytical Method |
| Purity (%) | 98.9% | 95.5% | 99.7% | RP-HPLC (UV at 220 nm) |
| Identity (m/z) | 227.1 (M+H)⁺ | 227.1 (M+H)⁺ | 227.1 (M+H)⁺ | LC-MS (ESI+) |
| Major Impurity 1 | Deletion (-Ala) | Truncated Peptide | Not Detected | LC-MS/MS |
| Major Impurity 2 | Oxidation (+16 Da) | Incomplete Deprotection | Not Detected | LC-MS/MS |
| Net Peptide Content | 85.2% | 78.9% | 90.5% | Amino Acid Analysis |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | White Lyophilized Powder | Visual Inspection |
Experimental Protocols
Accurate and reproducible data are contingent on robust experimental protocols. The following sections detail the methodologies used to generate the data presented in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the industry standard for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[7]
-
Sample Preparation: The lyophilized this compound peptide is dissolved in Mobile Phase A to a final concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.[6]
-
Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram, expressed as a percentage.[4][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Characterization
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[1][2][10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions: Same as the RP-HPLC protocol described above.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for identity confirmation and tandem MS (MS/MS) for impurity fragmentation and identification.[1]
-
-
Sample Preparation: The sample is prepared as for RP-HPLC analysis.
-
Data Analysis: The molecular weight of the main peak is compared to the theoretical mass of this compound (226.23 g/mol )[11]. The masses of impurity peaks are analyzed to deduce their potential structures, such as deletion sequences, truncations, or chemical modifications.[2][12][13]
Amino Acid Analysis (AAA) for Net Peptide Content
Amino acid analysis is the gold standard for determining the accurate amount of peptide in a sample by quantifying the constituent amino acids after acid hydrolysis.[14][15]
-
Hydrolysis: The lyophilized peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours.[16][17]
-
Derivatization: The hydrolyzed amino acids are derivatized with a fluorescent tag (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to enable sensitive detection.[18][19]
-
Instrumentation: An HPLC system with a fluorescence detector.
-
Column: A C18 column suitable for separating derivatized amino acids.[19]
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known concentration of amino acid standards. The total peptide content is calculated based on the sum of the individual amino acid concentrations from the known peptide sequence.[14][20]
Visualizing the Workflow and a Potential Biological Pathway
To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for this compound Purity Assessment.
Caption: Hypothetical this compound Signaling Pathway.
Conclusion
The comprehensive assessment of synthetic peptide purity is a critical step in ensuring the validity and reproducibility of research and the safety of therapeutic agents.[2][10] By employing a multi-faceted analytical approach that includes RP-HPLC for purity, LC-MS for identity and impurity profiling, and Amino Acid Analysis for accurate quantification, researchers can make informed decisions when selecting a vendor for synthetic peptides like this compound. This guide provides a foundational framework for such evaluations, emphasizing the importance of rigorous, data-driven comparisons.
References
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. polypeptide.com [polypeptide.com]
- 4. How is the purity of peptides calculated?|whpeptide [note.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. apexpeptidesupply.com [apexpeptidesupply.com]
- 11. This compound | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Investigation of Impurities in Peptide Pools [mdpi.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 16. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 19. biosynth.com [biosynth.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to Ala-His Quantification: HPLC vs. ELISA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the dipeptide Alanine-Histidine (Ala-His) is critical in various research and development settings, from nutritional studies to pharmaceutical formulation. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: HPLC vs. ELISA for this compound Quantification
The choice between HPLC and ELISA for this compound quantification hinges on the specific requirements of the study, such as the need for absolute quantification and structural confirmation (favoring HPLC) versus high-throughput screening of many samples (favoring ELISA).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on physico-chemical properties (e.g., hydrophobicity) followed by detection (e.g., UV absorbance). | Antigen-antibody binding with enzymatic signal amplification. For small molecules like this compound, a competitive format is typically used. |
| Specificity | High; can distinguish between structurally similar molecules. | High, but potential for cross-reactivity with related structures. |
| Sensitivity (LOD/LOQ) | LOD: ~0.4 - 35 µmol/mL; LOQ: ~1.2 - 117 µmol/mL (for underivatized amino acids)[1] | LOD: ~0.075 µg/kg; Sensitivity: ~0.49 µg/kg (for small molecules like haptens)[2] |
| Quantification | Absolute quantification with appropriate standards. | Relative or absolute quantification based on a standard curve. |
| Throughput | Lower; sequential sample analysis. | High; suitable for processing many samples in parallel (e.g., in 96-well plates). |
| Sample Matrix | Can be complex, but may require sample clean-up. | Can be susceptible to matrix effects; dilution is often necessary. |
| Cost per Sample | Higher, due to instrument maintenance and solvent usage. | Generally lower, especially for large numbers of samples. |
| Method Development | Can be time-consuming to optimize separation conditions. | Requires development and validation of specific antibodies, which can be a lengthy and complex process. |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the quantification of a small molecule like this compound using HPLC and a competitive ELISA.
Experimental Protocols
Below are representative protocols for the quantification of a dipeptide like this compound using HPLC and a competitive ELISA. These are generalized methods and may require optimization for specific sample matrices and instrumentation.
Reversed-Phase HPLC Method
This method is based on the principle of separating compounds based on their hydrophobicity.[3][4][5]
1. Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound standard
-
Sample diluent (e.g., Mobile Phase A)
-
0.22 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of this compound in the sample diluent.
-
Perform serial dilutions to create a series of calibration standards (e.g., covering the expected concentration range in the samples).
3. Sample Preparation:
-
Dilute the samples in the sample diluent to fall within the calibration range.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 214 nm (for peptide bonds)[5]
-
Gradient elution:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 50% Mobile Phase B
-
25-30 min: 50% Mobile Phase B
-
30.1-35 min: Return to 100% Mobile Phase A (re-equilibration)
-
5. Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Competitive ELISA Method
This immunoassay relies on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibodies.[7][8][9]
1. Materials and Reagents:
-
96-well microtiter plates
-
Plate reader
-
Anti-Ala-His primary antibody
-
This compound-carrier protein conjugate (for coating)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound standard
2. Assay Procedure:
-
Coating: Dilute the this compound-carrier conjugate in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate the samples and standards with the anti-Ala-His primary antibody for 1 hour at 37°C. Add 100 µL of this mixture to the coated and blocked plate. Incubate for 90 minutes at 37°C.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at 37°C.[9]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound standard concentration. The signal will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Conclusion and Recommendations
Both HPLC and ELISA are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
HPLC is the gold standard for accurate and precise quantification, offering high specificity and the ability to provide structural information when coupled with mass spectrometry. It is the preferred method when absolute quantification is required, and for the analysis of complex mixtures where the separation of this compound from other components is necessary. However, HPLC has a lower throughput and higher per-sample cost compared to ELISA.
ELISA , particularly in its competitive format, offers a high-throughput and cost-effective solution for screening a large number of samples. Its high sensitivity makes it suitable for detecting low concentrations of this compound. The main challenges with ELISA are the initial time and cost associated with developing and validating a specific antibody for this compound, and its susceptibility to matrix effects and potential cross-reactivity.
Recommendations for Researchers:
-
For exploratory studies and high-throughput screening where a large number of samples need to be analyzed and relative quantification is acceptable, ELISA is a suitable choice.
-
For pharmacokinetic studies, formulation development, and quality control where absolute quantification, high accuracy, and specificity are paramount, HPLC is the recommended method.
-
In many cases, a cross-validation approach can be beneficial. ELISA can be used for initial high-throughput screening, and a subset of samples can then be analyzed by HPLC to confirm the results and provide absolute quantification.
References
- 1. imtakt.com [imtakt.com]
- 2. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 6. hplc.eu [hplc.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. genemedi.net [genemedi.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Ala-His: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Ala-His (L-Alanyl-L-Histidine), a dipeptide commonly used in research and development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Summary of Key Disposal Procedures
This compound is not classified as a hazardous substance.[1] However, it is imperative to follow standard laboratory safety protocols and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your locality. The fundamental principle for the disposal of this compound is to manage it as a non-hazardous chemical waste, ensuring it is properly contained and segregated from general refuse.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Containment:
-
Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated, well-labeled, and securely sealed container.
-
Ensure the container is compatible with chemical waste and clearly marked with the contents ("Waste this compound" or "Waste L-Alanyl-L-Histidine").
-
-
Consult Institutional Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Inform them of your intent to dispose of non-hazardous chemical waste and provide the name of the substance (this compound).
-
-
Follow EHS Directives:
-
Your EHS office will provide specific instructions for the collection and disposal of the waste in accordance with local, state, and federal regulations.
-
This may involve placing the sealed container in a designated chemical waste accumulation area for pickup by a licensed waste disposal contractor.
-
Important Considerations:
-
Do NOT dispose of this compound in the regular trash or pour it down the drain unless explicitly permitted by your institution's EHS guidelines.
-
For spills, sweep up the solid material and place it in the designated waste container. Ensure adequate ventilation.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₃ | PubChem |
| Molecular Weight | 226.23 g/mol | PubChem |
| Melting Point | 253 °C (487.4 °F) | Fisher Scientific[1] |
| Appearance | White powder/solid | Fisher Scientific[1] |
| Odor | Odorless | Fisher Scientific[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Ala-His (L-alanyl-L-histidine)
For researchers, scientists, and drug development professionals, the safe and effective handling of biochemical compounds such as Ala-His (L-alanyl-L-histidine) is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. While specific hazard data for this compound is not fully established, it should be handled with the care afforded to all laboratory chemicals. A thorough risk assessment should always precede any handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves | Double gloving recommended |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87")[1][2] | Full-face shield or safety goggles for splash hazards[3][4][5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher if there is a risk of aerosolization or when handling powdered form[1][3] |
| Foot Protection | Closed-toe shoes | N/A |
Operational Plan: Step-by-Step Handling
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage is often at -20°C for long-term stability.[4]
-
Keep it away from incompatible materials. Although specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong acids, bases, and oxidizing agents.
3. Preparation and Use:
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[1][2][3][5]
-
Weighing (for solid form): To avoid inhalation of fine particles, it is recommended to wear a respirator or dust mask when weighing the lyophilized powder.[3]
-
Dissolving:
-
Allow the vial to reach room temperature before opening to prevent condensation.
-
Use a suitable solvent as determined by the experimental protocol. This compound is generally soluble in water.
-
Add the solvent slowly and mix gently by swirling or vortexing to dissolve the compound.
-
-
Labeling: Clearly label all solutions with the name of the compound, concentration, solvent, and date of preparation.
4. In Case of a Spill:
-
Wear appropriate PPE, including a respirator if dealing with a powder.[4]
-
For small spills, sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.[4] Avoid raising dust.[4]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination. All waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Disposal Method:
-
Treat this compound as chemical waste.[3]
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, work with a licensed waste disposal company to ensure proper disposal according to all regulations.[6]
-
Visual Guidance
Workflow for Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and contamination.
Caption: A step-by-step workflow for the safe handling of this compound.
PPE Selection Logic for this compound
The selection of appropriate PPE is based on a risk assessment of the experimental procedures. The following diagram illustrates the decision-making process for determining the necessary level of protection.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
